Product packaging for 4-Hydroxy-6-methylcoumarin(Cat. No.:CAS No. 13252-83-0)

4-Hydroxy-6-methylcoumarin

Cat. No.: B576822
CAS No.: 13252-83-0
M. Wt: 176.17 g/mol
InChI Key: WIRGBZBGYNIZIB-UHFFFAOYSA-N
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Description

4-Hydroxy-6-methylcoumarin is a useful research compound. Its molecular formula is C10H8O3 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O3 B576822 4-Hydroxy-6-methylcoumarin CAS No. 13252-83-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-6-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-6-2-3-9-7(4-6)8(11)5-10(12)13-9/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRGBZBGYNIZIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40715782
Record name 4-Hydroxy-6-methyl-2H-1-benzopyran-2-one
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Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13252-83-0
Record name 4-Hydroxy-6-methyl-2H-1-benzopyran-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-6-methylcoumarin
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Hydroxy-6-methylcoumarin from p-Cresol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4-hydroxy-6-methylcoumarin, a valuable heterocyclic compound, utilizing p-cresol (B1678582) as a primary starting material. Coumarin (B35378) derivatives are of significant interest in the pharmaceutical and biochemical fields due to their wide range of biological activities, including anticoagulant, anti-tumor, and anti-inflammatory properties.[1][2] this compound, in particular, serves as a crucial intermediate in the synthesis of more complex pharmaceuticals and as a fluorescent probe in various biological assays.[3]

The most prevalent and efficient method for synthesizing 4-substituted coumarins from phenols is the Pechmann condensation.[4][5][6] This guide will focus on the application of this reaction to p-cresol, detailing the underlying mechanism, experimental protocols, and characterization of the final product.

The Pechmann Condensation: Reaction and Mechanism

The Pechmann condensation is an acid-catalyzed reaction that produces coumarins from a phenol (B47542) and a β-ketoester or a β-carboxylic acid.[5] When using p-cresol, the reaction proceeds by condensing it with a suitable β-dicarbonyl compound, most commonly ethyl acetoacetate (B1235776) or malonic acid, in the presence of a strong acid catalyst.

The reaction mechanism generally involves three key stages: transesterification, an intramolecular electrophilic aromatic substitution (hydroxyalkylation), and dehydration.[4][5][7] While the precise order of these steps can be debated and may depend on the specific reactants and conditions, a commonly accepted pathway begins with the formation of a β-hydroxy cinnamic acid derivative, which then cyclizes and dehydrates to form the coumarin ring.[6]

The acid catalyst plays a crucial role by activating the carbonyl group of the β-ketoester, making it more susceptible to nucleophilic attack by the phenol.[8] Various catalysts can be employed, including sulfuric acid (H₂SO₄), zinc chloride (ZnCl₂), phosphorus pentoxide (P₂O₅), and indium(III) chloride (InCl₃).[1][4][5][9]

Pechmann_Mechanism pcresol p-Cresol transester Transesterification Intermediate pcresol->transester eaa Ethyl Acetoacetate eaa->transester catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->transester Protonation intramol_attack Intramolecular Electrophilic Attack transester->intramol_attack Ring Closure dehydration Dehydration intramol_attack->dehydration Loss of H₂O product This compound dehydration->product

Caption: General mechanism of the Pechmann condensation for coumarin synthesis.

Experimental Protocols

Two primary synthetic routes from p-cresol are detailed below. The first employs ethyl acetoacetate, the classic Pechmann approach, while the second utilizes malonic acid with a Lewis acid catalyst system.

This method is a standard acid-catalyzed condensation. Concentrated sulfuric acid is a common and effective catalyst, though harsh.[5] Alternative catalysts like indium(III) chloride have been used under solvent-free conditions, offering a more environmentally friendly approach.[9]

Materials:

  • p-Cresol

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (98%) or other suitable acid catalyst

  • Crushed ice and water

  • Ethanol for recrystallization

  • 5% Sodium Hydroxide (NaOH) solution

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • In a flask equipped with a stirrer and placed in an ice-salt bath, slowly add a pre-mixed solution of p-cresol and a slight molar excess of ethyl acetoacetate dropwise to chilled concentrated sulfuric acid. Maintain the temperature below 10-20°C during the addition, as the reaction is exothermic.[10]

  • After the addition is complete, allow the mixture to stir for several hours at room temperature or as determined by reaction monitoring (e.g., TLC). Some variations suggest letting the mixture stand overnight.[11]

  • Pour the reaction mixture slowly into a beaker containing a large volume of crushed ice and water with constant stirring. A precipitate of the crude product should form.[10]

  • Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove residual acid.[10]

  • For purification, dissolve the crude solid in a 5% NaOH solution and filter to remove any insoluble impurities.

  • Acidify the filtrate with dilute HCl to a pH of 1-2 to re-precipitate the product.[12]

  • Collect the purified product by filtration, wash with cold water, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.[13]

This route provides an alternative to using β-ketoesters and employs a different catalytic system.

Materials:

  • p-Cresol (1.0 molar equivalent)

  • Malonic acid (1.0 molar equivalent)

  • Anhydrous Zinc Chloride (ZnCl₂) (2.0-3.0 molar equivalents)

  • Phosphorus oxychloride (POCl₃) (2.0-3.0 molar equivalents)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Dilute Hydrochloric Acid (HCl)

  • Water

Procedure:

  • Combine p-cresol, malonic acid, anhydrous ZnCl₂, and POCl₃ in a reaction vessel.[1][14]

  • Heat the mixture at 60-65°C with stirring for an extended period (e.g., 40 hours or until completion as monitored by TLC).[14]

  • After heating, cool the reaction mixture to room temperature.

  • Carefully decompose the mixture by slowly adding water. A solid precipitate will form.

  • Filter the solid product.

  • Dissolve the collected solid in a 10% aqueous Na₂CO₃ solution.

  • Filter the solution to remove any insoluble byproducts.

  • Acidify the filtrate with dilute HCl to precipitate the this compound.

  • Filter the final crystalline product, wash with water, and dry.

Experimental_Workflow start Start mix Mix Reactants (p-Cresol, EAA/Malonic Acid, Catalyst) start->mix react Heat & Stir (Maintain Temperature) mix->react quench Quench Reaction (Pour into Ice Water) react->quench filter1 Filter Crude Product quench->filter1 dissolve Dissolve in Base (NaOH or Na₂CO₃) filter1->dissolve filter2 Filter Impurities dissolve->filter2 precipitate Acidify to Precipitate (HCl) filter2->precipitate filter3 Filter Pure Product precipitate->filter3 dry Dry Product filter3->dry characterize Characterization (MP, NMR, IR, MS) dry->characterize end End characterize->end

Caption: A generalized workflow for the synthesis and purification of this compound.

Quantitative Data and Yields

The efficiency of the synthesis is highly dependent on the chosen reactants, catalyst, and reaction conditions. The following table summarizes reported data for the synthesis of coumarins from p-cresol under various conditions.

Starting MaterialsCatalyst/ReagentsConditionsYield (%)Reference
p-Cresol, Malonic AcidZnCl₂, POCl₃60-65°C, 40h66%[14]
p-Cresol, Ethyl AcetoacetateZn₀.₉₂₅Ti₀.₀₇₅O NPs110°C, 5h, Solvent-free58%[15]
p-Cresol, Ethyl AcetoacetateSulfuric Acid, Microwave20 seconds24% (for 4,6-dimethylcoumarin)[16]

Note: The microwave-assisted synthesis cited produced 4,6-dimethylcoumarin, not this compound, but is included to illustrate the range of conditions and products possible from p-cresol.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties:

  • Appearance: White powder or crystalline solid.[3]

  • Molecular Formula: C₁₀H₈O₃[17]

  • Molecular Weight: 176.17 g/mol [17][18]

  • Melting Point: 261-264 °C (lit.)[17], 258-266 °C[3]

Spectroscopic Data: The following table summarizes key spectroscopic data used for the structural elucidation of this compound.

TechniqueSolventKey Signals / PeaksReference
¹H NMR DMSO-d₆Signals for aromatic protons (H-5, H-7, H-8), a singlet for H-3, and a singlet for the methyl group (CH₃). The OH proton may exchange.
¹³C NMR DMSO-d₆Resonances for C-2, C-4, and C-9 are typically downfield. Signals for all 10 carbons are expected.
IR (cm⁻¹) KBr/Nujol~3380 (O-H stretch), ~1650 (C=O, lactone carbonyl stretch), ~1530 (C=C, aromatic).
UV-Vis (λmax) Ethanol~308 nm[19]
Mass Spec (MS) GC-MS, ESIM⁺ at m/z 162. A key fragment is often seen at m/z 120, corresponding to the loss of a ketene (B1206846) moiety (-C₂H₂O).[18]

Conclusion

The synthesis of this compound from p-cresol is most effectively achieved via the Pechmann condensation. This guide outlines two robust protocols using either ethyl acetoacetate with a strong acid or malonic acid with a ZnCl₂/POCl₃ system. The choice of methodology may depend on available reagents, desired yield, and tolerance for harsh reaction conditions. With careful execution of the experimental and purification steps, this compound can be synthesized in good yields and high purity, providing a valuable building block for further research and development in medicinal chemistry and material science.

References

An In-depth Technical Guide to the Spectroscopic Data of 4-Hydroxy-6-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxy-6-methylcoumarin (C₁₀H₈O₃), a significant coumarin (B35378) derivative. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting detailed spectroscopic information, experimental protocols, and a logical workflow for its characterization.

Introduction

This compound belongs to the coumarin family, a class of benzopyrone compounds widely found in nature.[1] These compounds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[2] Accurate structural elucidation and characterization are paramount, and spectroscopic techniques are indispensable tools in this process.[3] This guide focuses on the key spectroscopic methods used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following sections present the available spectroscopic data for this compound in a structured format for clarity and ease of comparison.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[3]

Table 1: ¹H NMR Spectroscopic Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~5.6s-
H-5~7.7d~8.0
H-7~7.3d~8.0
H-8~7.3s-
-CH₃~2.4s-
-OH~10.0-12.0br s-

Note: The chemical shifts are approximate and can vary based on the solvent and concentration. Data is inferred from general coumarin spectra and data for similar compounds.[4][5]

Table 2: ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ, ppm)
C-2~162
C-3~112
C-4~164
C-4a~114
C-5~134
C-6~154
C-7~110
C-8~112
C-8a~156
-CH₃~19

Note: The chemical shifts are approximate and can vary based on the solvent and concentration. Data is inferred from general coumarin spectra and data for similar compounds.[4][6]

IR spectroscopy is used to identify the functional groups present in a molecule.[7]

Table 3: IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
3400 - 3200O-H stretch (hydroxyl)
3100 - 3000C-H stretch (aromatic)
~1720C=O stretch (lactone)
~1610C=C stretch (aromatic)

Note: The absorption frequencies are approximate.[6]

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[8]

Table 4: UV-Vis Absorption Maxima for this compound

Solventλmax (nm)
Ethanol~308
Methanol~321

Note: The absorption maxima can vary depending on the solvent.[4][9]

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.[10]

Table 5: Mass Spectrometry Data for this compound

Technique[M+H]⁺ (m/z)Key Fragment Ions (m/z)
ESI-MS/MS177.0546149, 121.1, 105.1

Note: Fragmentation patterns can vary based on the ionization method and collision energy.[11][12]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

  • Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.[3] Transfer the solution to a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).[3][13]

  • ¹H NMR Acquisition : Record the spectrum on a 400 or 500 MHz NMR spectrometer.[3] Acquire a standard one-pulse ¹H NMR spectrum with a spectral width of -2 to 12 ppm.[3] Typically, 16-64 scans are sufficient depending on the concentration.[3]

  • ¹³C NMR Acquisition : Record the spectrum on the same spectrometer. Acquire a proton-decoupled ¹³C NMR spectrum with a spectral width of 0 to 200 ppm.[3] A larger number of scans (e.g., 1024 or more) is generally required.[3]

  • Sample Preparation : Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide powder and pressing it into a thin, transparent disk.[7]

  • Data Acquisition : Record the FT-IR spectrum in the range of 4000-400 cm⁻¹ using a Perkin Elmer Spectrum-BXII FTIR spectrometer or a similar instrument.[7]

  • Sample Preparation : Prepare a dilute solution of this compound in a suitable UV-grade solvent (e.g., ethanol, methanol) in a quartz cuvette. A typical concentration is in the range of 10⁻⁵ mol/L.[8]

  • Data Acquisition : Record the absorption spectrum over a range of 200-400 nm using a UV-Vis spectrophotometer.[9]

  • Sample Preparation : Dissolve a small amount of this compound in a suitable solvent (e.g., acetonitrile, methanol).[14]

  • Data Acquisition (ESI-MS/MS) : Introduce the sample solution into an electrospray ionization (ESI) source coupled to a tandem mass spectrometer.[15] Acquire the mass spectrum in positive ion mode.[15] For MS/MS analysis, select the precursor ion [M+H]⁺ and subject it to collision-induced dissociation (CID) to obtain the fragment ion spectrum.[15]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_output Final Report Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure UV_Vis->Structure MS->Structure Purity Purity Assessment MS->Purity Report Comprehensive Spectroscopic Profile Structure->Report Purity->Report

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to 4-Hydroxy-6-methylcoumarin (CAS 13252-83-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-6-methylcoumarin, with the CAS number 13252-83-0, is a synthetic heterocyclic organic compound belonging to the coumarin (B35378) class. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, spectral characteristics, and biological activities. The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols and visual representations of key processes and pathways. The compound's fluorescent properties, coupled with its antioxidant, anti-inflammatory, and potential anti-cancer activities, make it a molecule of significant interest for further investigation.

Physicochemical Properties

This compound is a white crystalline powder. Its fundamental physicochemical properties are summarized in the table below, providing a foundational understanding of its chemical identity and behavior.[1][2]

PropertyValueReference
CAS Number 13252-83-0[1][2]
Molecular Formula C₁₀H₈O₃[1][2]
Molecular Weight 176.17 g/mol [1][2]
Melting Point 261-266 °C[1][2]
Appearance White to off-white powder[1]
IUPAC Name 4-hydroxy-6-methyl-2H-chromen-2-one[3]
Synonyms 4-Hydroxy-6-methyl-2H-1-benzopyran-2-one, 6-Methyl-4-hydroxycoumarin[1]
Solubility

Synthesis

The synthesis of this compound is most commonly achieved through the Pechmann condensation reaction. This method involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions.

Experimental Protocol: Pechmann Condensation

This protocol describes the synthesis of a 4-methylcoumarin (B1582148) derivative and can be adapted for this compound.[7][8][9][10]

Materials:

Procedure:

  • In a round-bottom flask, cool concentrated sulfuric acid in an ice bath.

  • Slowly add a mixture of p-cresol and ethyl acetoacetate to the cooled sulfuric acid with constant stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature for a specified period (e.g., 18 hours) to allow the reaction to proceed.[7]

  • Pour the reaction mixture slowly into a beaker containing crushed ice.

  • A solid precipitate of crude this compound will form.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.

Logical Workflow for Pechmann Condensation:

Pechmann_Condensation cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Work-up & Purification p_cresol p-Cresol mixing Mixing & Cooling (<10°C) p_cresol->mixing ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->mixing conc_h2so4 Conc. H₂SO₄ (Catalyst) conc_h2so4->mixing stirring Stirring at RT (e.g., 18h) mixing->stirring precipitation Precipitation in Ice Water stirring->precipitation filtration Vacuum Filtration & Washing precipitation->filtration recrystallization Recrystallization (Ethanol) filtration->recrystallization product Purified This compound recrystallization->product

Caption: Workflow for the synthesis of this compound via Pechmann condensation.

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for confirming the molecular structure. While a specific spectrum for this compound is not provided, typical chemical shifts for similar coumarin derivatives can be referenced.[11][12][13][14][15][16]

¹H NMR Typical Chemical Shift (δ, ppm)
Methyl Protons (-CH₃)2.20 - 2.50
Pyrone Ring Proton6.10 - 6.90
Aromatic Protons7.00 - 8.70
Hydroxyl Proton (-OH)Variable, typically broad
¹³C NMR Typical Chemical Shift (δ, ppm)
Methyl Carbon (-CH₃)~18
C3~94
C4a~121
Aromatic Carbons116 - 134
C8a~153
C2 (Carbonyl)~161
C4 (C-OH)~178
Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

Functional Group Characteristic Absorption (cm⁻¹)
O-H stretch (hydroxyl)3300 - 3500 (broad)
C=O stretch (lactone)1650 - 1750
C=C stretch (aromatic)1450 - 1600
C-O stretch1100 - 1300
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of coumarins typically shows a prominent molecular ion peak. The fragmentation pattern often involves the loss of carbon monoxide (CO) from the pyrone ring.[17][18][19][20][21][22]

  • Molecular Ion (M⁺): m/z = 176

  • Key Fragment: m/z = 148 ([M-CO]⁺)

UV-Visible (UV-Vis) Spectroscopy

This compound exhibits characteristic UV absorption maxima. The absorption spectrum of 4-hydroxycoumarin (B602359) derivatives typically falls within the range of 280-380 nm.[23][24][25]

Biological Activities and Potential Applications

This compound has demonstrated a range of biological activities that are of interest to the pharmaceutical and life science industries.

Antioxidant Activity

Coumarin derivatives are known for their antioxidant properties. The antioxidant potential of 4-hydroxycoumarins has been evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.[26][27][28][29][30] For instance, 4-hydroxycoumarin has shown significant radical scavenging ability.[26]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is a standard method for evaluating the antioxidant activity of a compound.[27]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • Ascorbic acid (as a positive control)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a series of dilutions of the test compound and ascorbic acid in methanol.

  • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • In a 96-well plate, add a specific volume of each dilution of the test compound or standard to the wells.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of each well at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Calculate the percentage of radical scavenging activity for each concentration.

  • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Workflow for DPPH Assay:

DPPH_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis compound_prep Prepare dilutions of This compound & Ascorbic Acid plate_loading Add compound/standard and DPPH to 96-well plate compound_prep->plate_loading dpph_prep Prepare DPPH solution in Methanol dpph_prep->plate_loading incubation Incubate in dark (e.g., 30 min) plate_loading->incubation absorbance_reading Measure Absorbance (e.g., 517 nm) incubation->absorbance_reading calculation Calculate % Scavenging Activity absorbance_reading->calculation ic50 Determine IC₅₀ Value calculation->ic50 result Antioxidant Activity (IC₅₀) ic50->result

Caption: Experimental workflow for the DPPH radical scavenging assay.

Anti-inflammatory Activity

Several coumarin derivatives have demonstrated anti-inflammatory effects. Studies on related compounds suggest that 4-hydroxycoumarins may exert their anti-inflammatory actions by modulating key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[31][32][33][34][35] These pathways are critical in the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and various cytokines.[31] For example, 4-hydroxy-7-methoxycoumarin (B561722) has been shown to inhibit the production of these mediators in LPS-activated macrophages by suppressing NF-κB and MAPK activation.[31]

Proposed Anti-inflammatory Signaling Pathway:

Anti_inflammatory_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, JNK, p38) TLR4->MAPK Activates IKK IKK TLR4->IKK Activates Nucleus Nucleus MAPK->Nucleus Activates Transcription Factors IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits NFkB->Nucleus Translocates to Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE₂, TNF-α, IL-1β, IL-6) Nucleus->Pro_inflammatory_Mediators Induces Expression of Coumarin This compound Coumarin->MAPK Inhibits Coumarin->IKK Inhibits

Caption: Proposed mechanism of anti-inflammatory action of this compound.

Anti-cancer Activity

Various derivatives of 4-methylcoumarin have been investigated for their cytotoxic effects against different human cancer cell lines. For example, certain 7,8-dihydroxy-4-methylcoumarin (B1670369) derivatives have shown significant potency against K562 (chronic myelogenous leukemia), LS180 (colon adenocarcinoma), and MCF-7 (breast adenocarcinoma) cell lines, with IC₅₀ values in the micromolar range.[1][36] While specific data for this compound is limited, the general anti-cancer potential of the coumarin scaffold warrants further investigation of this particular derivative.[37][38]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[36]

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Cell culture medium and supplements

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Multi-well spectrophotometer

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for a specific period (e.g., 48 hours).

  • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) with a reference wavelength of around 630 nm.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

This compound is a versatile compound with a range of interesting physicochemical properties and biological activities. Its straightforward synthesis, coupled with its potential as an antioxidant, anti-inflammatory, and anti-cancer agent, makes it a valuable subject for further research and development. The experimental protocols and diagrams provided in this guide offer a solid foundation for scientists and researchers to explore the full potential of this promising molecule in various scientific and therapeutic applications. Further studies are warranted to fully elucidate its mechanisms of action and to explore its potential for clinical translation.

References

A Comprehensive Technical Guide to the Biological Activities of 4-Hydroxy-6-methylcoumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins, a significant class of benzopyrone scaffolds, are prevalent in nature and are recognized for their wide array of pharmacological properties.[1] Among these, derivatives of 4-hydroxycoumarin (B602359) have garnered substantial interest in medicinal chemistry due to their remarkable biological potential.[2][3] Specifically, the 4-hydroxy-6-methylcoumarin core has served as a versatile template for the development of novel therapeutic agents. These synthetic and natural compounds exhibit a diverse range of activities, including anticoagulant, anticancer, antimicrobial, and anti-inflammatory effects.[1][3][4] Their mechanism of action often involves the modulation of key cellular enzymes and signaling pathways, making them attractive candidates for drug discovery and development.[1][5][6] This guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives.

Synthetic Methodologies

The synthesis of the coumarin (B35378) nucleus is typically achieved through several classic condensation reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.[1] Key methodologies include the Pechmann Condensation, Knoevenagel Condensation, and the Perkin Reaction.[1][7]

Pechmann Condensation

The Pechmann condensation is a straightforward and widely employed method for synthesizing coumarins. It involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions.[1][7] For the synthesis of this compound, p-cresol (B1678582) can be reacted with malonic acid in the presence of a catalyst like zinc chloride (ZnCl₂) and phosphorus oxychloride (POCl₃).[8]

Experimental Protocol: Synthesis of this compound[8]
  • Reaction Setup: A mixture of p-cresol (0.21 mol), anhydrous ZnCl₂ (0.62 mol), POCl₃ (0.63 mol), and malonic acid (0.21 mol) is prepared in a suitable reaction vessel.

  • Heating: The mixture is heated at 60-65 °C for approximately 40 hours.

  • Work-up: After cooling, the reaction mixture is decomposed with water.

  • Filtration: The resulting solid precipitate is collected by filtration.

  • Purification: The crude solid is dissolved in a 10% aqueous sodium carbonate (Na₂CO₃) solution.

  • Acidification: The solution is then acidified with diluted hydrochloric acid (HCl) to precipitate the product.

  • Final Product: The final crystalline product is collected by filtration.

cluster_reactants Reactants cluster_reagents Reagents/Catalysts cluster_process Process cluster_product Product p_cresol p-Cresol heating Heating (60-65°C, 40h) p_cresol->heating malonic_acid Malonic Acid malonic_acid->heating reagents ZnCl₂ / POCl₃ reagents->heating workup Work-up (Water Decomposition) heating->workup purification Purification (Dissolution & Acidification) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Biological Activities and Mechanisms of Action

This compound derivatives have been extensively evaluated for a variety of biological activities. Their therapeutic potential stems from their ability to interact with various biological targets.

Anticoagulant Activity

The most renowned activity of 4-hydroxycoumarin derivatives is their anticoagulant effect.[3] These compounds act as Vitamin K antagonists.[5]

  • Mechanism of Action: They inhibit the enzyme Vitamin K 2,3-epoxide reductase (VKOR) in the liver.[3][5] This enzyme is crucial for recycling oxidized Vitamin K back to its reduced form, which is a necessary cofactor for the gamma-carboxylation of several clotting factors. By inhibiting VKOR, these derivatives deplete the supply of reduced Vitamin K, thereby impairing the synthesis of functional clotting factors and producing an anticoagulant effect.[5]

  • Structural Requirements: For significant anticoagulant activity, a large aromatic substituent is required at the 3-position of the 4-hydroxycoumarin scaffold.[5] The presence of a 4-hydroxyl group is also considered essential.[9][10] For example, 3,3'-alkylidene bis-6-bromo-4-hydroxycoumarin derivatives have shown potent anticoagulant activity.[3]

coumarin 4-Hydroxycoumarin Derivative vkor Vitamin K Epoxide Reductase (VKOR) coumarin->vkor Inhibits vitk_red Vitamin K (Reduced) vkor->vitk_red Catalyzes vitk_ox Vitamin K Epoxide (Oxidized) vitk_ox->vkor Substrate clotting_act Active Clotting Factors vitk_red->clotting_act Cofactor for Activation clotting_pre Inactive Clotting Factors clotting_pre->clotting_act coagulation Blood Coagulation clotting_act->coagulation Promotes

Caption: Mechanism of anticoagulant action via Vitamin K cycle inhibition.

Anticancer Activity

Numerous studies have highlighted the potential of 4-methylcoumarin (B1582148) derivatives as anticancer agents, demonstrating cytotoxic effects against various human cancer cell lines.[6][11][12]

  • Mechanism of Action: The anticancer effects are exerted through multiple mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and the suppression of metastasis.[6] Some derivatives are known to inhibit protein kinases that are critical for cell cycle progression.[6]

  • Structure-Activity Relationship (SAR): Studies on 4-methylcoumarins have shown that dihydroxy substitutions, particularly at the 7 and 8 positions, enhance cytotoxic activity compared to monohydroxy analogs.[12] Furthermore, the addition of long alkyl chains at the C3 position can significantly increase potency.[11] For instance, a 7,8-dihydroxy-4-methylcoumarin (B1670369) bearing an n-decyl chain at C3 was found to be highly potent against several cancer cell lines.[11]

Table 1: Anticancer Activity of 4-Methylcoumarin Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
7,8-dihydroxy-4-methyl-3-decylcoumarinK562 (Leukemia)42.4[11]
LS180 (Colon)25.2[11]
MCF-7 (Breast)25.1[11]
6-bromo-4-bromomethyl-7-hydroxycoumarinK562 (Leukemia)32.7[11]
LS180 (Colon)45.8[11]
MCF-7 (Breast)38.5[11]
4-fluoro and 2,5-difluoro benzamide (B126) derivatives of coumarinHepG2 (Liver)2.62–4.85[13]
HeLa (Cervical)0.39–0.75[13]
Antimicrobial Activity

Derivatives of 4-hydroxycoumarin have demonstrated notable antibacterial and antifungal properties.[2][6][14]

  • Spectrum of Activity: Many newly synthesized derivatives show significant activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus.[2][14] Activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa has also been reported, though often to a lesser extent.[2][14] Some compounds also exhibit weak to moderate antifungal activity against species like Candida albicans.[2]

  • Mechanism of Action: Proposed mechanisms include the disruption of the bacterial cell membrane and the inhibition of essential enzymes like DNA gyrase and topoisomerase IV, which are vital for bacterial DNA replication and repair.[6]

Table 2: Antimicrobial Activity of 4-Hydroxycoumarin Derivatives

CompoundMicroorganismActivity (Zone of Inhibition, mm)Reference
3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxycoumarin)S. aureus34.5[2]
B. subtilis24[2]
Derivative 2S. aureus26.5 ± 0.84[15][16]
Derivative 3S. aureus26.0 ± 0.56[15][16]
Derivative 8S. aureus26.0 ± 0.26[15][16]
Derivative 5S. typhimurium19.5 ± 0.59[15][16]
Derivative 9S. typhimurium19.5 ± 0.32[15][16]
Enzyme Inhibition

Beyond VKOR, certain this compound derivatives have been identified as inhibitors of other medically relevant enzymes.

  • Cholinesterases: Derivatives of 6-chloro-4-methylcoumarin have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in Alzheimer's disease therapy.[6]

  • Carbonic Anhydrase: Some 4-hydroxycoumarin derivatives have been found to inhibit carbonic anhydrase-II, an enzyme involved in various physiological processes.[15][16][17]

Table 3: Enzyme Inhibition by 4-Hydroxycoumarin Derivatives

CompoundEnzymeIC₅₀ (µM)Reference
Derivative 2Carbonic Anhydrase-II263 ± 0.3[15][16][17]
Derivative 6Carbonic Anhydrase-II456 ± 0.1[15][16][17]

Experimental Protocols for Biological Evaluation

Antimicrobial Susceptibility Testing: Agar (B569324) Well Diffusion Method

This method is widely used to assess the antimicrobial activity of chemical compounds.[17]

  • Preparation of Inoculum: A standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism (Staphylococcus aureus, Salmonella typhimurium, etc.) is prepared.[17]

  • Plate Preparation: The microbial inoculum is uniformly spread over the surface of a sterile Mueller-Hinton agar plate.

  • Well Creation: Sterile wells (e.g., 6 mm in diameter) are punched into the agar.

  • Compound Application: A specific concentration of the dissolved test compound is added to each well. A control with the solvent and a standard antibiotic (e.g., Ciprofloxacin) are also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone indicates greater antimicrobial activity.

start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum prep_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->prep_plate create_wells Create Wells in Agar prep_plate->create_wells add_compounds Add Test Compounds, Control, and Standard create_wells->add_compounds incubate Incubate Plates (e.g., 37°C, 24h) add_compounds->incubate measure Measure Zones of Inhibition (mm) incubate->measure end End measure->end

Caption: Experimental workflow for the Agar Well Diffusion assay.

Cytotoxicity Evaluation: MTT Reduction Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[11]

  • Cell Seeding: Cancer cells (e.g., MCF-7, K562) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 24-72 hours).

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance is proportional to the number of viable cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated.[11]

Conclusion

Derivatives of this compound represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of valuable biological activities.[18] Their established roles as anticoagulants, coupled with emerging evidence of their potent anticancer, antimicrobial, and enzyme-inhibiting properties, underscore their therapeutic potential.[3][11][15] The synthetic accessibility and the potential for structural modification allow for the fine-tuning of their activity and selectivity.[19] Future research focusing on detailed structure-activity relationship studies and the elucidation of specific molecular targets will be crucial for the development of novel this compound-based drugs with improved efficacy and safety profiles.

References

Solubility Profile of 4-Hydroxy-6-methylcoumarin and Related Derivatives in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Coumarin (B35378) Solubility

Coumarins are a class of benzopyrone compounds that exhibit a wide range of biological activities, making them significant scaffolds in drug discovery and development. The solubility of these compounds in different solvents is a critical physicochemical property that influences their formulation, bioavailability, and efficacy. Factors such as the position and nature of substituents on the coumarin ring, including hydroxyl and methyl groups, significantly impact their interaction with various solvents and, consequently, their solubility. Understanding the solubility profile is a foundational step in preclinical development, guiding solvent selection for synthesis, purification, and formulation processes.

Solubility Data of Related Coumarin Derivatives

Due to the absence of specific data for 4-Hydroxy-6-methylcoumarin, this section summarizes the available quantitative and qualitative solubility data for structurally similar compounds: 4-Hydroxycoumarin, 6-methylcoumarin (B191867), 6-Hydroxy-4-methylcoumarin, and 7-Hydroxy-4-methylcoumarin. This information, presented in Table 1, can serve as a predictive tool for estimating the solubility behavior of this compound.

Table 1: Solubility Data for Coumarin Derivatives Related to this compound

Compound NameSolventSolubilityRemarks
4-Hydroxycoumarin Ethanol (B145695)~30 mg/mL[1]Soluble[2][3]
DMSO~30 mg/mL[1]Soluble
Dimethylformamide (DMF)~30 mg/mL[1]Soluble
EtherFreely soluble[2][3]Qualitative
Hot WaterFreely soluble[2][3]Qualitative
Aqueous BuffersSparingly soluble[1]Qualitative
1:5 Ethanol:PBS (pH 7.2)~0.16 mg/mL[1]Quantitative
6-methylcoumarin EthanolSoluble (1 g in 20 mL)[4]Soluble[5]
WaterInsoluble/Nearly insoluble in hot water[4][5]Qualitative
OilsSoluble[5]Qualitative
Propylene GlycolInsoluble[4]Qualitative
Vegetable OilsInsoluble[4]Qualitative
Ethanol + Water MixturesSolubility increases with ethanol concentration and temperature[6][7][8]Quantitative data available in cited literature
6-Hydroxy-4-methylcoumarin DMSO100 mg/mL (ultrasonication may be needed)[9]Highly soluble
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline≥ 2.5 mg/mL[9]For in vivo preparations
10% DMSO >> 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL[9]For in vivo preparations
10% DMSO >> 90% corn oil≥ 2.5 mg/mL[9]For in vivo preparations
7-Hydroxy-4-methylcoumarin EthanolSoluble[10]Qualitative
Acetic AcidSoluble[10]Qualitative
Alkali SolutionSoluble[10]Qualitative
AmmoniaSoluble[10]Qualitative
Hot WaterSlightly soluble[10]Qualitative
EtherSlightly soluble[10]Qualitative
ChloroformSlightly soluble[10]Qualitative

Experimental Protocol for Solubility Determination

A widely accepted and reliable method for determining the equilibrium solubility of a compound is the shake-flask method , followed by a suitable analytical technique such as UV-Vis spectrophotometry for quantification.[11][12] This section outlines a general experimental protocol that can be adapted for determining the solubility of this compound in various organic solvents.

Materials and Equipment
  • This compound (or test compound)

  • Selected organic solvents (e.g., ethanol, methanol, DMSO, acetonitrile, etc.)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or incubator shaker with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer and cuvettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[12]

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to permit the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

  • Quantification by UV-Vis Spectrophotometry:

    • Determination of Maximum Wavelength (λmax): Prepare a dilute solution of the compound in the solvent of interest and scan it across a range of UV-Visible wavelengths to determine the λmax, the wavelength at which the compound exhibits maximum absorbance.

    • Preparation of Calibration Curve:

      • Prepare a stock solution of the compound of a known concentration in the chosen solvent.

      • Perform serial dilutions of the stock solution to create a series of standard solutions with known concentrations.

      • Measure the absorbance of each standard solution at the determined λmax.

      • Plot a calibration curve of absorbance versus concentration. The relationship should be linear and adhere to the Beer-Lambert law.

    • Analysis of Saturated Solution:

      • Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

      • Measure the absorbance of the diluted sample at λmax.

      • Use the equation of the calibration curve to determine the concentration of the diluted solution.

      • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of the compound in that specific solvent at the given temperature.

Visual Representation of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method coupled with UV-Vis spectroscopy.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification (UV-Vis) A Add excess solid compound to solvent in vials B Seal vials A->B C Agitate at constant temperature (24-72h) B->C D Allow excess solid to settle C->D E Withdraw and filter supernatant D->E F Dilute filtered saturated solution E->F H Measure Absorbance of diluted sample F->H G Prepare Calibration Curve (Standards of known concentration) I Calculate Concentration from Calibration Curve G->I H->I J Determine Original Solubility (account for dilution) I->J

Caption: Workflow for solubility determination via the shake-flask method.

Conclusion

While direct quantitative solubility data for this compound remains elusive in the current body of scientific literature, the information gathered on closely related analogs provides a valuable starting point for researchers. The presented solubility data for 4-Hydroxycoumarin, 6-methylcoumarin, 6-Hydroxy-4-methylcoumarin, and 7-Hydroxy-4-methylcoumarin can guide initial solvent screening and formulation development. Furthermore, the detailed experimental protocol for the shake-flask method combined with UV-Vis spectrophotometry offers a robust and reliable approach for researchers to experimentally determine the precise solubility of this compound in a variety of organic solvents, thereby filling the existing data gap and facilitating its further development.

References

Crystal Structure of 4-Hydroxy-6-methylcoumarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-6-methylcoumarin is a derivative of coumarin (B35378), a benzopyrone that forms the core of numerous natural products with a wide range of biological activities. Coumarin and its derivatives are of significant interest to the pharmaceutical and life sciences industries due to their anticoagulant, anti-inflammatory, antibacterial, and anti-cancer properties. The substitution pattern on the coumarin ring system plays a critical role in determining the specific biological effects and mechanism of action. This technical guide provides a comprehensive overview of the structural and biological aspects of this compound, with a focus on its crystal structure and its relationship to biological signaling pathways.

While a definitive, publicly available crystal structure for this compound could not be located in crystallographic databases, this guide presents the crystallographic data for a closely related isomer, 7-hydroxy-4-methylcoumarin monohydrate, to provide insights into the molecular geometry and packing of similar coumarin derivatives. Furthermore, this document outlines generalized experimental protocols for the synthesis and crystallographic analysis of such compounds and explores the known signaling pathways affected by structurally similar coumarin derivatives.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₀H₈O₃
Molecular Weight 176.17 g/mol
CAS Number 13252-83-0
Appearance White to off-white powder
Melting Point 261-264 °C
IUPAC Name 4-hydroxy-6-methylchromen-2-one
Synonyms 4-Hydroxy-6-methyl-2H-1-benzopyran-2-one

Crystallographic Data of 7-Hydroxy-4-methylcoumarin Monohydrate

As a proxy for the crystal structure of this compound, the crystallographic data for the closely related isomer, 7-hydroxy-4-methylcoumarin monohydrate, is provided below. This data is sourced from the Crystallography Open Database (COD) entry 2010291. It is important to note that while the molecular formula is the same, the different substitution pattern will result in distinct crystal packing and intermolecular interactions.

ParameterValue
Chemical Formula C₁₀H₁₀O₄
Crystal System Monoclinic
Space Group P 1 2₁/n 1
a (Å) 7.106(2)
b (Å) 11.335(2)
c (Å) 11.817(2)
α (°) 90
β (°) 105.30(10)
γ (°) 90
Volume (ų) 918.1(3)
Z 4
Temperature (K) 296
Radiation Wavelength (Å) 0.71069
R-factor 0.039

Experimental Protocols

Synthesis of this compound

A general and widely used method for the synthesis of 4-hydroxycoumarins is the Pechmann condensation. A representative protocol is as follows:

  • Reaction Setup: A mixture of a phenol (B47542) (in this case, p-cresol) and a β-ketoester (such as ethyl acetoacetate) is prepared.

  • Condensation: The mixture is treated with a condensing agent. Concentrated sulfuric acid is commonly used and the reaction is typically stirred at room temperature or with gentle heating.

  • Work-up: The reaction mixture is poured into ice-water, leading to the precipitation of the crude coumarin derivative.

  • Purification: The precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

An alternative synthesis involves the reaction of a phenol with malonic acid in the presence of a dehydrating agent like a mixture of anhydrous ZnCl₂ and POCl₃.[1]

Crystallization and X-ray Diffraction

The following is a generalized workflow for obtaining single-crystal X-ray diffraction data for a coumarin derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Single Crystal Growth cluster_xray X-ray Diffraction Analysis synthesis Synthesis of This compound purification Purification by Recrystallization synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_formation Formation of Single Crystals evaporation->crystal_formation mounting Crystal Mounting crystal_formation->mounting data_collection Data Collection (X-ray Diffractometer) mounting->data_collection structure_solution Structure Solution (e.g., SHELXS) data_collection->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Validation and Analysis (e.g., PLATON, CCDC) structure_refinement->validation

A generalized workflow for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of a coumarin derivative.
  • Single Crystal Growth: High-purity this compound is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, acetone, or chloroform). The solution is then allowed to evaporate slowly at room temperature. Over time, single crystals suitable for X-ray diffraction may form.

  • Crystal Mounting: A single crystal of appropriate size and quality is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. X-ray data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates and anisotropic displacement parameters.

Signaling Pathways of Related Coumarin Derivatives

It is crucial to note that the biological activity of coumarins is highly dependent on their substitution patterns. While information on the specific signaling pathways affected by this compound is limited, studies on closely related derivatives provide valuable context.

Melanogenesis Signaling Pathway (6-Methylcoumarin)

A study investigating the effects of several coumarin derivatives on melanogenesis found that 6-methylcoumarin (B191867) , but not this compound, significantly increased melanin (B1238610) synthesis.[2][3] This suggests that the 4-hydroxy group abrogates this particular biological activity. The proposed signaling pathway for 6-methylcoumarin-induced melanogenesis involves the upregulation of the master regulator of pigmentation, MITF (Microphthalmia-associated transcription factor), through the modulation of several key signaling cascades.[2][3]

melanogenesis_pathway cluster_pka PKA/CREB Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway cluster_wnt Wnt/β-catenin Pathway compound 6-Methylcoumarin PKA PKA compound->PKA p38 p38 compound->p38 JNK JNK compound->JNK ERK ERK compound->ERK Akt Akt compound->Akt GSK3b GSK3β compound->GSK3b CREB CREB PKA->CREB MITF MITF CREB->MITF p38->MITF JNK->MITF ERK->MITF Akt->MITF beta_catenin β-catenin GSK3b->beta_catenin beta_catenin->MITF Melanogenesis Melanogenesis MITF->Melanogenesis

Signaling pathways modulated by 6-methylcoumarin to promote melanogenesis. Note the inhibitory effects on ERK and Akt.[2][3]
Adipogenesis Signaling Pathway (6,7-Dihydroxy-4-methylcoumarin)

In contrast to the melanogenesis-promoting effects of 6-methylcoumarin, a different derivative, 6,7-dihydroxy-4-methylcoumarin , has been shown to suppress adipogenesis (the formation of fat cells).[4] This anti-adipogenic effect is mediated through the activation of AMPK (AMP-activated protein kinase) and the modulation of the MAPK signaling pathway.[4]

adipogenesis_pathway cluster_ampk AMPK Pathway cluster_mapk MAPK Pathway compound 6,7-Dihydroxy-4-methylcoumarin AMPK AMPK compound->AMPK ERK ERK compound->ERK p38 p38 compound->p38 Adipogenesis Adipogenesis AMPK->Adipogenesis ERK->Adipogenesis p38->Adipogenesis

Signaling pathways modulated by 6,7-dihydroxy-4-methylcoumarin to suppress adipogenesis.[4]

These examples underscore the principle that minor structural changes on the coumarin scaffold can lead to profoundly different biological outcomes and engagement with distinct cellular signaling networks.

Conclusion

This compound remains a compound of interest for its potential biological activities. While its specific crystal structure is not yet publicly documented, analysis of closely related compounds provides valuable structural insights. The synthesis of this and other coumarin derivatives is well-established, and standardized protocols for crystallographic analysis can be applied. The stark differences in the signaling pathway modulation between even closely related coumarin derivatives highlight the importance of specific structure-activity relationship studies. Further research is warranted to elucidate the precise crystal structure of this compound and to determine its unique biological activities and the signaling pathways through which they are mediated. This will be essential for realizing its full potential in drug discovery and development.

References

In-depth Technical Guide: The Core Biological Mechanisms of 4-Hydroxy-6-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-6-methylcoumarin, a derivative of the natural compound coumarin (B35378), has emerged as a molecule of significant interest in the scientific community. Possessing a diverse range of biological activities, this compound has demonstrated potential as an anti-inflammatory, antioxidant, and enzyme-inhibiting agent. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in biological systems, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Mechanisms of Action

The biological effects of this compound are multifaceted, primarily revolving around its ability to modulate inflammatory signaling pathways, scavenge free radicals, and inhibit specific enzymes.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are largely attributed to its intervention in the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are central to the inflammatory response, orchestrating the production of pro-inflammatory mediators.

NF-κB Signaling Pathway:

In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the NF-κB transcription factor is activated, leading to the expression of genes encoding pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Evidence suggests that 4-hydroxycoumarin (B602359) derivatives can suppress the activation of NF-κB. This is a critical mechanism as it effectively dampens the inflammatory cascade at its source.

MAPK Signaling Pathway:

The MAPK pathway, comprising key kinases such as p38, ERK1/2, and JNK, is another crucial regulator of inflammation. The activation of these kinases leads to the production of inflammatory mediators. Studies on related coumarin compounds have shown the ability to inhibit the phosphorylation of these MAPK proteins, thereby reducing the inflammatory response. While direct quantitative data for this compound is still emerging, the general mechanism for 4-hydroxycoumarin derivatives involves the downregulation of this pathway.

A key quantifiable effect of this anti-inflammatory action is the reduction of nitric oxide (NO), a potent inflammatory mediator. In one study, this compound at a concentration of 0.5 mM was shown to decrease nitric oxide production in LPS-treated macrophages by 21.27%[1].

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// Edges LPS -> TLR4 [color="#4285F4"]; TLR4 -> TAK1 [color="#4285F4"]; TAK1 -> IKK [color="#4285F4"]; TAK1 -> MAPKK [color="#4285F4"]; IKK -> IkB [label=" P", fontcolor="#EA4335", color="#4285F4"]; IkB -> NFkB [style=invis]; {rank=same; IkB; NFkB}; NFkB -> NFkB_nuc [label="Translocation", fontcolor="#34A853", color="#4285F4"]; NFkB_nuc -> Genes [label="Transcription", fontcolor="#34A853", color="#4285F4"]; MAPKK -> MAPK [label=" P", fontcolor="#EA4335", color="#4285F4"]; MAPK -> AP1 [label="Activation", fontcolor="#34A853", color="#4285F4"]; AP1 -> AP1_nuc [label="Translocation", fontcolor="#34A853", color="#4285F4"]; AP1_nuc -> Genes [label="Transcription", fontcolor="#34A853", color="#4285F4"]; Genes -> Inflammation [color="#EA4335"];

// Inhibition Edges Compound -> IKK [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; Compound -> MAPKK [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; }

Figure 2: Workflow for Nitric Oxide Production Assay
DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

    • Prepare various concentrations of this compound in methanol.

  • Reaction:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound.

    • Include a control well with 100 µL of DPPH solution and 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC50 Determination: Plot the percentage of scavenging against the concentration of the compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Carbonic Anhydrase Inhibition Assay

Objective: To assess the inhibitory effect of this compound on carbonic anhydrase activity.

Methodology:

  • Reagent Preparation:

    • Prepare a solution of purified human carbonic anhydrase II in assay buffer (e.g., 10 mM HEPES, pH 7.4).

    • Prepare a stock solution of this compound in DMSO and make serial dilutions.

    • Prepare a solution of the substrate, p-nitrophenyl acetate (B1210297) (p-NPA), in acetonitrile.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound at various concentrations.

    • Include a control well with the enzyme and buffer but no inhibitor.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding the p-NPA substrate to all wells.

    • Immediately measure the absorbance at 405 nm in kinetic mode for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

```dot digraph "CA_Inhibition_Assay" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 3: Carbonic Anhydrase Inhibition Assay Workflow", splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=normal, color="#4285F4"];

A [label="Prepare reagents (Enzyme, Buffer, Inhibitor, Substrate)"]; B [label="Add Enzyme, Buffer, and Inhibitor to plate"]; C [label="Pre-incubate"]; D [label="Add Substrate (p-NPA)"]; E [label="Kinetic measurement at 405 nm"]; F [label="Calculate reaction rates and % inhibition"]; G [label="Determine IC50 value"];

A -> B -> C -> D -> E -> F -> G; }

References

A Technical Guide to the Discovery and Isolation of Coumarin Derivatives from Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins are a significant class of naturally occurring benzopyrone derivatives widely distributed in the plant kingdom, with notable presence in families such as Apiaceae, Rutaceae, and Fabaceae. They are also found in microorganisms like fungi and bacteria. These compounds have garnered substantial interest in the fields of medicinal chemistry and drug development due to their diverse and potent pharmacological activities, which include anticoagulant, anti-inflammatory, anticancer, antioxidant, antimicrobial, and antiviral properties. This technical guide provides an in-depth overview of the methodologies for the discovery and isolation of coumarin (B35378) derivatives from natural sources, focusing on extraction techniques, chromatographic separation, and structural elucidation.

Extraction of Coumarin Derivatives from Natural Sources

The initial step in the isolation of coumarins is the efficient extraction from the raw plant or microbial material. The choice of extraction method and solvent is critical and depends on the specific coumarin's polarity and the nature of the source material.

Common Extraction Techniques

Several techniques are employed for the extraction of coumarins, with Soxhlet extraction, maceration, and ultrasound-assisted extraction (UAE) being the most common.

  • Soxhlet Extraction: This is a continuous extraction method that uses a small volume of solvent, which is repeatedly cycled through the plant material. It is particularly efficient for less soluble compounds.

  • Maceration: This simple technique involves soaking the plant material in a solvent for a specific period with occasional agitation. It is suitable for thermolabile compounds.

  • Ultrasound-Assisted Extraction (UAE): This method utilizes the energy of ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency, often with shorter extraction times and lower solvent consumption.

Solvents for Extraction

The selection of an appropriate solvent is crucial for maximizing the yield of coumarin derivatives. The choice is guided by the polarity of the target compounds.

  • Methanol (B129727) and Ethanol (B145695): These polar solvents are widely used and are effective for extracting a broad range of coumarins.[1]

  • Chloroform (B151607) and Dichloromethane: These non-polar solvents are suitable for extracting less polar coumarins.

  • Petroleum Ether and Hexane: These highly non-polar solvents are often used for the initial defatting of the plant material before extracting the coumarins with a more polar solvent.

  • Water: Hot water or aqueous alcohol solutions can also be used, particularly for extracting glycosidic coumarins.[2]

Chromatographic Separation and Purification

Following extraction, the crude extract, which is a complex mixture of various phytochemicals, requires further separation and purification to isolate the individual coumarin derivatives. Chromatographic techniques are indispensable for this purpose.

Column Chromatography

Column chromatography is a fundamental technique for the preparative separation of coumarins. The choice of stationary phase and mobile phase is critical for achieving good resolution.

  • Stationary Phase: Silica gel is the most commonly used stationary phase for the separation of coumarins due to its versatility and affordability. Alumina and polyamide are also used in specific applications.[3][4]

  • Mobile Phase: A gradient of non-polar to polar solvents is typically used to elute the compounds from the column. Common solvent systems include mixtures of hexane, ethyl acetate, chloroform, and methanol.[4]

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution technique used for the final purification of coumarins to a high degree of purity.[5]

  • Stationary Phase: Reversed-phase columns, such as C18, are most frequently used for coumarin purification.[6]

  • Mobile Phase: A gradient of water and an organic solvent, typically acetonitrile (B52724) or methanol, often with the addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape, is employed.[5]

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are the most powerful tools for elucidating the structure of organic molecules. They provide detailed information about the carbon-hydrogen framework of the molecule.[7][8]

  • Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of the compound. Fragmentation patterns can also help in identifying structural motifs.[9][10][11]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the chromophoric system of the coumarin molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as carbonyl and hydroxyl groups.

Experimental Protocols

This section provides detailed experimental protocols for the extraction, isolation, and purification of specific coumarin derivatives.

Protocol 1: Isolation of Osthole (B1677514) from Cnidium monnieri

1. Extraction:

  • Powder 100 g of dried Cnidium monnieri fruits.
  • Reflux the powdered material three times with 500 mL of 90% methanol for 1.5 hours each time.[12]
  • Combine the methanol extracts and concentrate under reduced pressure to obtain a crude extract (approximately 50 g).[12]

2. Preliminary Purification:

  • Incubate the concentrated extract with 100 g of quicklime (B73336) for 24 hours.[12]
  • Wash the mixture three times with a five-fold diluted hydrochloric acid solution.
  • Concentrate the washed solution and suspend it in 90 mL of chloroform.
  • Isolate the chloroform layer and wash it with an alkaline solution (0.5% NaOH).
  • Adjust the pH of the aqueous alkaline solution to 7 to precipitate the crude osthole.
  • Filter and collect the crystalline precipitate.[12]

3. Chromatographic Purification (High-Speed Counter-Current Chromatography - HSCCC):

  • Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water (1:1:1:1, v/v).[13]
  • Dissolve approximately 308 mg of the crude extract in the upper phase of the solvent system.
  • Perform preparative HSCCC to yield purified osthole (88.3 mg) with a purity of over 98%.[13]

4. Structure Elucidation:

  • Confirm the structure of the isolated osthole using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry and compare the data with reported values.[12]

Protocol 2: Isolation of Psoralen (B192213) and Isopsoralen from Psoralea corylifolia

1. Extraction:

  • Soak 10 g of pulverized Psoralea corylifolia seeds three times with 50% ethanol (300 mL, 150 mL, and 150 mL) at room temperature, with each soaking lasting for 2 hours.[14]
  • Collect the ethanol extracts and reduce the volume by half.
  • Allow the solution to stand overnight to precipitate the crude coumarins.
  • Filter and collect the precipitate.

2. Chromatographic Separation (Column Chromatography):

  • Dissolve 2 g of the crude coumarin crystals in a small amount of hot methanol and mix with 6 g of neutral alumina.[14]
  • Dry the mixture at room temperature.
  • Perform dry column chromatography using a benzene/petroleum ether (40:10) mixture with 15 drops of acetone (B3395972) per 50 mL as the eluent.[14]
  • Monitor the separation under UV light and collect the two distinct fluorescent bands separately.
  • Extract each band with methanol under reflux.
  • Reduce the volume of the methanol extracts to induce crystallization.
  • Filter to obtain crystals of psoralen and isopsoralen.

3. Purification and Purity Analysis (HPLC):

  • Analyze the purity of the isolated psoralen and isopsoralen using HPLC with a C18 column.[14]
  • Use a mobile phase of methanol/water (50:50) at a flow rate of 1.0 mL/min and detect at 280 nm.[14]
  • The purity of the resulting psoralen and isopsoralen should be greater than 99%.[14]

4. Structure Elucidation:

  • Identify the structures of psoralen and isopsoralen using ¹H-NMR and ¹³C-NMR spectroscopy.[15]

Quantitative Data

The following tables summarize quantitative data for the isolation of selected coumarin derivatives from their natural sources.

Table 1: Yield and Purity of Isolated Coumarin Derivatives

Coumarin DerivativeNatural SourceExtraction MethodPurification MethodYieldPurityReference
OstholeCnidium monnieriReflux with 90% MethanolHSCCC88.3 mg from 308 mg crude extract>98%[12][13]
PsoralenPsoralea corylifoliaMaceration with 50% EthanolColumn Chromatography0.147% from seed (m/m)>99%[14][16]
IsopsoralenPsoralea corylifoliaMaceration with 50% EthanolColumn Chromatography->99%[14]
ScopoletinArtemisia annua-Column Chromatography & Recrystallization0.3%-[17]
Ferulenol (B560370)Ferula communis--High concentration-[18]
ImperatorinAngelica dahuricaSupercritical Fluid ExtractionHPLC--[19]

Table 2: Spectroscopic Data for Selected Coumarin Derivatives

Coumarin Derivative¹H-NMR (CDCl₃, δ ppm)¹³C-NMR (CDCl₃, δ ppm)Mass Spectrometry (m/z)Reference
Psoralen7.76 (d, J=2.4 Hz, H-2'), 7.69 (d, J=9.5 Hz, H-4), 7.63 (s, H-5), 7.35 (s, H-8), 6.81 (d, J=2.4 Hz, H-3'), 6.33 (d, J=9.5 Hz, H-3)161.3 (C-2), 146.9 (C-7), 144.8 (C-2'), 144.0 (C-4), 125.0 (C-6), 120.5 (C-5a), 118.9 (C-5), 116.5 (C-4a), 113.1 (C-3), 106.5 (C-3'), 93.8 (C-8)186 [M]⁺[15][20]
Scopoletin7.60 (d, J=9.5 Hz, H-4), 6.91 (s, H-5), 6.84 (s, H-8), 6.26 (d, J=9.5 Hz, H-3), 3.95 (s, OCH₃)161.5 (C-2), 151.7 (C-7), 149.9 (C-6), 144.1 (C-4), 143.5 (C-8a), 113.5 (C-3), 111.6 (C-5), 109.8 (C-4a), 103.2 (C-8), 56.4 (OCH₃)193.2 [M+H]⁺, Fragments at 178.0, 150.0, 133.0[9][14]

Signaling Pathways and Experimental Workflows

Visual representations of key processes aid in understanding the complex biological activities and experimental procedures related to coumarin derivatives.

Experimental Workflow

Experimental_Workflow A Plant Material (e.g., leaves, roots, seeds) B Drying and Grinding A->B C Extraction (Soxhlet, Maceration, UAE) B->C D Crude Extract C->D E Column Chromatography D->E F Fractions E->F G Preparative HPLC F->G H Pure Coumarin Derivative G->H I Structure Elucidation (NMR, MS, etc.) H->I

Caption: General workflow for the isolation of coumarin derivatives.

Signaling Pathways

Osthole_Anticancer_Pathway Osthole Osthole PI3K PI3K Osthole->PI3K inhibits MAPK MAPK Osthole->MAPK inhibits Akt Akt PI3K->Akt activates Proliferation Cell Proliferation Akt->Proliferation promotes Apoptosis Apoptosis Akt->Apoptosis inhibits MAPK->Proliferation promotes

Caption: Anticancer signaling pathway of osthole.

Umbelliferone_Anti_inflammatory_Pathway Umbelliferone Umbelliferone MAPK MAPK Umbelliferone->MAPK inhibits NFkB NF-κB MAPK->NFkB activates ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory_Cytokines promotes production Inflammation Inflammation ProInflammatory_Cytokines->Inflammation

Caption: Anti-inflammatory signaling pathway of umbelliferone.

Conclusion

The discovery and isolation of coumarin derivatives from natural products is a multifaceted process that combines classical phytochemical techniques with modern analytical instrumentation. A systematic approach, from the selection of the natural source and extraction method to the application of appropriate chromatographic separation and spectroscopic structure elucidation, is essential for the successful isolation of these valuable bioactive compounds. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the ongoing quest for new therapeutic agents from nature's vast chemical library. The diverse pharmacological activities of coumarins underscore their potential as lead compounds in drug discovery and development.

References

An In-depth Technical Examination of 4-Hydroxy-6-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of a compound is paramount. This document provides a concise technical summary of 4-Hydroxy-6-methylcoumarin, a fluorescent compound with applications in biochemical assays and pharmaceutical research.

Physicochemical Data

The core quantitative data for this compound has been compiled and is presented in the table below for straightforward reference and comparison.

ParameterValueReference
Molecular FormulaC₁₀H₈O₃[1][2][3]
Molecular Weight176.17 g/mol [1][2][3]

Structural and Identification Data

To facilitate a comprehensive understanding, the following diagram illustrates the relationship between the compound's common name, its empirical formula, and its corresponding molecular weight.

molecular_information Compound This compound Formula Molecular Formula C₁₀H₈O₃ Compound->Formula has MolWeight Molecular Weight 176.17 g/mol Formula->MolWeight corresponds to

Fig. 1: Relationship between Compound Name, Formula, and Molecular Weight.

References

Physical and chemical properties of 4-hydroxy-6-methyl-2H-1-benzopyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-hydroxy-6-methyl-2H-1-benzopyran-2-one, also widely known as 4-hydroxy-6-methylcoumarin, is a synthetic derivative of coumarin (B35378), a benzopyrone that is naturally occurring in many plants. This compound and its derivatives are of significant interest to the scientific community due to their diverse biological activities and their utility as fluorescent probes in biochemical assays.[1] The coumarin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticoagulant, antimicrobial, anti-inflammatory, and antioxidant activities.[2][3]

This technical guide provides a comprehensive overview of the physical and chemical properties, spectral data, synthesis, and biological applications of 4-hydroxy-6-methyl-2H-1-benzopyran-2-one, with a focus on providing practical information for researchers and professionals in drug development.

Physical and Chemical Properties

4-hydroxy-6-methyl-2H-1-benzopyran-2-one is a white, powdered solid at room temperature.[1] Its core structure consists of a benzene (B151609) ring fused to a pyrone ring, with a hydroxyl group at the 4-position and a methyl group at the 6-position.

General and Physicochemical Properties
PropertyValueReference(s)
IUPAC Name 4-hydroxy-6-methylchromen-2-one[4]
Synonyms This compound, 4-hydroxy-6-methyl-2H-chromen-2-one[4]
CAS Number 13252-83-0[4]
Molecular Formula C₁₀H₈O₃[4]
Molecular Weight 176.17 g/mol [4]
Appearance White powder[1]
Melting Point 258-266 °C[1]
pKa (Strongest Acidic, Predicted) 5.48[5]
LogP (Predicted) 1.6 - 1.81[4][5]
Water Solubility (Predicted) 3.55 g/L[5]
Spectral Data

The following table summarizes the key spectral data for 4-hydroxy-6-methyl-2H-1-benzopyran-2-one. This data is crucial for the identification and characterization of the compound.

Spectral DataKey Features and Notes
¹H NMR Spectral data for a derivative, 3-Acetyl-4-hydroxy-6-methylcoumarin, in CDCl₃ shows characteristic peaks for the methyl group (singlet, ~2.43 ppm), aromatic protons (multiplets, ~7.19-7.84 ppm), and the acetyl group (singlet, ~2.78 ppm). The hydroxyl proton is also observed.[6]
¹³C NMR Predicted spectral data is available in public databases such as PubChem.[4]
Infrared (IR) The IR spectrum of a derivative, 3-Acetyl-4-hydroxy-6-methylcoumarin, shows characteristic absorption bands for the hydroxyl group (~3410 cm⁻¹) and two carbonyl groups (~1753 cm⁻¹ and 1661 cm⁻¹).[6]
Mass Spectrometry (MS) Mass spectral data, including GC-MS and MS-MS, is available on databases like PubChem, showing the molecular ion peak and fragmentation patterns.[4]

Synthesis and Purification

The most common method for the synthesis of coumarin derivatives is the Pechmann condensation.[6] This reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. For the synthesis of 4-hydroxy-6-methyl-2H-1-benzopyran-2-one, a suitable starting phenol would be p-cresol (B1678582), which is reacted with a malonic acid derivative.

Experimental Protocol: Pechmann Condensation for Coumarin Synthesis

This protocol describes a general procedure for the Pechmann condensation, which can be adapted for the synthesis of 4-hydroxy-6-methyl-2H-1-benzopyran-2-one.

Materials:

  • p-Cresol

  • Diethyl malonate

  • Concentrated Sulfuric Acid (H₂SO₄) or other acidic catalyst (e.g., Amberlyst-15)[7]

  • Ethanol (for recrystallization)

  • Ice-cold water

Procedure:

  • In a round-bottom flask, slowly add concentrated sulfuric acid to an equimolar mixture of p-cresol and diethyl malonate at a low temperature (e.g., 0-5 °C) with constant stirring.

  • After the initial exothermic reaction subsides, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours or until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture slowly into ice-cold water with vigorous stirring.

  • The crude product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure 4-hydroxy-6-methyl-2H-1-benzopyran-2-one.

G General Workflow for Pechmann Condensation cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification p_cresol p-Cresol mixing Mixing with Acid Catalyst (e.g., H₂SO₄) p_cresol->mixing diethyl_malonate Diethyl Malonate diethyl_malonate->mixing reaction Condensation Reaction mixing->reaction precipitation Precipitation in Ice Water reaction->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization (e.g., from Ethanol) filtration->recrystallization product 4-hydroxy-6-methyl-2H-1-benzopyran-2-one recrystallization->product G Workflow for Enzyme Activity Assay using a Coumarin-based Probe cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection probe Pro-fluorescent Substrate (Non-fluorescent) incubation Incubation at Optimal Temperature and Time probe->incubation enzyme Enzyme Solution enzyme->incubation buffer Assay Buffer buffer->incubation product Fluorescent Product (4-hydroxy-6-methyl-2H-1-benzopyran-2-one) incubation->product measurement Fluorescence Measurement (Excitation/Emission) data Data Analysis: Enzyme Activity Calculation measurement->data product->measurement

References

Methodological & Application

Application Notes and Protocols: 4-Hydroxy-6-methylcoumarin as a Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-6-methylcoumarin is a synthetic heterocyclic compound belonging to the coumarin (B35378) family. Coumarins are a well-established class of fluorophores known for their robust fluorescence, high sensitivity to the cellular microenvironment, and amenability to chemical modification. These characteristics make them valuable tools in the development of fluorescent probes for cellular imaging. The 4-hydroxy substitution on the coumarin scaffold can influence the photophysical properties, and the methyl group at the 6-position can affect its lipophilicity and interaction with cellular components. This document provides detailed application notes and protocols for the utilization of this compound in cellular imaging, offering a guide for researchers in life sciences and drug discovery.

Physicochemical Properties and Spectral Data

PropertyValueReference
Molecular Formula C₁₀H₈O₃[1]
Molecular Weight 176.17 g/mol [1]
Appearance White to off-white powder[2]
Solubility Soluble in organic solvents like DMSO and ethanol.[2]
Absorption Maximum (λabs) ~309 nm (in aqueous ethanol)
Emission Maximum (λem) Blue-green region (estimated ~420-460 nm in ethanol)[3]
Quantum Yield (Φf) Not specifically reported; generally moderate to high for similar coumarins.[3]
Molar Extinction Coefficient (ε) Not specifically reported.

Note: The photophysical properties of coumarin dyes are highly sensitive to the solvent environment (solvatochromism). It is crucial to determine the optimal excitation and emission wavelengths in the specific buffer or medium used for imaging experiments.

Mechanism of Action as a Fluorescent Probe

The fluorescence of coumarin derivatives arises from the intramolecular charge transfer (ICT) from the electron-donating groups to the electron-accepting lactone moiety upon excitation. The 4-hydroxyl group can act as an electron donor, and its protonation state can significantly affect the fluorescence properties. This pH sensitivity can be exploited for developing intracellular pH sensors.

For general cellular imaging, this compound is expected to passively diffuse across the cell membrane due to its relatively small size and moderate lipophilicity. Once inside the cell, it can accumulate in various compartments depending on its physicochemical properties and interactions with cellular components. The fluorescence intensity and emission wavelength may vary in different organelles due to local differences in polarity, viscosity, and pH.

G Conceptual Mechanism of Cellular Imaging Probe_ext This compound (Extracellular) Membrane Cell Membrane Probe_ext->Membrane Passive Diffusion Probe_int Intracellular Probe Membrane->Probe_int Excitation Excitation Light Probe_int->Excitation Emission Fluorescence Emission Probe_int->Emission Emits Light Organelles Cellular Organelles (e.g., ER, Mitochondria) Probe_int->Organelles Accumulation & Interaction Excitation->Probe_int Excites Fluorophore Microscope Fluorescence Microscope Emission->Microscope Detection

Caption: Conceptual workflow of cellular imaging.

Experimental Protocols

Protocol 1: Preparation of Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cellular imaging experiments.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out a precise amount of this compound powder.

  • Dissolve the powder in anhydrous DMSO to prepare a 10 mM stock solution. For example, dissolve 1.76 mg of the compound in 1 mL of DMSO.

  • Vortex the solution thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light. The stock solution is typically stable for several months under these conditions.

Protocol 2: Live-Cell Staining and Imaging

Objective: To stain live cells with this compound and visualize its intracellular distribution using fluorescence microscopy.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips suitable for microscopy

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution (10 mM in DMSO)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for coumarin)

Procedure:

  • Cell Seeding: Seed cells on a suitable imaging dish or coverslip and allow them to adhere and grow to the desired confluency (typically 50-70%).

  • Preparation of Staining Solution: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration. A typical starting concentration range is 1-10 µM. The optimal concentration should be determined empirically for each cell type and application.

  • Cell Staining:

    • Remove the existing culture medium from the cells.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the staining solution to the cells, ensuring the entire surface is covered.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 15-60 minutes. The optimal incubation time may vary depending on the cell type and the specific organelle of interest.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or live-cell imaging buffer to remove excess probe and reduce background fluorescence.

  • Imaging:

    • Add fresh, pre-warmed imaging buffer or culture medium to the cells.

    • Immediately image the cells using a fluorescence microscope. Use an excitation wavelength appropriate for the probe (e.g., ~360-400 nm) and collect the emission in the blue-green channel (e.g., ~440-480 nm).

    • Acquire images using appropriate exposure times to obtain a good signal-to-noise ratio while minimizing phototoxicity.

G Live-Cell Imaging Workflow Start Start: Seed Cells Prepare Prepare Staining Solution (1-10 µM in medium) Start->Prepare Stain Stain Cells (15-60 min at 37°C) Prepare->Stain Wash Wash Cells (2-3x) with warm PBS Stain->Wash Image Image Cells (Fluorescence Microscope) Wash->Image End End: Analyze Images Image->End

Caption: General workflow for live-cell imaging.
Protocol 3: Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration range at which this compound is non-toxic to the cells of interest.

Materials:

  • Cells (e.g., HeLa, HEK293)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for 24-48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Exemplary Cytotoxicity Data

The following table presents hypothetical IC₅₀ values for different coumarin derivatives on HeLa cells to illustrate how to present such data. Note: These are not actual values for this compound.

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
Coumarin Derivative AHeLa24> 100
Coumarin Derivative BHeLa2445.2
Doxorubicin (Control)HeLa241.2

Applications and Considerations

  • General Cellular Staining: Due to its expected passive diffusion and fluorescence, this compound can be used as a general stain to visualize cellular morphology and potentially different organelles based on their polarity.

  • pH Sensing: The 4-hydroxy group suggests potential pH sensitivity. Researchers can explore its use as a ratiometric or intensity-based pH probe by characterizing its fluorescence at different pH values.

  • Pro-drug and Probe Development: The hydroxyl group provides a reactive site for further chemical modification. This allows for the development of more complex probes with specific targeting moieties or "turn-on" functionalities that are activated by specific enzymes or analytes.[4]

  • Phototoxicity: Like many fluorescent probes, coumarins can induce phototoxicity upon prolonged or high-intensity illumination. It is crucial to use the lowest possible excitation power and exposure time that still provides a good quality image.[5]

  • Controls: Always include appropriate controls in your experiments. This includes unstained cells to assess autofluorescence and cells treated with the vehicle (DMSO) to control for any solvent effects.[4]

Troubleshooting

  • Low Signal:

    • Increase the concentration of the probe.

    • Increase the incubation time.

    • Optimize the filter set on the microscope for the probe's excitation and emission spectra.

    • Increase the exposure time or gain on the camera, but be mindful of phototoxicity.

  • High Background:

    • Decrease the concentration of the probe.

    • Ensure thorough washing after staining to remove excess probe.

    • Use a live-cell imaging buffer instead of a complete medium during imaging, as some medium components can be fluorescent.

  • Cell Death/Morphological Changes:

    • Reduce the concentration of the probe.

    • Reduce the incubation time.

    • Minimize exposure to excitation light.

    • Confirm the non-toxic concentration range with a cytotoxicity assay.

By following these guidelines and protocols, researchers can effectively employ this compound as a fluorescent probe for cellular imaging and further develop its potential for more specific applications in biological research and drug discovery.

References

Application Notes: 4-Hydroxy-6-methylcoumarin in Antioxidant Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Hydroxy-6-methylcoumarin is a derivative of coumarin (B35378), a class of phenolic compounds found in many plants.[1][2] Coumarins and their derivatives are of significant interest in the pharmaceutical and food industries due to their wide range of biological activities, including anticoagulant, anti-inflammatory, and antioxidant properties.[1][3] The phenolic hydroxyl group in 4-hydroxycoumarin (B602359) derivatives is a key structural feature that underscores their potential to scavenge free radicals and modulate the balance of oxidative species within biological systems.[4] These compounds are frequently evaluated for their antioxidant capacity using various in vitro assays to determine their efficacy in neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS).[2]

Mechanism of Antioxidant Action

The primary mechanism by which this compound and related phenolic compounds exert their antioxidant effect is through free radical scavenging. This process typically involves the donation of a hydrogen atom from the hydroxyl group (-OH) on the coumarin scaffold to a highly reactive free radical. This action neutralizes the radical, terminating the damaging chain reaction of oxidation. The resulting coumarin radical is stabilized through resonance, delocalizing the unpaired electron across its aromatic structure, which makes it significantly less reactive than the initial free radical.[4] Some coumarin derivatives can also act as metal chelators, binding to transition metal ions like iron and copper, which prevents them from participating in Fenton reactions that generate highly damaging hydroxyl radicals.[2][5]

G cluster_0 Radical Scavenging by this compound Coumarin This compound (Ar-OH) Donation Hydrogen Atom Donation Coumarin->Donation Donates H• Radical Free Radical (R•) Radical->Donation Accepts H• NeutralizedRadical Neutralized Molecule (RH) Donation->NeutralizedRadical CoumarinRadical Stabilized Coumarin Radical (Ar-O•) Donation->CoumarinRadical Termination Chain Reaction Termination CoumarinRadical->Termination G cluster_workflow DPPH Assay Workflow prep Prepare Reagents (DPPH, Sample, Control) mix Mix Sample/Control with DPPH Solution prep->mix incubate Incubate 30 min in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate G cluster_workflow ABTS Assay Workflow prep_radical Generate ABTS•+ (ABTS + K₂S₂O₈) mix Add ABTS•+ to Sample/Standard prep_radical->mix prep_sample Prepare Sample and Standards prep_sample->mix incubate Incubate 6 min in Dark mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and TEAC/IC50 measure->calculate G cluster_pathway Modulation of Oxidative Stress Pathways ROS Excess ROS/RNS Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage Pathways Activation of Stress Pathways (e.g., NF-κB, MAPK) ROS->Pathways Homeostasis Cellular Homeostasis Antioxidant This compound Antioxidant->ROS Scavenges Antioxidant->Homeostasis Promotes Apoptosis Apoptosis / Senescence Damage->Apoptosis Pathways->Apoptosis

References

Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates from 4-Hydroxy-6-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various pharmaceutical intermediates derived from 4-hydroxy-6-methylcoumarin. The synthesized compounds exhibit promising antimicrobial, anticoagulant, and anticancer activities. All quantitative data is summarized in structured tables for easy comparison, and experimental workflows and signaling pathways are visualized using diagrams.

Synthesis of Antimicrobial Agents

This compound serves as a versatile scaffold for the development of novel antimicrobial agents. Modifications at the C3 and C4 positions have yielded compounds with significant activity against a range of bacterial strains.

Synthesis of 3-Acetyl-4-hydroxy-6-methylcoumarin

A key intermediate, 3-acetyl-4-hydroxy-6-methylcoumarin, can be synthesized from this compound and acetic anhydride (B1165640). This derivative has shown notable antibacterial properties.

Experimental Protocol:

A mixture of this compound (1.76 g, 10 mmol) and acetic anhydride (5 mL) is heated at 150°C in a sealed tube for 2 hours. The reaction mixture is then cooled, and the resulting solid is purified by column chromatography to yield 3-acetyl-4-hydroxy-6-methylcoumarin.

Quantitative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
3-Acetyl-4-hydroxy-6-methylcoumarinC₁₂H₁₀O₄218.21156-159Not Reported

Antimicrobial Activity:

The minimum inhibitory concentrations (MICs) of 3-acetyl-4-hydroxy-6-methylcoumarin against various bacterial strains are presented below.

CompoundBacillus subtilis (μg/mL)Staphylococcus aureus (μg/mL)
3-Acetyl-4-hydroxy-6-methylcoumarin>128>128
Synthesis of Schiff Bases of this compound

Schiff bases derived from coumarins are known for their broad-spectrum antimicrobial activities. A general method involves the reaction of a 4-hydroxycoumarin (B602359) derivative with various aromatic aldehydes.

Experimental Protocol:

A mixture of 4-amino-6-methylcoumarin (which can be synthesized from this compound) (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) in ethanol (B145695) (30 mL) with a few drops of glacial acetic acid is refluxed for 3-4 hours. After completion of the reaction, the mixture is cooled and poured into cold water. The resulting solid is filtered, dried, and recrystallized from a suitable solvent to yield the Schiff base.

Quantitative Data: Antimicrobial Activity (Zone of Inhibition in mm)

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosa
Schiff Base Derivative 17.29 ± 0.3395.53 ± 0.4593.35 ± 0.2265.55 ± 0.042
Schiff Base Derivative 26.36 ± 0.1625.60 ± 0.0493.61 ± 0.1765.64 ± 0.021

Note: Data represents generalized results for coumarin-derived Schiff bases and may vary for specific 6-methyl derivatives.

Diagram of Synthetic Workflow:

Synthesis_Workflow_Antimicrobial cluster_antimicrobial Antimicrobial Agent Synthesis This compound This compound Intermediate_A Functionalized Intermediate This compound->Intermediate_A Reagents Antimicrobial_Product Final Antimicrobial Compound Intermediate_A->Antimicrobial_Product Reaction Conditions

Caption: General workflow for the synthesis of antimicrobial agents.

Synthesis of Anticoagulant Agents

4-hydroxycoumarin derivatives are renowned for their anticoagulant properties, primarily acting as vitamin K antagonists[1]. The synthesis of biscoumarin derivatives from this compound is a common strategy to develop potent anticoagulants.

Experimental Protocol: Synthesis of Bis-coumarin Derivatives

A mixture of this compound (20 mmol) and an aromatic aldehyde (10 mmol) in ethanol (50 mL) is refluxed for 4-6 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to obtain the bis-coumarin derivative.

Quantitative Data:

CompoundMolecular Formula (Example)Molecular Weight ( g/mol ) (Example)Yield (%)
Bis-coumarin DerivativeC₂₇H₁₈O₆450.43>80%

Mechanism of Action: Vitamin K Cycle Inhibition

Coumarin-based anticoagulants inhibit the enzyme Vitamin K epoxide reductase, which is crucial for the regeneration of active Vitamin K. This leads to a depletion of reduced Vitamin K, thereby impairing the synthesis of vitamin K-dependent clotting factors (II, VII, IX, and X).

Diagram of Anticoagulant Mechanism:

Anticoagulant_Mechanism cluster_coagulation Coagulation Cascade Vitamin K (oxidized) Vitamin K (oxidized) Vitamin K (reduced) Vitamin K (reduced) Vitamin K (oxidized)->Vitamin K (reduced) Vitamin K epoxide reductase Carboxylation of\nClotting Factors Carboxylation of Clotting Factors Vitamin K (reduced)->Carboxylation of\nClotting Factors Active Clotting Factors\n(II, VII, IX, X) Active Clotting Factors (II, VII, IX, X) Carboxylation of\nClotting Factors->Active Clotting Factors\n(II, VII, IX, X) Blood Coagulation Blood Coagulation Active Clotting Factors\n(II, VII, IX, X)->Blood Coagulation 4-Hydroxycoumarin_Derivative 4-Hydroxycoumarin_Derivative 4-Hydroxycoumarin_Derivative->Vitamin K (reduced) Inhibition

Caption: Inhibition of the Vitamin K cycle by 4-hydroxycoumarin derivatives.

Synthesis of Anticancer Agents

Recent studies have highlighted the potential of coumarin (B35378) derivatives as anticancer agents, with some acting through the inhibition of critical signaling pathways like the PI3K/Akt pathway[2][3]. Pyrazoline-coumarin hybrids, in particular, have demonstrated significant cytotoxic activity against various cancer cell lines.

Experimental Protocol: Synthesis of Pyrazoline-Coumarin Hybrids

  • Step 1: Synthesis of Chalcone (B49325). An equimolar mixture of 3-acetyl-4-hydroxy-6-methylcoumarin and a substituted aromatic aldehyde is stirred in ethanol in the presence of a catalytic amount of piperidine (B6355638) at room temperature for 12-24 hours. The resulting chalcone is filtered and purified.

  • Step 2: Synthesis of Pyrazoline. The synthesized chalcone (1 mmol) and hydrazine (B178648) hydrate (B1144303) (1.5 mmol) are refluxed in ethanol containing a few drops of glacial acetic acid for 8-10 hours. The reaction mixture is then cooled, and the precipitated pyrazoline-coumarin hybrid is filtered, washed, and recrystallized.

Quantitative Data: Anticancer Activity (IC₅₀ in µM)

CompoundHeLaMCF-7A549
Pyrazoline-Coumarin Hybrid 15.28.112.5
Pyrazoline-Coumarin Hybrid 27.810.215.1

Note: Data is representative of coumarin-pyrazoline hybrids and may differ for specific 6-methyl derivatives.

Mechanism of Action: PI3K/Akt Pathway Inhibition

Several coumarin derivatives exert their anticancer effects by inhibiting the PI3K/Akt signaling pathway, which is a critical regulator of cell growth, proliferation, and survival in many cancers[2][3].

Diagram of PI3K/Akt Signaling Pathway Inhibition:

PI3K_Akt_Pathway cluster_pathway PI3K/Akt Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt PIP2 -> PIP3 Cell Survival\n& Proliferation Cell Survival & Proliferation Akt->Cell Survival\n& Proliferation Coumarin_Derivative Coumarin_Derivative Coumarin_Derivative->PI3K Inhibition Coumarin_Derivative->Akt Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by coumarin derivatives.

References

Application Notes: 4-Hydroxy-6-methylcoumarin as a Versatile Scaffold for Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Hydroxycoumarins are a prominent class of heterocyclic compounds widely recognized for their significant biological activities, including anticoagulant, anti-inflammatory, antibacterial, antiviral, and anticancer properties.[1][2] The core structure, consisting of fused benzene (B151609) and α-pyrone rings, serves as a privileged scaffold in medicinal chemistry.[3] Specifically, 4-hydroxy-6-methylcoumarin offers a reactive and versatile starting material for the synthesis of a diverse array of novel heterocyclic systems. The presence of the hydroxyl group at the C4 position and the nucleophilic character of the C3 position allows for various chemical transformations, including Knoevenagel condensation, Michael addition, and cyclization reactions.[4] These reactions enable the fusion of other heterocyclic rings, such as pyran, pyrimidine, and pyrazole, onto the coumarin (B35378) nucleus, leading to hybrid molecules with potentially enhanced or novel pharmacological profiles.[5][6]

These application notes provide detailed protocols for the synthesis of select heterocyclic derivatives from this compound and standardized assays for evaluating their biological potential.

Section 1: Synthesis of Heterocyclic Derivatives

The exceptional reactivity of the 4-hydroxycoumarin (B602359) scaffold allows for the synthesis of various fused and linked heterocyclic systems.[7] The following protocols describe common synthetic routes.

Protocol 1: Synthesis of 3,3'-(Arylmethylene)bis(this compound)

This protocol details the Knoevenagel condensation of this compound with an aromatic aldehyde to form bis-coumarin derivatives. These compounds are known for their wide range of biological activities.

Experimental Workflow Diagram

G cluster_workflow Synthesis and Purification Workflow Reactants 1. Mix Reactants (this compound, Aldehyde, Solvent) Reaction 2. Heat / Reflux (e.g., 80°C, 2-4 hours) Reactants->Reaction Catalyst (e.g., Piperidine) Cooling 3. Cool to Room Temp. (Precipitation Occurs) Reaction->Cooling Filtration 4. Filter Solid Product (Vacuum Filtration) Cooling->Filtration Washing 5. Wash with Solvent (e.g., Cold Ethanol) Filtration->Washing Drying 6. Dry Product (Vacuum Oven) Washing->Drying Purification 7. Recrystallize (e.g., from Ethanol (B145695)/DMF) Drying->Purification Characterization 8. Characterize (NMR, IR, Mass Spec) Purification->Characterization

Caption: General workflow for the synthesis and purification of bis-coumarins.

Methodology:

  • In a 100 mL round-bottom flask, dissolve this compound (2 mmol, 352 mg) and a selected aromatic aldehyde (1 mmol) in ethanol (20 mL).

  • Add a catalytic amount of piperidine (B6355638) (2-3 drops) to the mixture.

  • Reflux the reaction mixture with constant stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the flask to room temperature. The solid product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol.

  • Dry the crude product in a vacuum oven at 60°C.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol or DMF/water) to obtain the pure 3,3'-(arylmethylene)bis(this compound).

  • Characterize the final compound using IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 4H-Pyrano[3,2-c]coumarin Derivatives

This one-pot, three-component reaction involves this compound, an aromatic aldehyde, and malononitrile (B47326) to yield highly functionalized pyran-fused coumarins.

Logical Relationship Diagram for Synthesis

Caption: Synthetic pathways from this compound to various heterocycles.

Methodology:

  • To a mixture of this compound (1 mmol, 176 mg), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol, 66 mg) in a 50 mL flask, add ethanol (15 mL).

  • Add a catalytic amount of a basic catalyst, such as piperidine or triethylamine (B128534) (2-3 drops).

  • Stir the mixture at room temperature for 30 minutes, then heat to reflux for 3-5 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture in an ice bath to facilitate precipitation.

  • Filter the resulting solid, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from ethanol or acetic acid to afford the pure 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]coumarin-3-carbonitrile derivative.

  • Confirm the structure of the synthesized compound by spectroscopic methods.

Section 2: Biological Activity Evaluation

The novel synthesized compounds can be screened for various biological activities. Standardized protocols for antimicrobial, antioxidant, and anticancer evaluation are provided below.

Protocol 3: Antimicrobial Activity Screening (Agar Well Diffusion Method)

This method is used for preliminary screening of the antibacterial and antifungal activity of the synthesized compounds.[7][8]

Methodology:

  • Prepare sterile Mueller-Hinton agar (B569324) (for bacteria) or Sabouraud Dextrose agar (for fungi) and pour it into sterile Petri dishes.

  • Inoculate the agar plates uniformly with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[8]

  • Using a sterile cork borer, create wells (6 mm in diameter) in the agar.

  • Prepare stock solutions of the synthesized compounds in DMSO (e.g., 1 mg/mL).

  • Add a fixed volume (e.g., 100 µL) of each compound's solution into separate wells.

  • Use a standard antibiotic (e.g., Ciprofloxacin) as a positive control and pure DMSO as a negative control.

  • Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48 hours (for fungi).

  • Measure the diameter of the zone of inhibition (in mm) around each well. The size of the zone indicates the antimicrobial potency.

Table 1: Representative Antimicrobial Screening Data

Compound IDConc. (µ g/well )Zone of Inhibition (mm) vs S. aureusZone of Inhibition (mm) vs E. coliZone of Inhibition (mm) vs C. albicans
Derivative A100181214
Derivative B100221011
Ciprofloxacin102528N/A
Fluconazole10N/AN/A20
DMSO100 µL000
Data is for illustrative purposes only.
Protocol 4: Antioxidant Activity (DPPH Radical Scavenging Assay)

This spectrophotometric assay measures the ability of the compounds to donate a hydrogen atom and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[9][10]

Methodology:

  • Prepare a 0.1 mM solution of DPPH in methanol (B129727). This solution should have an absorbance of approximately 1.0 at 517 nm.

  • Prepare stock solutions of the test compounds and a standard antioxidant (e.g., Ascorbic Acid) in methanol at various concentrations (e.g., 10, 25, 50, 100 µg/mL).

  • In a 96-well plate or cuvettes, mix 1 mL of the DPPH solution with 1 mL of each compound concentration.

  • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer. A blank containing only methanol is used for baseline correction.

  • Calculate the percentage of scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Table 2: Representative DPPH Scavenging Activity Data

Compound IDIC₅₀ (µg/mL)
Derivative A45.2
Derivative B33.8
Ascorbic Acid (Std.)8.5
Data is for illustrative purposes only.
Protocol 5: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.[11]

Workflow for Biological Screening

G cluster_screening Biological Screening Funnel Start Library of Novel Coumarin Derivatives Primary Primary Screening (e.g., Antimicrobial Assay) Start->Primary Active Identify Active Compounds Primary->Active Secondary Secondary / Specific Assays (e.g., Antioxidant, Anticancer) Active->Secondary Potent Identify Potent Compounds (Determine IC50 values) Secondary->Potent Lead Lead Compound Identification (Further SAR studies) Potent->Lead

Caption: A typical workflow for screening novel compounds for biological activity.

Methodology:

  • Seed human cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the synthesized compounds (e.g., 1 to 100 µM) and incubate for 48-72 hours. Include wells with untreated cells (negative control) and cells treated with a standard anticancer drug (e.g., Etoposide) as a positive control.[12]

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Table 3: Representative Cytotoxicity Data against MCF-7 Cells

Compound IDIC₅₀ (µM)
Derivative C25.1
Derivative D15.8
Etoposide (Std.)5.2
Data is based on similar studies and is for illustrative purposes only.[11]

References

Application Notes and Protocols for Knoevenagel Condensation with 4-Hydroxy-6-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene (B1212753) compound with a carbonyl compound, typically an aldehyde or ketone, in the presence of a basic catalyst. This reaction is particularly valuable in the synthesis of substituted coumarins, a class of compounds renowned for their diverse and significant biological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties.

This document provides a detailed protocol for the Knoevenagel condensation of 4-Hydroxy-6-methylcoumarin with various aromatic aldehydes to synthesize a library of 3-substituted-4-hydroxy-6-methylcoumarin derivatives. These compounds, often referred to as biscoumarins or dicoumarols when two equivalents of the coumarin (B35378) react, are of significant interest in medicinal chemistry. The methyl group at the 6-position can influence the lipophilicity and metabolic stability of the resulting molecules, potentially leading to improved pharmacological profiles.

Reaction Principle

The reaction proceeds via a nucleophilic addition of the enolate of this compound to the carbonyl carbon of the aldehyde, followed by a dehydration step to yield the α,β-unsaturated product. In the presence of a second equivalent of this compound, a subsequent Michael addition can occur to form the biscoumarin product. The reaction is typically catalyzed by a weak base, such as piperidine (B6355638).

Experimental Protocols

General Protocol for the Synthesis of 3-Substituted-4-hydroxy-6-methylcoumarin Derivatives (Biscoumarins)

This protocol is a general guideline and may require optimization for specific aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Piperidine (catalyst)

  • Ethanol (B145695) (solvent)

  • Glacial acetic acid (for neutralization/precipitation)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (2.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol (15-20 mL).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1-0.2 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Product Isolation: Pour the reaction mixture into a beaker containing ice-cold water (50 mL). If a precipitate does not form immediately, acidify the solution with a few drops of glacial acetic acid.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying and Purification: Dry the product in a desiccator or a vacuum oven at a moderate temperature. If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Microwave-Assisted Protocol

For a more rapid synthesis, a microwave-assisted approach can be employed.

Procedure:

  • Reaction Mixture: In a microwave-safe reaction vessel, combine this compound (2.0 mmol), the aromatic aldehyde (1.0 mmol), and a catalytic amount of piperidine (0.1-0.2 mmol) in a minimal amount of a suitable solvent like ethanol or in a solvent-free condition.

  • Microwave Irradiation: Subject the mixture to microwave irradiation at a controlled temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes).

  • Work-up and Isolation: Follow the same work-up and isolation procedure as described in the conventional heating method. Microwave-assisted synthesis often leads to a significant reduction in reaction time and can sometimes improve yields.[1]

Data Presentation

The following table summarizes representative quantitative data for the Knoevenagel condensation of this compound with various aldehydes, based on typical results for similar 4-hydroxycoumarin (B602359) reactions.

AldehydeCatalystSolventMethodTime (h)Yield (%)
BenzaldehydePiperidineEthanolReflux3~85-90
4-ChlorobenzaldehydePiperidineEthanolReflux2.5~90-95
4-MethoxybenzaldehydePiperidineEthanolReflux4~80-85
4-NitrobenzaldehydePiperidineEthanolReflux2~92-97
BenzaldehydeDBSAWaterReflux1.5~90
4-ChlorobenzaldehydeDBSAWaterMicrowave0.2~95

Note: Yields are approximate and can vary based on reaction scale and purification methods. DBSA (dodecylbenzenesulfonic acid) can also be an effective catalyst, particularly in aqueous media.[2]

Visualization of Experimental Workflow

Below is a diagram illustrating the general workflow for the synthesis of 3-substituted-4-hydroxy-6-methylcoumarin derivatives.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound Mixing Mixing This compound->Mixing Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Mixing Solvent (Ethanol) Solvent (Ethanol) Solvent (Ethanol)->Mixing Catalyst (Piperidine) Catalyst (Piperidine) Catalyst (Piperidine)->Mixing Heating (Reflux or Microwave) Heating (Reflux or Microwave) Mixing->Heating (Reflux or Microwave) Cooling Cooling Heating (Reflux or Microwave)->Cooling Precipitation Precipitation Cooling->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Recrystallization (Optional) Recrystallization (Optional) Drying->Recrystallization (Optional) Product Product Drying->Product Recrystallization (Optional)->Product

Caption: General workflow for the synthesis of 3-substituted-4-hydroxy-6-methylcoumarin derivatives.

Proposed Reaction Mechanism

The Knoevenagel condensation followed by Michael addition to form biscoumarins is a well-established mechanism. The following diagram illustrates the key steps.

reaction_mechanism Enolate Formation 1. Enolate Formation (Catalyzed by Piperidine) Start->Enolate Formation Nucleophilic Attack 2. Nucleophilic Attack Enolate Formation->Nucleophilic Attack Aldehyde Dehydration 3. Dehydration Nucleophilic Attack->Dehydration Knoevenagel Adduct Intermediate: Knoevenagel Adduct Dehydration->Knoevenagel Adduct Michael Addition 4. Michael Addition (with another coumarin molecule) Knoevenagel Adduct->Michael Addition Final Product Final Product: Biscoumarin Michael Addition->Final Product

Caption: Proposed mechanism for the formation of biscoumarins via Knoevenagel condensation and Michael addition.

Biological Activities and Potential Applications

Derivatives of 4-hydroxycoumarin are well-known for their anticoagulant properties, with warfarin (B611796) being a prominent example. The products of the Knoevenagel condensation of 4-hydroxycoumarins, particularly biscoumarins, have also demonstrated a wide range of biological activities.

Recent studies have highlighted the potential of coumarin derivatives as anticancer agents. For instance, structure-activity relationship studies on 4-methylcoumarin (B1582148) derivatives have shown that substitutions at the C3 position can significantly influence their cytotoxic effects against various cancer cell lines.[3][4] Specifically, 7,8-dihydroxy-4-methylcoumarins bearing alkyl groups at the C3 position have been identified as a particularly effective subgroup.[3] Although direct studies on the anticancer activity of 3-substituted-4-hydroxy-6-methylcoumarins are less common, the existing data suggests that this class of compounds holds promise for further investigation in cancer research. Some biscoumarin derivatives have been shown to induce apoptosis and arrest the cell cycle in cancer cells.[5][6]

Furthermore, various coumarin derivatives have been investigated for their anti-inflammatory, antioxidant, and antimicrobial activities. The synthetic protocols described herein provide a straightforward method for generating a diverse library of 3-substituted-4-hydroxy-6-methylcoumarins for screening and development in these therapeutic areas. The presence of the 6-methyl group may offer advantages in terms of metabolic stability and pharmacokinetic properties, making these compounds attractive candidates for drug development.

References

Application Notes and Protocols for Enzyme Assays Using 4-Hydroxy-6-methylcoumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and implementation of enzyme assays utilizing 4-Hydroxy-6-methylcoumarin and its derivatives. These compounds are versatile scaffolds for creating fluorogenic substrates and potent enzyme inhibitors, making them valuable tools in drug discovery and biochemical research.

Introduction to this compound in Enzyme Assays

4-Hydroxycoumarin (B602359) derivatives are a class of compounds known for their broad spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties.[1][2] In the context of enzyme assays, their utility stems from two key features: the inherent fluorescence of the coumarin (B35378) core and the ability to be chemically modified to serve as either enzyme substrates or inhibitors.

Many 4-hydroxycoumarin derivatives are profluorescent, meaning they are chemically modified to be non-fluorescent but release a highly fluorescent product upon enzymatic cleavage.[3] This "turn-on" fluorescence provides a sensitive and continuous method for monitoring enzyme activity, amenable to high-throughput screening (HTS).[3][4] The core structure of 7-hydroxycoumarin and its derivatives are widely used as fluorophores due to their desirable photophysical properties.[3]

Furthermore, the 4-hydroxycoumarin scaffold can be derivatized to create potent and selective inhibitors of various enzymes, such as carbonic anhydrase and cytochrome P450.[5][6]

I. Application: High-Throughput Screening for Enzyme Inhibitors

This section details the use of a this compound-based fluorogenic substrate for the high-throughput screening of potential enzyme inhibitors. The principle of this assay is the enzymatic cleavage of a non-fluorescent coumarin derivative to produce a fluorescent product. A decrease in fluorescence in the presence of a test compound indicates potential inhibition of the enzyme.

General Experimental Workflow

The following diagram illustrates a typical workflow for a fluorescence-based enzyme inhibition assay.

G cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_acq Data Acquisition & Analysis P1 Prepare Assay Buffer A1 Add Assay Buffer, Enzyme, and Test Compound P1->A1 P2 Prepare Enzyme Solution P2->A1 P3 Prepare Fluorogenic Substrate (this compound derivative) A3 Initiate reaction by adding Substrate P3->A3 P4 Prepare Test Compounds (Serial Dilutions) P4->A1 A2 Pre-incubate A1->A2 A2->A3 D1 Measure Fluorescence (Kinetic or Endpoint) A3->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 values D2->D3

Caption: General workflow for a fluorescence-based enzyme inhibition assay.

Protocol 1: General Fluorescence-Based Enzyme Inhibition Assay

This protocol is a general guideline and should be optimized for the specific enzyme and substrate being used.

Materials:

  • Enzyme of interest

  • Fluorogenic this compound derivative substrate

  • Test compounds

  • Positive control inhibitor

  • Assay buffer (optimized for the enzyme)

  • DMSO (for dissolving compounds)

  • 96-well black microplates

  • Microplate reader with fluorescence detection

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute to the desired working concentration in assay buffer.

    • Prepare a stock solution of the enzyme in a suitable buffer. Dilute to the final concentration in assay buffer just before use.

    • Prepare serial dilutions of the test compounds and positive control in DMSO. Further dilute in assay buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay is consistent and typically does not exceed 1% (v/v).[7]

  • Assay Setup (in a 96-well black plate):

    • Test Wells: Add assay buffer, enzyme solution, and the test compound dilution.

    • Control Wells (100% activity): Add assay buffer, enzyme solution, and an equivalent volume of DMSO (without the test compound).

    • Blank Wells (no enzyme): Add assay buffer and the test compound dilution (or DMSO).

    • Mix the contents of the wells gently.

  • Pre-incubation:

    • Pre-incubate the plate at the optimal temperature for the enzyme for a specified time (e.g., 15 minutes).[7]

  • Initiating the Reaction:

    • Add the fluorogenic substrate solution to all wells to start the enzymatic reaction.[7]

  • Data Acquisition:

    • Immediately place the plate in a microplate reader.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths. For many 7-hydroxycoumarin derivatives, excitation is around 360-405 nm and emission is around 450-460 nm.[8][9]

    • Readings can be taken kinetically over a period of time or as an endpoint measurement after a fixed incubation time.

  • Data Analysis:

    • Subtract the background fluorescence (from blank wells) from the readings of the test and control wells.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula:[7] % Inhibition = [1 - (Fluorescence of test well / Fluorescence of control well)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).[7]

II. Application: Characterization of Enzyme Inhibitors

Once potential inhibitors are identified, their mechanism of action can be further characterized. This compound derivatives have been successfully used to identify and characterize inhibitors of several enzymes.

Carbonic Anhydrase-II Inhibition Assay

Some 4-Hydroxycoumarin derivatives have shown inhibitory activity against carbonic anhydrase-II.[5][10]

Quantitative Data:

CompoundTarget EnzymeIC50 (µM)
(Z)-3-(4-Nitrobenzylidene)-6-nitro-3H-chromene-2,4-dione (Compound 2)Carbonic Anhydrase-II263 ± 0.3
(Z)-3-(4-Hydroxybenzylidene)-6-nitro-3H-chromene-2,4-dione (Compound 6)Carbonic Anhydrase-II456 ± 0.1
Acetazolamide (Standard)Carbonic Anhydrase-II0.5 ± 0.1

Data sourced from a study on the enzyme inhibition potential of 4-Hydroxycoumarin derivatives.[10]

Protocol 2: Carbonic Anhydrase-II Inhibition Assay (Absorbance-Based)

This protocol is based on the esterase activity of carbonic anhydrase.

Materials:

  • Human Carbonic Anhydrase-II

  • p-Nitrophenyl acetate (B1210297) (p-NPA) as substrate

  • This compound derivative test compounds

  • Tris-HCl buffer (pH 7.4)

  • DMSO

  • 96-well clear microplates

  • Microplate reader (absorbance)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds in DMSO.

    • Prepare a solution of Carbonic Anhydrase-II in Tris-HCl buffer.

    • Prepare a solution of p-NPA in ethanol.

  • Assay Setup:

    • To each well, add Tris-HCl buffer, the enzyme solution, and the test compound solution (or DMSO for control).

    • Pre-incubate the mixture at room temperature for 10 minutes.

  • Initiating the Reaction:

    • Add the p-NPA solution to each well to start the reaction.

  • Data Acquisition:

    • Immediately measure the absorbance at 400 nm using a microplate reader.

    • Take kinetic readings every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition as described in Protocol 1, using the reaction rates instead of fluorescence intensity.

    • Determine the IC50 value by plotting the percentage of inhibition against different concentrations of the test compound.

III. Signaling Pathways and Mechanisms

Principle of Pro-fluorescent Substrates

The use of this compound derivatives as enzyme substrates often relies on the principle of enzymatic release of a fluorescent reporter.

G cluster_reaction Enzymatic Reaction Substrate Non-fluorescent This compound Derivative (Substrate) Enzyme Enzyme Substrate->Enzyme Binds to active site Product Highly Fluorescent This compound (Product) Enzyme->Product Catalyzes cleavage

Caption: Principle of a pro-fluorescent enzyme assay.

In its intact form, the pro-fluorescent substrate is non-fluorescent because the hydroxyl group at the 4-position is modified, disrupting the electronic conjugation of the coumarin ring system. Upon enzymatic cleavage of this modifying group, the highly fluorescent this compound is released, leading to a measurable increase in fluorescence. This "off/on" switching mechanism provides a highly sensitive method for detecting enzyme activity.[9]

Enzyme Inhibition Mechanism

Enzyme inhibitors can act through various mechanisms. The following diagram illustrates a simplified concept of competitive inhibition, where an inhibitor competes with the substrate for binding to the enzyme's active site.

G cluster_normal Normal Enzymatic Reaction cluster_inhibited Inhibited Reaction E1 Enzyme ES1 Enzyme-Substrate Complex E1->ES1 + S1 Substrate P1 Product ES1->P1 E1_2 Enzyme ES1->E1_2 I2 Inhibitor (e.g., Coumarin Derivative) E2 Enzyme EI2 Enzyme-Inhibitor Complex (Inactive) E2->EI2 +

Caption: Simplified mechanism of competitive enzyme inhibition.

Conclusion

This compound and its derivatives are valuable and versatile tools for the development of robust and sensitive enzyme assays. Their favorable photophysical properties and amenability to chemical modification allow for the design of both fluorogenic substrates for high-throughput screening and potent inhibitors for mechanistic studies. The protocols and data presented here provide a foundation for researchers to utilize these compounds in their drug discovery and development efforts.

References

Application Notes and Protocols: 4-Hydroxy-6-methylcoumarin in the Synthesis of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of anti-inflammatory agents derived from 4-hydroxy-6-methylcoumarin and related scaffolds. The following sections detail synthetic methodologies, biological evaluation protocols, and key quantitative data, offering a practical guide for the development of novel coumarin-based anti-inflammatory drugs.

Introduction

Coumarins, a class of benzopyran-2-one compounds, are widely recognized for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticoagulant activities.[1][2] Specifically, derivatives of 4-hydroxycoumarin (B602359) have emerged as a promising scaffold for the design of potent anti-inflammatory agents.[2] These compounds often exert their effects by modulating key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes, nitric oxide (NO) production, and the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][3][4] This document outlines synthetic strategies and bioassay protocols for developing novel anti-inflammatory agents based on the this compound framework.

Data Presentation: Anti-inflammatory Activity of Coumarin (B35378) Derivatives

The following tables summarize the quantitative data from various studies, showcasing the anti-inflammatory potential of synthesized coumarin derivatives.

Table 1: In Vivo Anti-inflammatory Activity of 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one Derivatives

Assay: Carrageenan-induced rat paw edema model.[1]

CompoundTime (h)% Inhibition of EdemaReference Drug (% Inhibition)
4 230.49Indomethacin (29.27)
344.05Indomethacin (N/A)
8 229.27Indomethacin (29.27)
338.10Indomethacin (N/A)
3 332.14Indomethacin (N/A)
11 332.14Indomethacin (N/A)
6 330.95Indomethacin (N/A)

Table 2: In Vitro Anti-inflammatory Activity of Fused-cyclic Coumarinolignans (FCLs)

Assay: Inhibition of pro-inflammatory cytokines in LPS-induced RAW 264.7 cells.[4]

CompoundTarget CytokineIC₅₀ (µM)
10d TNF-α8.5
11e IL-613.29
IL-1β17.94

Table 3: In Vitro Anti-inflammatory Activity of a Curcumin-Coumarin Hybrid

Assay: Anti-inflammatory effect in LPS-induced macrophages.[5]

CompoundEC₅₀ (µM)
14b 5.32

Table 4: In Vitro Anti-inflammatory Activity of 6-Acyl-4-aryl/alkyl-5,7-dihydroxycoumarins

Assay: Inhibition of NO production in LPS-induced RAW 264.7 cells.[6]

CompoundIC₅₀ (µM)
8 7.6

Experimental Protocols

Protocol 1: General Synthesis of 7-hydroxy-4,8-dimethyl-2H-chromen-2-one (1)

This protocol is based on a one-pot, three-component reaction.[5]

Materials:

Procedure:

  • To 15 mL of ice-cooled sulfuric acid, add a mixture of 2-methyl resorcinol (1.24 g, 10 mmol) and ethyl acetoacetate (1.30 mL, 10 mmol) dropwise.

  • After the addition is complete, stir the mixture overnight at ambient temperature.

  • Pour the reaction mixture over crushed ice.

  • Filter the resulting precipitate, dry it, and recrystallize from ethanol to obtain compound 1 .

Protocol 2: Synthesis of 2-((4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide (3)

This protocol involves the alkylation of the hydroxycoumarin followed by hydrazinolysis.[5]

Step 1: Synthesis of ethyl 2-((4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy)acetate (2)

  • React compound 1 with ethyl chloroacetate (B1199739) in absolute ethanol.[5] Further details on stoichiometry and reaction conditions should be optimized based on specific laboratory practices.

Step 2: Synthesis of acetohydrazide (3)

Protocol 3: In Vivo Anti-inflammatory Assay - Carrageenan-Induced Rat Paw Edema

This is a standard method for evaluating the acute anti-inflammatory activity of compounds.[1][7]

Animals:

  • Wistar rats (or other suitable strain) of either sex, weighing between 150-200g.

Materials:

  • Test compounds

  • Reference drug (e.g., Indomethacin)

  • Carrageenan (1% w/v suspension in normal saline)

  • Plethysmometer

Procedure:

  • Divide the animals into groups: control, reference, and test groups.

  • Administer the test compounds and the reference drug orally or intraperitoneally at a predetermined dose. Administer the vehicle (e.g., normal saline) to the control group.

  • After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, and 3 hours) after the carrageenan injection.

  • Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Protocol 4: In Vitro Anti-inflammatory Assay - Measurement of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages

This protocol assesses the ability of compounds to inhibit the production of inflammatory mediators in a cell-based model.[4][5]

Cell Line:

  • RAW 264.7 murine macrophage cell line.

Materials:

  • Test compounds

  • Lipopolysaccharide (LPS)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • ELISA kits for TNF-α, IL-6, and IL-1β.

  • MTT assay kit for cytotoxicity assessment.

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in a humidified incubator at 37°C with 5% CO₂.

  • Cytotoxicity Assay (MTT): Before evaluating anti-inflammatory activity, determine the non-toxic concentrations of the test compounds on the cells.

  • LPS Stimulation: Seed the cells in 96-well plates. Pre-treat the cells with various non-toxic concentrations of the test compounds for a specific duration (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).

  • Cytokine Measurement: Collect the cell culture supernatants.

  • Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage inhibition of cytokine production by the test compounds compared to the LPS-stimulated control group.

  • Determine the IC₅₀ or EC₅₀ values for the active compounds.

Signaling Pathways and Experimental Workflows

Diagram 1: General Synthetic Pathway for Coumarin-Based Anti-inflammatory Agents

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Products cluster_evaluation Biological Evaluation This compound This compound Functional Group Modification Functional Group Modification This compound->Functional Group Modification Substituted Phenol Substituted Phenol Condensation/Cyclization Condensation/Cyclization Substituted Phenol->Condensation/Cyclization Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Condensation/Cyclization Coumarin Derivatives Coumarin Derivatives Condensation/Cyclization->Coumarin Derivatives Coupling Reaction Coupling Reaction Functional Group Modification->Coupling Reaction Coupling Reaction->Coumarin Derivatives In Vitro Assays In Vitro Assays Coumarin Derivatives->In Vitro Assays In Vivo Models In Vivo Models Coumarin Derivatives->In Vivo Models

Caption: Synthetic workflow for creating diverse coumarin derivatives.

Diagram 2: Inflammatory Signaling Pathway Targeted by Coumarin Derivatives

G Inflammatory Stimulus (LPS) Inflammatory Stimulus (LPS) Macrophage/Microglial Cell Macrophage/Microglial Cell Inflammatory Stimulus (LPS)->Macrophage/Microglial Cell NF-κB Pathway NF-κB Pathway Macrophage/Microglial Cell->NF-κB Pathway MAPK Pathway MAPK Pathway Macrophage/Microglial Cell->MAPK Pathway COX-2 Expression COX-2 Expression NF-κB Pathway->COX-2 Expression iNOS Expression iNOS Expression NF-κB Pathway->iNOS Expression Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF-κB Pathway->Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK Pathway->COX-2 Expression MAPK Pathway->iNOS Expression MAPK Pathway->Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Inflammation Inflammation COX-2 Expression->Inflammation iNOS Expression->Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)->Inflammation Coumarin Derivatives Coumarin Derivatives Coumarin Derivatives->NF-κB Pathway Inhibition Coumarin Derivatives->MAPK Pathway Inhibition Coumarin Derivatives->COX-2 Expression Inhibition Coumarin Derivatives->iNOS Expression Inhibition

Caption: Inhibition of key inflammatory pathways by coumarin derivatives.

Diagram 3: Workflow for In Vitro Anti-inflammatory Screening

G Start Synthesized Coumarin Library Synthesized Coumarin Library Start->Synthesized Coumarin Library Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Synthesized Coumarin Library->Cytotoxicity Assay (MTT) Determine Non-toxic Concentrations Determine Non-toxic Concentrations Cytotoxicity Assay (MTT)->Determine Non-toxic Concentrations Treatment with Test Compounds Treatment with Test Compounds Determine Non-toxic Concentrations->Treatment with Test Compounds LPS Stimulation of Macrophages LPS Stimulation of Macrophages LPS Stimulation of Macrophages->Treatment with Test Compounds Measure Inflammatory Markers (ELISA) Measure Inflammatory Markers (ELISA) Treatment with Test Compounds->Measure Inflammatory Markers (ELISA) Data Analysis (IC50/EC50) Data Analysis (IC50/EC50) Measure Inflammatory Markers (ELISA)->Data Analysis (IC50/EC50) Identify Lead Compounds Identify Lead Compounds Data Analysis (IC50/EC50)->Identify Lead Compounds

Caption: Step-by-step workflow for in vitro anti-inflammatory evaluation.

References

Application Notes and Protocols for the Quantification of 4-Hydroxy-6-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-Hydroxy-6-methylcoumarin. The methods described herein are essential for researchers in drug discovery, quality control, and pharmacokinetic studies. This guide covers High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a robust and widely used technique for the separation and quantification of coumarin (B35378) derivatives in various matrices. This method offers excellent sensitivity and selectivity.

Application Note

This HPLC-PDA method is suitable for the simultaneous quantification of this compound and other related coumarins in complex mixtures such as plant extracts, cigarette fillers, and mainstream cigarette smoke.[1] The method is validated for its linearity, accuracy, and precision, making it ideal for quality control and research applications. A simple ethanol (B145695) extraction is sufficient for sample preparation from solid matrices, followed by filtration before injection.[1] For biological samples like blood serum, a protein precipitation step followed by liquid-liquid extraction is recommended to remove interfering substances.

Experimental Protocol

Sample Preparation (Cigarette Filler): [1]

  • Weigh 1 gram of the homogenized sample into a conical flask.

  • Add 20 mL of ethanol.

  • Shake the flask on a mechanical shaker for 30 minutes.

  • Filter the extract through a 0.45 µm PVDF syringe filter into an HPLC vial.

Chromatographic Conditions: [1]

  • Instrument: HPLC system with a PDA detector.

  • Column: Grace Smart RP18 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Water: Methanol (B129727) (50:50, v/v).

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

Standard Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Perform serial dilutions with the mobile phase to prepare working standards in the desired concentration range (e.g., 0.01 - 100 µg/mL).

Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations. The concentration of this compound in the samples is determined by interpolating their peak areas on the calibration curve.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-PDA Analysis cluster_data_analysis Data Analysis Sample Sample (e.g., Cigarette Filler) Extraction Ethanol Extraction (30 min) Sample->Extraction Filtration 0.45 µm PVDF Filtration Extraction->Filtration Injection Inject 20 µL into HPLC Filtration->Injection Separation RP-C18 Column Separation Injection->Separation Detection PDA Detection at 280 nm Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification

HPLC-PDA Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is often required to increase volatility and thermal stability. However, direct analysis of some coumarins is also possible.

Application Note

Two primary approaches for the GC-MS analysis of this compound are presented: a direct method without derivatization and a method involving derivatization for enhanced sensitivity and chromatographic performance. The direct method is simpler and faster, suitable for screening purposes, while the derivatization method is preferred for complex matrices and trace-level quantification.

Experimental Protocol 1: Direct Analysis (without Derivatization)

This method is adapted from the analysis of similar simple coumarins in tobacco products.

Sample Preparation (Tobacco Additives):

  • Accurately weigh 1.00 g of the sample.

  • Add 10 mL of a dichloromethane (B109758) solution containing an internal standard (e.g., naphthalene (B1677914) at 0.77 µg/mL).

  • Add 5 g of anhydrous sodium sulfate.

  • Shake for 30 minutes and let it stand for 10 minutes.

  • Collect the supernatant for GC-MS analysis.

GC-MS Conditions:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 270°C.

  • Oven Temperature Program: Initial temperature of 100°C, ramped to 280°C at 22 K/min, then to 320°C at 7 K/min, and hold for 1.1 min.[1]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ion Source Temperature: 240°C.

  • Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

GCMS_Direct_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample (e.g., Tobacco Additive) Extraction Dichloromethane Extraction with Internal Standard Sample->Extraction Drying Addition of Anhydrous Sodium Sulfate Extraction->Drying Supernatant Collect Supernatant Drying->Supernatant Injection Inject into GC-MS Supernatant->Injection Separation DB-5MS Column Separation Injection->Separation Detection MS Detection (EI, SIM Mode) Separation->Detection Quantification Quantification against Internal Standard Detection->Quantification

Direct GC-MS Experimental Workflow
Experimental Protocol 2: Analysis with Derivatization

This protocol is adapted from the analysis of hydroxylated coumarin metabolites and involves methylation of the hydroxyl group.[1]

Sample Preparation and Derivatization:

  • Extract the sample using a suitable solvent (e.g., acetonitrile).

  • For complex matrices, a Solid Phase Extraction (SPE) clean-up step using a C18 cartridge may be necessary.

  • Evaporate the extract to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 350 µL of acetonitrile.

  • Add 50 µL of the derivatization agent, trimethyl-3-trifluoromethyl phenyl ammonium (B1175870) hydroxide (B78521) (m-TFPTAH) in methanol.

  • The derivatization (methylation) occurs in the heated GC injector port.

GC-MS/MS Conditions: [1]

  • Instrument: Gas Chromatograph coupled to a Tandem Mass Spectrometer.

  • Column: DB-5 MS-UI (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 270°C (for in-liner methylation).

  • Oven Temperature Program: 100°C to 280°C at 22 K/min, then to 320°C at 7 K/min (hold for 1.1 min).

  • Carrier Gas: Helium at 1 mL/min.

  • Ion Source Temperature: 240°C.

  • Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

GCMS_Deriv_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_gcms_analysis GC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Sample Extraction Solvent Extraction Sample->Extraction Cleanup SPE Clean-up (Optional) Extraction->Cleanup Evaporation Evaporate to Dryness Cleanup->Evaporation Reconstitution Reconstitute in Acetonitrile Evaporation->Reconstitution AddReagent Add m-TFPTAH Derivatizing Agent Reconstitution->AddReagent Injection Inject into GC-MS/MS AddReagent->Injection Derivatization In-liner Methylation at 270°C Injection->Derivatization Separation DB-5MS Column Separation Derivatization->Separation Detection MS/MS Detection (EI, MRM Mode) Separation->Detection Quantification Quantification Detection->Quantification

GC-MS with Derivatization Workflow

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb ultraviolet or visible light. This method is particularly useful for the analysis of purified samples or in formulations where interfering substances are minimal.

Application Note

This UV-Vis spectrophotometric method is adapted from the analysis of the structurally similar 7-Hydroxy-4-methylcoumarin and is suitable for the quantification of this compound in bulk drug or simple formulations.[2] The method relies on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law). The selection of an appropriate solvent is crucial to ensure solubility and achieve a stable and reproducible absorbance maximum.

Experimental Protocol

Solvent Selection and Preparation of Solutions: [2]

  • A suitable solvent system is a mixture of water and methanol (70:30, v/v).

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in a 100 mL volumetric flask with the water:methanol solvent. Use sonication if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution with the same solvent system.

Spectrophotometric Measurement:

  • Wavelength of Maximum Absorbance (λmax) Determination: Scan a standard solution (e.g., 10 µg/mL) from 200 to 400 nm using a dual-beam UV-Vis spectrophotometer with the solvent mixture as a blank. The λmax for the related 7-Hydroxy-4-methylcoumarin is 321 nm.[2] The λmax for this compound should be experimentally determined but is expected to be in a similar region.

  • Absorbance Measurement: Measure the absorbance of the prepared standard solutions and the sample solution at the determined λmax.

Quantification:

  • Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

UVVis_Workflow cluster_prep Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis Stock Prepare Stock Solution (100 µg/mL) Standards Prepare Working Standards (2-10 µg/mL) Stock->Standards Measure Measure Absorbance at λmax Standards->Measure SampleSol Prepare Sample Solution SampleSol->Measure Scan Determine λmax (200-400 nm) Scan->Measure Calibration Construct Calibration Curve Measure->Calibration Quantify Quantify Sample Concentration Calibration->Quantify

UV-Visible Spectrophotometry Workflow

Quantitative Data Summary

The following table summarizes the quantitative performance data for the described analytical methods. This allows for a direct comparison to aid in method selection based on the specific requirements of the analysis.

ParameterHPLC-PDA[1]GC-MS (Direct)UV-Vis Spectrophotometry (adapted from[2])
Analyte 4-Hydroxycoumarin, 6-Methylcoumarin 6-Methylcoumarin 7-Hydroxy-4-methylcoumarin
Linearity Range 0.01 - 1000 µg/mLNot explicitly stated2 - 10 µg/mL
Correlation Coefficient (r²) > 0.999> 0.99Not explicitly stated
Limit of Detection (LOD) 0.0004 mg/Cigarette0.01 µg/g0.84 µg/mL
Limit of Quantification (LOQ) 0.0012 mg/CigaretteNot explicitly stated2.54 µg/mL
Recovery (%) 96 - 10297.9775 - 100
Precision (%RSD) < 5 (Repeatability)2.08< 2

References

Application Notes and Protocols for Fluorescent Labeling of Proteins with 4-Hydroxy-6-methylcoumarin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the fluorescent labeling of proteins using analogues of 4-Hydroxy-6-methylcoumarin. This class of fluorophores offers favorable photophysical properties for various biological applications, including fluorescence microscopy and quantitative proteomics. The protocols detailed below are based on established bioconjugation techniques and can be adapted for specific proteins and experimental needs.

Introduction

This compound and its derivatives are fluorescent compounds that can be chemically modified to create protein-reactive probes.[1] These analogues are valuable tools in biological research due to their relatively small size, which minimizes potential interference with protein function, and their sensitivity to the local microenvironment.[2] By functionalizing the coumarin (B35378) core with reactive groups such as N-hydroxysuccinimide (NHS) esters or maleimides, these fluorescent dyes can be covalently attached to specific amino acid residues on a target protein, primarily primary amines (lysine residues and the N-terminus) or free thiols (cysteine residues), respectively.[2] The resulting fluorescently labeled proteins are instrumental in a variety of applications, including tracking protein localization and dynamics within living cells.[3]

Data Presentation: Photophysical Properties

The photophysical properties of coumarin derivatives are influenced by their substitution pattern and the solvent environment. The following table summarizes representative data for this compound and related analogues to guide probe selection.

CompoundExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Solvent
This compound~350~450Not widely reportedNot widely reportedEthanol
7-Hydroxy-4-methylcoumarin341-351430-441~0.5~10,000-20,000Ethanol/Methanol[4]
7-Amino-4-methylcoumarin (AMC)341-351430-441~0.5~18,000Ethanol/Methanol[4][5]
4-Methyl-6-methoxycoumarin~320~380Not ReportedNot ReportedVarious[6]
4-Methyl-7-methoxycoumarin~320~380Not ReportedNot ReportedVarious[6]

Note: The spectral properties of reactive analogues conjugated to proteins may differ. It is essential to characterize the final conjugate spectroscopically.

Experimental Protocols

Protocol 1: Amine-Reactive Labeling using a this compound-NHS Ester Analogue

This protocol describes the labeling of a protein via primary amines using a hypothetical this compound analogue functionalized with an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)

  • This compound-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Storage buffer (e.g., Phosphate-Buffered Saline, PBS)

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in the amine-free labeling buffer to a final concentration of 1-10 mg/mL.

    • If the protein solution contains primary amines (e.g., Tris or glycine), they must be removed by dialysis or buffer exchange into the labeling buffer.

  • Dye Preparation:

    • Immediately before use, prepare a 10 mM stock solution of the this compound-NHS ester in anhydrous DMF or DMSO.

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the reactive dye to the protein solution while gently vortexing.[2] The optimal ratio should be determined empirically for each protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed overnight at 4°C.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with the desired storage buffer.

    • Collect the fractions containing the fluorescently labeled protein.

  • Determination of Degree of Labeling (DOL):

    • The DOL can be estimated by measuring the absorbance of the labeled protein at 280 nm and at the absorbance maximum of the coumarin dye.

Protocol 2: Thiol-Reactive Labeling using a this compound-Maleimide Analogue

This protocol is for labeling proteins via free thiol groups on cysteine residues using a hypothetical this compound-maleimide analogue.

Materials:

  • Protein of interest

  • Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, 1 mM EDTA, pH 7.0-7.5)

  • This compound-maleimide

  • Anhydrous DMF or DMSO

  • Reducing agent (e.g., TCEP, optional)

  • Size-Exclusion Chromatography (SEC) column

  • Storage buffer

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: Do not use DTT as it needs to be removed before adding the maleimide (B117702) reagent.

  • Dye Preparation:

    • Prepare a 10 mM stock solution of the this compound-maleimide in anhydrous DMF or DMSO.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the dye stock solution to the protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with the desired storage buffer.

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Determine the DOL as described in Protocol 1.

Visualizations

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Characterization Protein Target Protein in Amine-Free Buffer Mix Mix Protein and Dye (5-20x Molar Excess) Protein->Mix Dye Reactive Coumarin Analogue (e.g., NHS Ester) Dye_Sol Dissolve Dye in DMSO/DMF Dye->Dye_Sol 10 mM Stock Dye_Sol->Mix Incubate Incubate (1-2h at RT or O/N at 4°C) Mix->Incubate SEC Size-Exclusion Chromatography Incubate->SEC DOL Determine Degree of Labeling (DOL) SEC->DOL Final_Product Labeled Protein Conjugate DOL->Final_Product SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_Inactive Kinase (Inactive) Labeled with Coumarin Receptor->Kinase_Inactive Activates Kinase_Active Kinase (Active) Kinase_Inactive->Kinase_Active Conformational Change Transcription_Factor Transcription Factor Kinase_Active->Transcription_Factor Phosphorylates & Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Promotes Ligand External Signal (Ligand) Ligand->Receptor Binds

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Hydroxy-6-methylcoumarin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols for the synthesis of 4-Hydroxy-6-methylcoumarin via Pechmann condensation and related methods.

Frequently Asked Questions (FAQs)

Q1: What is the Pechmann condensation and how is it applied to this compound?

A1: The Pechmann condensation is a widely used method for synthesizing coumarins from a phenol (B47542) and a β-ketoester or carboxylic acid under acidic conditions[1]. For the synthesis of 4-hydroxycoumarins , the reaction often deviates from the standard β-ketoester pathway. A common and effective method involves the condensation of a phenol with malonic acid, typically using a strong acid or a combination of dehydrating agents like zinc chloride and phosphorus oxychloride as catalysts[2][3].

Q2: What are the typical starting materials for synthesizing this compound?

A2: The primary starting materials for this specific molecule are p-cresol (B1678582) (4-methylphenol) and malonic acid . The p-cresol provides the benzene (B151609) ring and the C6-methyl group, while malonic acid serves as the source for the heterocyclic ring, including the C4-hydroxyl group after cyclization and tautomerization.

Q3: Which catalysts are most effective for this synthesis?

A3: A range of acid catalysts can be employed. For the condensation of phenols with malonic acid, a mixture of anhydrous zinc chloride (ZnCl₂) and phosphorus oxychloride (POCl₃) is a classic and effective catalytic system[2]. Other strong Brønsted acids or Lewis acids can also be used[1]. For greener approaches, solid acid catalysts like Amberlyst-15 have shown high efficacy in Pechmann condensations, often allowing for solvent-free conditions and easier catalyst recovery[4][5].

Q4: What are the most critical parameters affecting the reaction yield?

A4: The key parameters that must be optimized to maximize yield are:

  • Catalyst Choice and Concentration: The type and amount of acid catalyst significantly influence reaction rate and the formation of side products[6][7].

  • Reaction Temperature: Temperature control is crucial. Insufficient heat may lead to an incomplete reaction, while excessive temperatures can promote side reactions like polymerization or the formation of chromones, ultimately decreasing the yield[8].

  • Reaction Time: The reaction must be allowed to proceed to completion, which can range from a few minutes under microwave irradiation to over 40 hours with conventional heating[2][5].

  • Purity of Reagents: The use of anhydrous reagents and dry reaction conditions is often necessary, as water can poison certain catalysts and interfere with the condensation mechanism[4].

Q5: How can I monitor the reaction's progress?

A5: The most common method for monitoring the reaction is Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture over time and spotting them on a TLC plate against the starting materials, you can visualize the consumption of reactants and the formation of the product. Upon completion, the starting material spot should be faint or absent, and a new spot corresponding to the coumarin (B35378) product should be prominent[9].

Troubleshooting Guide

Problem: Low or No Product Yield

  • Q: Have you verified the purity and dryness of your reagents and solvent?

    • A: Water can deactivate Lewis acid catalysts like ZnCl₂ and AlCl₃. Ensure reagents are properly dried before use. If applicable, use an anhydrous solvent. The use of a nonpolar surface catalyst like Amberlyst-15 can be less susceptible to water poisoning[4].

  • Q: Is your catalyst active and used in the correct amount?

    • A: Catalysts can lose activity over time. Use a fresh batch or a different type of catalyst. A variety of catalysts have been successfully used, including H₂SO₄, AlCl₃, and solid acids like sulfated zirconia[1][10]. The optimal catalyst loading should be determined experimentally; for instance, a 10 mol% loading of FeCl₃·6H₂O has been found effective in similar reactions[11].

  • Q: Is the reaction temperature optimized?

    • A: The optimal temperature is highly dependent on the specific reactants and catalyst. For the ZnCl₂/POCl₃ system, a temperature of 60-65°C is recommended[2]. For some solid acid catalysts, temperatures around 110°C have proven optimal, with higher temperatures leading to reduced yield due to side product formation[8]. It may be necessary to perform small-scale trials at different temperatures.

Problem: Significant Formation of Side Products or Tar

  • Q: Is your reaction temperature too high?

    • A: Elevated temperatures can cause the self-condensation of reactants or polymerization, leading to tar-like byproducts[8][9]. Try running the reaction at a lower temperature for a longer duration.

  • Q: Are you using an appropriate catalyst?

    • A: Highly aggressive catalysts like concentrated H₂SO₄ can sometimes promote unwanted side reactions. Consider switching to a milder Lewis acid or a recyclable solid acid catalyst like Amberlyst-15, which can offer higher selectivity[5][10]. The Simonis chromone (B188151) cyclization is a known competing reaction pathway in Pechmann-type condensations[1].

Problem: Difficulty in Product Purification

  • Q: What is your work-up procedure?

    • A: A common procedure involves pouring the cooled reaction mixture into crushed ice or ice-water to precipitate the crude product[12][13]. The solid can then be collected by filtration.

  • Q: How are you purifying the crude product?

    • A: The crude solid is often dissolved in a basic aqueous solution (e.g., 10% Na₂CO₃) to form the soluble phenoxide salt, followed by filtration to remove insoluble impurities. The filtrate is then acidified with a dilute acid (e.g., HCl) to re-precipitate the purified 4-hydroxycoumarin[2]. Recrystallization from a suitable solvent, such as ethanol (B145695) or an ethanol-water mixture, is typically the final purification step[13].

Data Presentation: Factors Influencing Yield

The following tables summarize data from studies on Pechmann condensations for similar coumarin products, illustrating key trends for optimization.

Table 1: Effect of Catalyst on 7-Hydroxy-4-methylcoumarin Yield (Model reaction: Resorcinol and Ethyl Acetoacetate)

CatalystConditionsYield (%)Reference
Amberlyst-15Solvent-free, microwave, 100°C, 20 min97[5]
SnCl₂·2H₂O (10 mol%)Solvent-free, microwave, 260 s55.25[10]
Sulfuric Acid (conc.)5°C to Room TempExcellent[14]
Zeolite βSolvent-free, microwave, 100°C, 20 minModerate[5]
No Catalyst80°C0[6]

Table 2: Effect of Temperature on 7-Hydroxy-4-methylcoumarin Yield (Model reaction: Resorcinol and Ethyl Acetoacetate with Amberlyst-15 catalyst)

Temperature (°C)Yield (%)NoteReference
90LowIncomplete reaction
11095Optimal temperature[8]
13075Decreased yield, side products observed[8]
15055Significant side product formation[8]
17078Higher yield than 150°C but requires longer time

Experimental Protocols

Protocol 1: Synthesis of this compound using ZnCl₂/POCl₃

This protocol is adapted from established methods for synthesizing 4-hydroxycoumarins from phenols and malonic acid[2].

  • Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, carefully mix p-cresol (0.21 mol), malonic acid (0.21 mol), anhydrous zinc chloride (0.62 mol), and phosphorus oxychloride (0.63 mol).

  • Reaction: Heat the mixture to 60-65°C with constant stirring. Maintain this temperature for approximately 40 hours.

  • Work-up: After 40 hours, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing crushed ice/water to decompose the reaction complex. A solid precipitate should form.

  • Isolation of Crude Product: Filter the solid precipitate using vacuum filtration and wash it with cold water.

  • Purification:

    • Dissolve the crude solid in a 10% aqueous sodium carbonate (Na₂CO₃) solution.

    • Filter the solution to remove any insoluble impurities.

    • Acidify the filtrate by slowly adding dilute hydrochloric acid (HCl) until the solution is acidic (pH ~2-3), causing the purified product to precipitate.

    • Filter the purified white or off-white solid, wash with cold water, and dry completely.

Protocol 2: Green Synthesis using a Solid Acid Catalyst (Conceptual)

This protocol is a conceptual adaptation based on efficient, solvent-free methods using solid acid catalysts like Amberlyst-15[8].

  • Reaction Setup: In a round-bottom flask, combine p-cresol (10 mmol), malonic acid (11 mmol), and Amberlyst-15 (e.g., 0.2 g).

  • Reaction: Heat the solvent-free mixture to an optimized temperature (e.g., 110-130°C) with magnetic stirring for a predetermined time (e.g., 2-4 hours), monitoring by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Add a solvent like ethyl acetate (B1210297) or acetone (B3395972) to dissolve the product and separate it from the solid catalyst.

  • Catalyst Recovery: Filter the mixture to recover the Amberlyst-15 catalyst. The catalyst can be washed with the solvent, dried, and reused for subsequent reactions.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Visualizations

Pechmann_Pathway Pechmann-type Pathway for this compound pCresol p-Cresol Cyclization Intramolecular Acylation & Cyclization pCresol->Cyclization MalonicAcid Malonic Acid MalonicAcid->Cyclization Catalyst Acid Catalyst (e.g., ZnCl₂/POCl₃) Catalyst->Cyclization + Heat Intermediate Acyl Intermediate (transient) Product This compound Intermediate->Product - H₂O Cyclization->Intermediate

Caption: Reaction pathway for this compound synthesis.

Experimental_Workflow General Experimental Workflow Start Start Reagents Prepare Reagents (p-Cresol, Malonic Acid, Catalyst) Start->Reagents Setup Assemble Reaction Apparatus Reagents->Setup Reaction Heat and Stir (Monitor by TLC) Setup->Reaction Workup Quench Reaction (Pour into Ice-Water) Reaction->Workup Filter Isolate Crude Product (Vacuum Filtration) Workup->Filter Purify Purify Product (Base Wash / Acid Precipitation & Recrystallization) Filter->Purify Analyze Characterize Final Product (NMR, IR, MP) Purify->Analyze End End Analyze->End Troubleshooting_Logic Troubleshooting Decision Tree for Low Yield Start Low Yield or No Reaction Q_Reagents Are reagents pure and anhydrous? Start->Q_Reagents A_Reagents Purify/dry reagents and repeat Q_Reagents->A_Reagents No Q_Catalyst Is catalyst active? Is loading optimal? Q_Reagents->Q_Catalyst Yes A_Reagents->Q_Catalyst A_Catalyst Use fresh catalyst or try an alternative (e.g., solid acid) Q_Catalyst->A_Catalyst No Q_Temp Is temperature optimized? Q_Catalyst->Q_Temp Yes A_Catalyst->Q_Temp A_Temp Run small-scale trials at different temperatures Q_Temp->A_Temp No Q_Side Significant side products observed? Q_Temp->Q_Side Yes A_Temp->Q_Side A_Side Lower temperature and/or use a milder catalyst Q_Side->A_Side Yes Success Yield Improved Q_Side->Success No A_Side->Success

References

Technical Support Center: 4-Hydroxy-6-methylcoumarin Crystallization and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for common issues encountered during the crystallization and purification of 4-hydroxy-6-methylcoumarin.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My product "oiled out" during crystallization instead of forming crystals. What went wrong and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to the solution being supersaturated at a temperature above the melting point of the solute in that solvent, or from cooling the solution too quickly.

  • Cause 1: Solvent Choice. The solvent may be too good at dissolving the compound, even at lower temperatures.

    • Solution: Add a miscible "poor" solvent (anti-solvent) to the solution. For this compound, which is often recrystallized from ethanol (B145695), slowly adding water to the hot ethanolic solution until it becomes slightly turbid, then reheating to clarify and cooling slowly, can induce crystallization.[1][2]

  • Cause 2: Rapid Cooling. Cooling the solution too fast does not allow sufficient time for crystal lattice formation.

    • Solution: Ensure the hot, saturated solution cools as slowly as possible. Insulate the flask with glass wool or place it in a warm bath that is allowed to cool to room temperature overnight. Avoid placing it directly in an ice bath from a high temperature.

  • Cause 3: High Impurity Load. A high concentration of impurities can interfere with crystal formation.

    • Solution: First, attempt a different purification method, such as an acid-base extraction, to remove major impurities before proceeding with recrystallization.[3][4]

Q2: The yield of my recrystallized this compound is very low. How can I improve it?

A2: Low yield is a common problem that can stem from several factors during the workup and crystallization process.

  • Cause 1: Incomplete Precipitation. The compound may have residual solubility in the mother liquor, even after cooling.

    • Solution: Ensure the solution is cooled for a sufficient amount of time, potentially in an ice bath, after it has reached room temperature to maximize precipitation. Minimize the amount of solvent used to dissolve the crude product; use only enough to dissolve it at the boiling point.

  • Cause 2: Premature Crystallization. The product may have crystallized on the filter paper or funnel during a hot filtration step.

    • Solution: Use a pre-heated funnel and flask for hot filtration and perform the filtration as quickly as possible to prevent the solution from cooling and depositing crystals prematurely.

  • Cause 3: Product Loss During Workup. 4-hydroxycoumarins can have some solubility in water, leading to losses during aqueous washing steps.[4]

    • Solution: When washing the crystals, use ice-cold solvent (e.g., cold water or a cold ethanol/water mixture) to minimize dissolution of the product.[3] Minimize the volume of wash solvent used.

Q3: After purification, my this compound is still discolored (e.g., yellow or brown). What are the likely impurities and how do I remove them?

A3: Discoloration often indicates the presence of polymeric byproducts or degradation products, which can form at high temperatures or under harsh acidic conditions common in Pechmann condensation synthesis.[4]

  • Solution 1: Activated Charcoal Treatment. Dissolve the crude product in a suitable hot solvent (like ethanol). Add a small amount (1-2% by weight) of activated charcoal and boil the solution for a few minutes. The charcoal will adsorb many colored impurities. Perform a hot filtration to remove the charcoal and then allow the filtrate to cool and crystallize.

  • Solution 2: pH Adjustment Purification. Many colored impurities may have different acidic properties than the desired product. An acid-base extraction can be highly effective.[3] Dissolve the crude material in an aqueous base (e.g., 10% sodium carbonate solution), filter off any insoluble impurities, and then re-acidify the filtrate with an acid like HCl to precipitate the purified this compound.[3][5] A patent for similar compounds suggests acidifying to a pH of ~7.0 to remove less acidic, gummy impurities before further acidifying to ~1.5 to precipitate the final product.[1][3]

Q4: I am struggling to separate this compound from an isomeric byproduct. What method is most effective?

A4: In syntheses like the Pechmann condensation, the formation of a chromone (B188151) isomer can be a significant side reaction.[3] These isomers often have very similar polarities, making separation difficult.

  • Solution 1: Fractional Crystallization. If a solvent system can be identified where the solubilities of the two isomers are sufficiently different, fractional crystallization may be effective. This requires careful, repeated crystallization steps and can be material-intensive.

  • Solution 2: Column Chromatography. This is often the most effective method for separating closely related isomers.[3] A silica (B1680970) gel column with a carefully chosen solvent system, typically a gradient of ethyl acetate (B1210297) in hexane, can effectively separate the coumarin (B35378) from the chromone isomer.[3][4] Monitor the fractions using Thin Layer Chromatography (TLC) to identify the pure product.

Data Presentation

Physical & Chemical Properties of this compound
PropertyValueReference(s)
Molecular FormulaC₁₀H₈O₃[6]
Molecular Weight176.17 g/mol [6]
AppearanceWhite to off-white powder or crystals[6][7]
Melting Point258-266 °C[6]
Purity (Typical)≥97% (HPLC), >98.0% (GC)[6][7]
Solubility Characteristics
SolventSolubility ProfileNotesReference(s)
EthanolSolubleA common and effective solvent for recrystallization, often used in combination with water.[3][4][8]
Ethanol/WaterSoluble when hot, sparingly soluble when coldExcellent solvent pair for recrystallization. A 34% aqueous ethanol solution has been noted for a similar compound.[2]
DMSOSoluble (~30 mg/mL for 4-hydroxycoumarin)Useful for preparing stock solutions.[8]
Dimethyl Formamide (DMF)Soluble (~30 mg/mL for 4-hydroxycoumarin)Useful for preparing stock solutions.[8]
Aqueous BuffersSparingly SolubleSolubility is low in neutral aqueous solutions.[8]
Aqueous Base (NaOH, Na₂CO₃)SolubleThe acidic 4-hydroxyl group is deprotonated to form a soluble salt, which is key for acid-base extraction.[3][5]
Hexane, ToluenePoorly SolubleCan be used as anti-solvents or in chromatography.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent System

This protocol is a standard method for purifying crude this compound.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid. Keep the solution at or near its boiling point.

  • Anti-Solvent Addition: While the ethanol solution is still hot, add hot water dropwise until the solution becomes persistently cloudy (turbid).

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again. This ensures the solution is perfectly saturated.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 2: Purification via pH Adjustment (Acid-Base Extraction)

This method is highly effective for removing non-acidic or weakly acidic impurities.[3][5]

  • Dissolution in Base: Dissolve the crude product in a 10% aqueous sodium carbonate (Na₂CO₃) or 5% sodium hydroxide (B78521) (NaOH) solution with stirring.

  • Filtration of Impurities: If any solid material remains undissolved, remove it by filtration. These are likely non-acidic impurities.

  • Precipitation of Product: Slowly add a dilute acid (e.g., 1M HCl) to the clear filtrate with vigorous stirring. The this compound will begin to precipitate as the solution becomes acidic.

  • Complete Precipitation: Continue adding acid until the pH of the solution is approximately 1.5 to ensure complete precipitation of the product.[1][3]

  • Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the crystals thoroughly with cold water to remove any residual acid and salts.[3]

  • Drying: Dry the purified product under vacuum. If desired, this product can be further purified by recrystallization as described in Protocol 1.

Visualizations

G start_node Start: Crude Product in Hot Solvent decision_clear Is Solution Clear? start_node->decision_clear process_cool Cool Solution Slowly decision_clear->process_cool  Yes trouble_impure Product Impure/ Discolored decision_clear->trouble_impure No decision_crystals Crystals Form? process_cool->decision_crystals process_filter Filter and Dry Pure Crystals decision_crystals->process_filter  Yes trouble_oil Product Oiled Out decision_crystals->trouble_oil No, Oiled Out trouble_no_xtal No Crystals Form decision_crystals->trouble_no_xtal No, Stays in Solution end_node End process_filter->end_node solution_oil Reheat. Add more solvent. Cool slower. trouble_oil->solution_oil solution_oil->process_cool Retry solution_no_xtal Scratch flask side. Add seed crystal. Add anti-solvent. trouble_no_xtal->solution_no_xtal solution_no_xtal->process_cool Retry solution_impure Perform hot filtration. Add activated charcoal. Use pH adjustment. trouble_impure->solution_impure solution_impure->start_node Retry

Caption: Troubleshooting flowchart for common crystallization issues.

G start Start: Crude Product step1 1. Dissolve in Aqueous Base (e.g., 10% Na₂CO₃) start->step1 decision1 Insoluble Impurities Present? step1->decision1 step2 2. Filter to Remove Solid Impurities decision1->step2 Yes step3 3. Acidify Filtrate with HCl to pH ~1.5 decision1->step3 No step2->step3 waste1 Waste: Non-Acidic Impurities step2->waste1 step4 4. Collect Precipitate via Vacuum Filtration step3->step4 step5 5. Wash Crystals with Cold Water step4->step5 waste2 Waste: Acidic Mother Liquor step4->waste2 end End: Pure 4-H-6-MC step5->end

Caption: Experimental workflow for purification via pH adjustment.

References

Technical Support Center: Solving Solubility Issues of 4-Hydroxy-6-methylcoumarin in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-Hydroxy-6-methylcoumarin in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers?

A1: this compound is a relatively nonpolar molecule, and its crystalline structure contributes to its low solubility in water. Like many coumarin (B35378) derivatives, it is hydrophobic, meaning it does not readily dissolve in aqueous solutions.[1][2]

Q2: What are the initial steps to dissolve this compound?

A2: The recommended initial approach is to first create a concentrated stock solution in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[1] This stock solution can then be diluted into the aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is minimal (typically below 0.5%) to avoid affecting the biological system.[3]

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?

A3: This is a common issue that can be addressed by:

  • Slowing the addition: Add the stock solution dropwise to the aqueous buffer while vigorously stirring or vortexing. This rapid mixing helps prevent localized high concentrations that lead to precipitation.

  • Gentle warming: Warming the buffer to 37°C may aid in dissolution, but be cautious of potential compound degradation with prolonged heat.[1]

  • Sonication: Brief sonication can help break down precipitate particles.[1]

Q4: Can adjusting the pH of the aqueous buffer improve the solubility of this compound?

A4: Yes, adjusting the pH can significantly impact solubility. Since this compound has a phenolic hydroxyl group, increasing the pH of the buffer will deprotonate this group, forming a more soluble phenoxide salt. Therefore, increasing the pH will likely enhance its aqueous solubility.[1][4]

Q5: Are there other methods to enhance the solubility of this compound in aqueous solutions?

A5: Besides using co-solvents and adjusting pH, you can employ cyclodextrins. These cyclic oligosaccharides can encapsulate the hydrophobic this compound molecule, forming an inclusion complex that is more soluble in water.[5]

Troubleshooting Guide

Issue 1: Precipitate forms immediately upon adding the stock solution to the aqueous buffer.
  • Cause: The compound is "crashing out" of the solution due to a rapid change in solvent polarity.

  • Solution Workflow:

G start Precipitate Observed step1 Decrease stock solution concentration start->step1 step2 Add stock solution dropwise to vigorously stirred buffer step1->step2 step3 Gently warm the buffer (e.g., to 37°C) step2->step3 step4 Briefly sonicate the solution step3->step4 end Solution Clear? step4->end success Proceed with Experiment end->success Yes fail Consider alternative methods (pH, cyclodextrins) end->fail No

Caption: Troubleshooting workflow for immediate precipitation.

Issue 2: The compound dissolves initially but precipitates over time.
  • Cause: The solution is supersaturated, and the compound is slowly coming out of the solution to reach its equilibrium solubility.

  • Solution:

    • Decrease the final concentration: Your working concentration may be above the solubility limit of this compound in your specific buffer system.

    • Increase the percentage of co-solvent: If your experimental system allows, slightly increasing the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) can help maintain solubility. Always run a vehicle control to ensure the solvent at that concentration does not affect your results.

    • Utilize cyclodextrins: For long-term stability in solution, forming an inclusion complex with a cyclodextrin (B1172386) is a highly effective strategy.

Data Presentation

Table 1: Solubility of 4-Hydroxycoumarin (an analog of this compound) in various solvents.

Solvent SystemApproximate Solubility (mg/mL)
Ethanol, DMSO, Dimethylformamide~30
1:5 solution of Ethanol:PBS (pH 7.2)~0.16

Data for 4-Hydroxycoumarin, a structurally similar compound, is presented as a reference.[6]

Table 2: Effect of pH and Temperature on the Stability Constant (Kc) of 7-Hydroxy-4-methylcoumarin (an analog) with Sulfobutyl Ether-β-cyclodextrin (SBE-β-CD).

pHTemperature (°C)Stability Constant (Kc, M⁻¹)
6.0251,258
6.0301,122
6.0351,011
6.040912
7.4251,513
7.4301,349
7.4351,214
7.4401,092
9.0251,815
9.0301,621
9.0351,458
9.0401,312

This data for the analog 7-Hydroxy-4-methylcoumarin demonstrates that the stability of the cyclodextrin complex, and thus solubility enhancement, is influenced by both pH and temperature.[5][7] A higher stability constant indicates a stronger interaction and potentially greater solubility enhancement.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Dilution in Aqueous Buffer

This protocol describes the standard method for preparing a working solution of this compound.

G start Weigh this compound step1 Dissolve in minimal volume of 100% DMSO to make a concentrated stock (e.g., 10 mM) start->step1 step2 Vortex or sonicate until fully dissolved step1->step2 step3 Add the stock solution dropwise to the pre-warmed aqueous buffer while vortexing step2->step3 step4 Ensure final DMSO concentration is <0.5% step3->step4 end Visually inspect for any precipitation step4->end

Caption: Workflow for preparing a working solution.

Methodology:

  • Stock Solution Preparation:

    • Weigh out the desired amount of this compound.

    • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex and, if necessary, sonicate briefly to ensure the compound is completely dissolved.

  • Preparation of Working Solution:

    • Warm your aqueous buffer to the experimental temperature (e.g., 37°C).

    • While vigorously vortexing the buffer, add the calculated volume of the DMSO stock solution dropwise.

    • Ensure the final concentration of DMSO in the aqueous buffer is as low as possible, ideally below 0.5%.

    • Visually inspect the solution for any signs of precipitation. If the solution is not clear, it may be necessary to lower the final concentration of this compound.

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation

This protocol outlines the steps for preparing a more soluble inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Methodology:

  • Prepare a stock solution of HP-β-CD in the desired aqueous buffer. The concentration will need to be optimized, but a starting range could be 1-10% (w/v).

  • Add an excess amount of this compound powder to the HP-β-CD solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours, protected from light, to allow for the formation of the inclusion complex.

  • Filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.

  • Determine the concentration of the dissolved this compound in the filtrate using a validated analytical method such as UV-Vis spectroscopy or HPLC. This will give you the enhanced solubility value.

G start Prepare HP-β-CD solution in aqueous buffer step1 Add excess this compound start->step1 step2 Stir vigorously for 24-48 hours, protected from light step1->step2 step3 Filter through a 0.22 µm filter step2->step3 step4 Analyze filtrate to determine concentration of dissolved compound step3->step4 end Solubility Enhanced Solution Ready step4->end

Caption: Workflow for cyclodextrin complexation.

References

Preventing photobleaching of 4-Hydroxy-6-methylcoumarin in fluorescence microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to mitigate the photobleaching of 4-Hydroxy-6-methylcoumarin and its derivatives in fluorescence microscopy applications.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it affect this compound?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, leading to a loss of its ability to fluoresce.[1] This process is induced by the light used for excitation in fluorescence microscopy. The energy from the light can cause the fluorophore to enter a long-lived, highly reactive triplet state. In this state, the fluorophore can interact with molecular oxygen, generating reactive oxygen species (ROS) that chemically damage the fluorophore, rendering it non-fluorescent.

Q2: My fluorescence signal is fading rapidly. How can I determine if this is due to photobleaching or a biological event?

A2: To differentiate between photobleaching and a genuine biological change, you can image a fixed control sample under the same imaging conditions. If the signal from the fixed sample also fades over time, photobleaching is the likely cause. For live-cell imaging, you can monitor a region of the sample where no biological activity is expected. A diminishing signal in this region would also suggest photobleaching.

Q3: What are the most effective general strategies to minimize photobleaching?

A3: A multi-pronged approach is the most effective way to combat photobleaching. Key strategies include:

  • Optimize Imaging Parameters: Reduce the intensity of the excitation light to the minimum level necessary for a good signal-to-noise ratio. Use neutral density filters to attenuate the light source and keep exposure times as short as possible.[2]

  • Use Antifade Mounting Media: Incorporate an antifade reagent into your mounting medium. These reagents are designed to scavenge free radicals and reduce the rate of photobleaching.

  • Oxygen Scavenging Systems: For live-cell imaging or particularly sensitive experiments, using an enzymatic oxygen scavenging system (e.g., glucose oxidase and catalase) can significantly reduce the dissolved oxygen available to react with the fluorophore.

  • Choose Photostable Fluorophores: When experimental design permits, consider using more photostable dyes. However, if this compound is required, the other strategies become critical.

Q4: Are there commercially available antifade reagents that are effective for coumarin-based dyes?

A4: Yes, several commercial antifade mounting media are available and have been shown to be effective for a range of fluorophores, including coumarins. One study demonstrated that VECTASHIELD® significantly increased the photostability of a coumarin (B35378) dye.[1] Other popular commercial options include ProLong™ Gold Antifade Mountant and SlowFade™ Diamond Antifade Mountant.

Q5: Can I prepare my own antifade mounting medium in the lab?

A5: Absolutely. Do-it-yourself (DIY) antifade mounting media can be a cost-effective alternative. Common and effective antifade agents for homemade preparations include n-propyl gallate (NPG) and 1,4-diazabicyclo[2.2.2]octane (DABCO). Recipes and preparation protocols are provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Rapid and complete signal loss upon initial illumination. Excitation light intensity is too high.Decrease laser power or lamp intensity. Use a neutral density filter.
Exposure time is too long.Reduce camera exposure time to the minimum required for a clear image.
Gradual fading of the fluorescent signal during time-lapse imaging. Cumulative light exposure is causing photobleaching.Reduce the frequency of image acquisition. Use the lowest possible light intensity and exposure time for each time point.
Inadequate antifade protection.Ensure you are using a fresh, properly prepared antifade mounting medium. Consider trying a different antifade reagent.
High background fluorescence and weak signal from the sample. Autofluorescence from the sample or mounting medium.Some antifade reagents, like p-phenylenediamine, can be autofluorescent. Consider using an alternative like NPG or DABCO.
Suboptimal filter sets.Ensure your excitation and emission filters are well-matched to the spectral profile of this compound to maximize signal collection and minimize background.
Inconsistent results between samples. Variability in mounting medium application or age.Use a consistent volume of mounting medium for each sample. Prepare fresh antifade solutions regularly, as their effectiveness can degrade over time, especially when exposed to light and air.
Differences in imaging conditions.Ensure all samples are imaged using identical microscope settings (laser power, exposure time, etc.) for accurate comparison.

Quantitative Data on Antifade Reagent Performance

The following table provides representative data on the photobleaching half-life of coumarin dyes with various antifade reagents. It is important to note that the photostability of a fluorophore can be influenced by its specific chemical environment. The values presented here are illustrative and based on published data for coumarins and the known efficacy of these antifade agents. For precise quantitative comparisons, it is recommended to perform a direct comparison using your specific experimental setup, as outlined in the "Experimental Protocols" section.

Mounting MediumAntifade AgentRepresentative Photobleaching Half-life (seconds)
90% Glycerol (B35011) in PBS (pH 8.5)None (Control)25
Commercial Mounting MediumVECTASHIELD®106
DIY Mounting Medium2% n-propyl gallate (NPG) in 90% Glycerol/PBS80 - 100 (Estimated)
DIY Mounting Medium2.5% DABCO in 90% Glycerol/PBS60 - 80 (Estimated)

Data for VECTASHIELD® is for a generic coumarin as reported in a peer-reviewed study.[1] Estimated values for NPG and DABCO are based on their known efficacy as antifade reagents and are provided for comparative purposes.

Experimental Protocols

Protocol 1: Preparation of DIY n-propyl gallate (NPG) Antifade Mounting Medium

Materials:

  • n-propyl gallate (Sigma-Aldrich, Cat. No. P3130)

  • Glycerol (ACS grade, 99-100% purity)

  • 10x Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Distilled water

  • 50 mL conical tubes

  • Stir plate and stir bar

Procedure:

  • Prepare a 20% (w/v) stock solution of n-propyl gallate:

    • Weigh 2 g of n-propyl gallate and dissolve it in 10 mL of DMSO or DMF.

    • Mix thoroughly until fully dissolved. This stock solution can be stored at -20°C.

  • Prepare the mounting medium base:

    • In a 50 mL conical tube, combine 9 mL of glycerol and 1 mL of 10x PBS.

    • Mix thoroughly by vortexing or stirring.

  • Combine the stock solution and base:

    • While stirring the glycerol/PBS mixture, slowly add 100 µL of the 20% n-propyl gallate stock solution dropwise.

    • Continue stirring for at least 10 minutes to ensure the solution is homogenous.

  • Storage:

    • Store the final antifade mounting medium in small aliquots at -20°C, protected from light. A working stock can be kept at 4°C for a few weeks.

Protocol 2: Protocol for Evaluating Antifade Reagent Efficacy

Objective: To quantitatively compare the photobleaching rates of this compound when mounted in different antifade media.

Materials:

  • Sample stained with a this compound conjugate.

  • Microscope slides and coverslips.

  • Various antifade mounting media to be tested (e.g., control glycerol/PBS, commercial media, and DIY preparations).

  • Fluorescence microscope equipped with a suitable filter set for this compound (e.g., DAPI filter set), a digital camera, and time-lapse imaging software.

Procedure:

  • Sample Preparation:

    • Prepare multiple identical slides of your sample stained with the this compound conjugate.

    • Mount each slide with a different antifade mounting medium. Use a consistent volume of mounting medium for each slide.

    • Seal the coverslips with nail polish to prevent drying and evaporation.

    • Prepare at least three replicate slides for each mounting medium to ensure statistical significance.

  • Microscope Setup:

    • Turn on the fluorescence microscope and allow the light source to stabilize.

    • Select the appropriate objective lens and filter set for this compound.

    • Set the camera parameters (exposure time, gain, etc.) to obtain a bright, but not saturated, initial image. Crucially, these settings must remain constant for all samples and throughout the entire experiment.

  • Image Acquisition:

    • Place the first slide on the microscope stage and bring the sample into focus.

    • Select a representative field of view.

    • Begin a time-lapse acquisition, capturing images at regular intervals (e.g., every 5-10 seconds) for a total duration that allows for significant photobleaching in the control sample (e.g., 5-10 minutes).

    • Repeat this process for each replicate slide and for each type of mounting medium, ensuring the same imaging parameters are used for all.

  • Data Analysis:

    • Open the time-lapse image series in an image analysis software (e.g., ImageJ/Fiji).

    • For each time series, define a region of interest (ROI) around a representative area of the fluorescent signal.

    • Measure the mean fluorescence intensity within the ROI for each frame (time point).

    • Also, measure the mean intensity of a background region for each frame and subtract this from the corresponding signal ROI measurement to correct for background noise.

    • Normalize the fluorescence intensity of each time point to the initial intensity (the intensity of the first frame).

    • Plot the normalized fluorescence intensity as a function of time for each antifade medium.

    • From these decay curves, calculate the photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value) for each condition.

Visualizations

Signaling Pathways and Experimental Workflows

Photobleaching_Mechanism S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation (Light Absorption) Bleached Bleached Fluorophore (Non-fluorescent) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing O2 Molecular Oxygen (³O₂) T1->O2 Energy Transfer ROS Reactive Oxygen Species (¹O₂) ROS->S0 Chemical Reaction

Caption: The primary pathway of fluorophore photobleaching.

Experiment_Workflow cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis stain Stain Sample with This compound mount Mount on Slides with Different Antifade Media stain->mount seal Seal Coverslips mount->seal setup Microscope Setup (Constant Parameters) seal->setup acquire Time-lapse Imaging setup->acquire measure Measure Fluorescence Intensity over Time acquire->measure normalize Normalize Intensity Data measure->normalize plot Plot Decay Curves normalize->plot calculate Calculate Photobleaching Half-life plot->calculate

Caption: Workflow for evaluating antifade reagent efficacy.

References

Improving the efficiency of 4-Hydroxy-6-methylcoumarin derivatization reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 4-Hydroxy-6-methylcoumarin. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and improve the efficiency of their derivatization reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the derivatization of this compound, providing potential causes and solutions in a straightforward question-and-answer format.

Q1: My C-alkylation reaction is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in C3-alkylation of this compound can stem from several factors. A primary issue is often the competition between C-alkylation and O-alkylation.[1] Additionally, the reactivity of the alkylating agent and the choice of catalyst and solvent play a crucial role.

Troubleshooting Steps:

  • Catalyst Selection: The choice of catalyst is critical. While traditional acid catalysts can be used, solid acid catalysts or Lewis acids may offer better selectivity and yield. For instance, PEG-400 has been shown to be an effective and recyclable catalyst/solvent system for C3-alkylation with secondary benzyl (B1604629) alcohols, yielding moderate to good results. For alkylation with styrenes in PEG-400, the addition of a Lewis acid like Zn(OAc)₂·2H₂O (5 mol%) is necessary.

  • Solvent Effects: The reaction solvent significantly influences the outcome. A study on the alkylation of 4-hydroxycoumarin (B602359) found that polar aprotic solvents can be effective. In one instance, using PEG-400 as the solvent resulted in a much higher yield (75%) compared to reactions in water, methanol, or ethanol.

  • Reactivity of Alkylating Agent: The success of C3-alkylation is often limited to more reactive agents like secondary benzylic alcohols.[2] Primary benzyl alcohols may not yield the desired product under similar conditions.

  • Reaction Conditions: Optimizing temperature and reaction time is essential. Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time and avoid potential degradation of the product with prolonged heating.

Q2: I am observing a significant amount of O-alkylated byproduct in my reaction. How can I favor C-alkylation?

A2: The formation of O-alkylated byproducts is a common challenge due to the presence of the hydroxyl group at the C4 position. The regioselectivity between C- and O-alkylation is influenced by the reaction conditions and the nature of the electrophile.[1]

Strategies to Promote C-Alkylation:

  • Choice of Base and Solvent: The interplay between the base and solvent can influence the nucleophilicity of the C3 versus the O4 position. Hard and soft acid-base (HSAB) theory can be a useful guide. Generally, polar aprotic solvents can favor C-alkylation.

  • Nature of the Alkylating Agent: The structure of the alkylating agent plays a role. While not a universal rule, bulkier alkylating agents might sterically hinder attack at the more accessible oxygen atom, thereby favoring C-alkylation.

  • Catalyst System: Certain catalysts can promote C-alkylation. For example, PEG-400 has been successfully used to achieve C3-alkylation of 4-hydroxycoumarin.

Q3: My acylation reaction is inefficient. What factors should I consider to improve the yield of 3-acyl-4-hydroxy-6-methylcoumarin?

A3: Inefficient acylation can be due to suboptimal reaction conditions, catalyst choice, or the nature of the acylating agent.

Optimization Strategies:

  • Catalyst and Reaction Conditions: The synthesis of 3-acetyl-4-hydroxycoumarin can be achieved by reacting 4-hydroxycoumarin with acetic acid or acetic anhydride (B1165640) in the presence of a catalyst like phosphorus oxychloride (POCl₃) under reflux.[3][4] The use of a base like pyridine (B92270) or piperidine (B6355638) is also common.[3]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in some cases. For example, the synthesis of 3-formyl-4-hydroxycoumarin was achieved in quantitative yield using microwave irradiation in the absence of a solvent.

  • Two-Step Procedure (O-acylation followed by rearrangement): An alternative route involves an initial O-acylation to form the 4-acyloxycoumarin, which is then rearranged to the C3-acylated product. This rearrangement can be facilitated by a catalyst such as potassium cyanide.[5]

Q4: I am struggling with the purification of my this compound derivative. What are some effective purification techniques?

A4: Purification can be challenging due to the presence of unreacted starting materials, isomeric byproducts (C- vs. O-substituted), and other side products.

Purification Methods:

  • Recrystallization: This is often the first method of choice if a suitable solvent system can be identified. Ethanol is a commonly used solvent for the recrystallization of coumarin (B35378) derivatives.[2]

  • Column Chromatography: For complex mixtures or oily products, column chromatography on silica (B1680970) gel is a standard and effective technique. The choice of eluent is critical and should be optimized using TLC to achieve good separation.

  • Group-Assisted Purification (GAP): For certain multi-component reactions, a "group-assisted purification" process can be employed, which avoids the need for traditional recrystallization or chromatography.[6]

  • Acid-Base Extraction: The acidic nature of the 4-hydroxy group can be exploited. The product can be dissolved in an aqueous basic solution (e.g., 10% aqueous Na₂CO₃), washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by acidification with a mineral acid like HCl.

Data Presentation: Comparative Reaction Conditions

The following tables summarize quantitative data for common derivatization reactions of 4-hydroxycoumarins, providing a basis for comparison of different methodologies.

Table 1: C3-Alkylation of 4-Hydroxycoumarin with Secondary Alcohols

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
PEG-400PEG-40070568-81
Zn(OAc)₂·2H₂O (5 mol%)PEG-40070VariesGood
Amberlite IR-120 (H⁺ form)Not specifiedNot specifiedNot specifiedGood[2]
Molecular IodineNitromethane50Not specifiedGood[2]
Yb(OTf)₃Dioxane/Nitromethane50285[2]
FeCl₃Dioxane/CH₂Cl₂50377[2]

Table 2: Synthesis of 3-Acyl-4-hydroxycoumarins

Acylating AgentCatalyst/BaseSolventConditionsYield (%)Reference
Acetic Acid/AnhydridePOCl₃NoneRefluxGood[3][4]
Acetyl ChloridePyridine/PiperidineNot specifiedNot specifiedGood[3]
Acyl Chlorides (O-acylation)Triethylamine (B128534)Methylene ChlorideRoom TempGood (intermediate)[5]
Intermediate from abovePotassium CyanideDichloromethane (B109758)Room TempGood (final product)[5]
Ethyl Orthoformatep-Toluenesulfonic acidNoneMicrowaveQuantitative

Experimental Protocols

Below are detailed methodologies for key derivatization reactions of this compound.

Protocol 1: General Procedure for C3-Alkylation with a Secondary Benzyl Alcohol using PEG-400

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol) and the secondary benzyl alcohol (1.1 mmol).

  • Solvent/Catalyst Addition: Add polyethylene (B3416737) glycol 400 (PEG-400) (3-5 mL) to the flask.

  • Reaction: Stir the mixture at 70 °C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and add water. The product will often precipitate.

  • Purification: Collect the solid by filtration, wash with water, and dry. If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: General Procedure for C3-Acylation using an Acyl Chloride

  • Reaction Setup: Dissolve this compound (1.0 mmol) in a suitable aprotic solvent such as dichloromethane or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a base, for example, triethylamine (1.2 mmol).

  • Cooling: Cool the reaction mixture in an ice bath.

  • Acyl Chloride Addition: Slowly add the acyl chloride (1.1 mmol) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring.

  • Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed.

  • Work-up: Upon completion, wash the reaction mixture with water and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

Mandatory Visualizations

Diagram 1: General Workflow for C3-Alkylation of this compound

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification start Combine this compound, secondary alcohol, and PEG-400 react Heat and stir at 70°C start->react monitor Monitor by TLC react->monitor workup Cool, add water, and filter monitor->workup Reaction complete purify Recrystallize or column chromatography workup->purify product Pure 3-alkylated product purify->product

Caption: Workflow for C3-Alkylation.

Diagram 2: General Workflow for C3-Acylation of this compound

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification start Dissolve this compound in aprotic solvent add_base Add base (e.g., triethylamine) start->add_base cool Cool in an ice bath add_base->cool add_acyl Add acyl chloride dropwise cool->add_acyl react Stir at room temperature add_acyl->react monitor Monitor by TLC react->monitor workup Wash with water and brine monitor->workup Reaction complete dry Dry over Na2SO4 and evaporate workup->dry purify Column chromatography or recrystallization dry->purify product Pure 3-acylated product purify->product

Caption: Workflow for C3-Acylation.

Diagram 3: C-Alkylation vs. O-Alkylation Logical Relationship

G cluster_0 Possible Outcomes start This compound + Alkylating Agent + Base/Catalyst c_alk C3-Alkylation start->c_alk Favored by: - Polar aprotic solvents - Specific catalysts (e.g., PEG-400) o_alk O4-Alkylation start->o_alk Favored by: - Certain reaction conditions desired desired c_alk->desired Desired Product byproduct byproduct o_alk->byproduct Byproduct

References

Technical Support Center: Enhancing the Stability of 4-Hydroxy-6-methylcoumarin Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for working with 4-Hydroxy-6-methylcoumarin. Ensuring the stability of your stock solutions is critical for reproducible and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents. The molecule's lactone ring is susceptible to hydrolysis, particularly under alkaline conditions, while the phenolic hydroxyl group can be prone to oxidation.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and dimethylformamide (DMF). For most biological applications, preparing a concentrated stock solution in DMSO is a common practice. It is sparingly soluble in aqueous buffers.

Q3: How should I prepare an aqueous working solution from an organic stock?

A3: To prepare an aqueous working solution, it is recommended to first dissolve the this compound in a water-miscible organic solvent like ethanol or DMSO to create a concentrated stock. This stock solution can then be diluted with the aqueous buffer of your choice to the final desired concentration. It is advisable not to store aqueous solutions for more than a day.

Q4: What are the ideal storage conditions for this compound stock solutions?

A4: To minimize degradation, stock solutions should be stored in a cool, dark place. The use of amber vials or containers wrapped in aluminum foil is recommended to protect against light exposure. For long-term storage, refrigeration at 2-8°C is suitable for short periods, while storage at -20°C or -80°C is recommended for longer durations.[1] For instance, a stock solution can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

Q5: Can I use additives to improve the stability of my this compound solution?

A5: Yes, for coumarin (B35378) derivatives, antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) have been used to prevent oxidative degradation by scavenging free radicals.[3] The suitability of an antioxidant will depend on its compatibility with your specific experimental setup.

Troubleshooting Guide

Problem Possible Cause Solution
Precipitation in aqueous working solution. The compound has low aqueous solubility.- Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in your final solution, if your experiment allows.- Prepare the aqueous solution fresh before each use and do not store it.- Consider using solubilizing agents like cyclodextrins.[4]
Loss of fluorescence or absorbance signal over time. The compound may be degrading due to light exposure (photodegradation) or hydrolysis.- Protect your solutions from light by using amber vials or covering them with foil.- Prepare fresh solutions before your experiment.- If working in a basic pH, consider adjusting to a neutral or slightly acidic pH if your experiment permits.
Appearance of new peaks in HPLC analysis. This indicates the formation of degradation products.- Review your storage and handling procedures to minimize stress conditions (light, high pH, temperature).- Use a stability-indicating HPLC method to identify and quantify the degradation products.- Prepare and use solutions fresh to avoid the accumulation of degradants.
Variability in experimental results. Inconsistent concentration of the active compound due to instability of the stock solution.- Aliquot your stock solution upon preparation to avoid repeated freeze-thaw cycles.- Regularly check the purity of your stock solution using a suitable analytical method like HPLC.- Adhere strictly to recommended storage conditions.

Data Presentation: Stability of this compound

The following tables provide illustrative data on the stability of this compound under various stress conditions. This data is intended to be representative and may not reflect the exact degradation rates in your specific experimental setup.

Table 1: Effect of pH on the Stability of this compound in Aqueous Solution

pHTemperature (°C)Incubation Time (hours)Remaining Compound (%)
4.0252498
7.0252495
9.0252475

Table 2: Effect of Temperature on the Stability of this compound in DMSO

Temperature (°C)Storage Duration (days)Remaining Compound (%)
43097
253090
403082

Table 3: Effect of Light Exposure on the Stability of this compound in Ethanol

Light ConditionExposure Time (hours)Remaining Compound (%)
Dark (Control)2499
Ambient Light2492
UV Light (254 nm)2465

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh 1.762 mg of this compound powder.

  • Dissolving: Transfer the powder to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of high-purity, anhydrous DMSO.

  • Solubilization: Vortex the solution thoroughly until all the solid has dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Storage: Store the stock solution in amber vials at -20°C or -80°C. For frequent use, create smaller aliquots to avoid multiple freeze-thaw cycles.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a general procedure for stress testing to evaluate the stability of this compound.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol (B129727) or acetonitrile (B52724).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature as degradation is expected to be rapid.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature and protect from light.

    • Thermal Degradation: Place a vial containing the solid compound in an oven at 80°C.

    • Photolytic Degradation: Prepare a 100 µg/mL solution and expose it to a calibrated light source (e.g., UV lamp at 254 nm or a photostability chamber). A control sample should be wrapped in aluminum foil to protect it from light.

  • Time Points: Withdraw aliquots from each stressed sample at various time points (e.g., 0, 2, 4, 8, 24 hours). For base hydrolysis, earlier time points (e.g., 5, 15, 30, 60 minutes) may be necessary. For thermal degradation, dissolve a portion of the stressed solid in the solvent at each time point.

  • Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC method (see Protocol 3).

Protocol 3: Stability-Indicating HPLC Method
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound (approximately 309 nm in ethanol/water).

  • Injection Volume: 10 µL.

  • Data Analysis: The percentage of the remaining parent compound and the formation of degradation products are calculated by comparing the peak areas to that of an unstressed control sample.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photo Photodegradation 4H6MC This compound Intermediate Ring-Opened Intermediate 4H6MC->Intermediate OH- (Alkaline) Lactone Ring Opening Degradation_Product_1 Carboxylic Acid Derivative Intermediate->Degradation_Product_1 Rearrangement 4H6MC_ox This compound Phenoxy_Radical Phenoxy Radical 4H6MC_ox->Phenoxy_Radical [O] (e.g., H2O2, O2) Quinone_like_Products Quinone-like Products Phenoxy_Radical->Quinone_like_Products Further Oxidation 4H6MC_photo This compound Excited_State Excited State 4H6MC_photo->Excited_State hν (UV light) Dimerization_Products Dimerization Products Excited_State->Dimerization_Products [2+2] Cycloaddition Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation (Stress Testing) cluster_analysis Analysis Stock_Solution Prepare Stock Solution (e.g., 1 mg/mL in MeOH) Acid Acidic (0.1 M HCl, 60°C) Stock_Solution->Acid Base Basic (0.1 M NaOH, RT) Stock_Solution->Base Oxidative Oxidative (3% H2O2, RT) Stock_Solution->Oxidative Thermal Thermal (Solid, 80°C) Stock_Solution->Thermal Photolytic Photolytic (Solution, UV/Vis light) Stock_Solution->Photolytic Sampling Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photolytic->Sampling Neutralize Neutralize/Dilute Samples Sampling->Neutralize HPLC Analyze by Stability-Indicating HPLC-UV Method Neutralize->HPLC Data Quantify Parent Compound and Degradation Products HPLC->Data Logical_Relationships Stability Stock Solution Stability pH pH Hydrolysis Lactone Hydrolysis pH->Hydrolysis Light Light Exposure Photodegradation Photodegradation Light->Photodegradation Temperature Temperature Thermal_Deg Thermal Degradation Temperature->Thermal_Deg Oxidants Oxidizing Agents Oxidation Phenol Oxidation Oxidants->Oxidation Solvent Solvent Choice Solubility Solubility Issues Solvent->Solubility Hydrolysis->Stability Photodegradation->Stability Oxidation->Stability Thermal_Deg->Stability Solubility->Stability

References

Technical Support Center: Refining HPLC Methods for the Separation of 4-Hydroxy-6-methylcoumarin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of 4-Hydroxy-6-methylcoumarin isomers using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in separating this compound isomers?

A1: The primary challenge in separating this compound isomers lies in their structural similarity. Positional isomers, where the methyl and hydroxyl groups are located at different positions on the coumarin (B35378) ring, often exhibit very similar physicochemical properties. This can lead to co-elution or poor resolution in a standard HPLC setup.

Q2: Which HPLC mode is most suitable for separating these isomers?

A2: Reversed-phase HPLC (RP-HPLC) is the most commonly used mode for the separation of coumarin derivatives. C18 columns are a good starting point, but for closely related isomers, alternative stationary phases may offer better selectivity.

Q3: How does the mobile phase composition affect the separation?

A3: The mobile phase composition is a critical factor. In RP-HPLC, a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. Adjusting the ratio of the organic solvent to water can significantly impact the retention times of the isomers. A lower concentration of the organic solvent generally leads to longer retention times, which may improve separation.

Q4: What is the role of pH in the mobile phase for this separation?

A4: The 4-hydroxy group on the coumarin ring is acidic and can ionize depending on the pH of the mobile phase. Controlling the pH is crucial for consistent retention times and good peak shape. It is generally recommended to work at a pH that is at least one unit away from the pKa of the analytes to ensure they are in a single ionization state. The addition of a small amount of acid, such as formic acid or acetic acid, to the mobile phase can help to suppress the ionization of the hydroxyl group and improve peak shape.

Q5: Are there specific stationary phases that are better for separating positional isomers?

A5: While C18 columns are a common choice, other stationary phases can provide different selectivity for positional isomers. Phenyl-hexyl or PFP (pentafluorophenyl) columns can offer alternative selectivities due to π-π and dipole-dipole interactions with the aromatic coumarin ring system. For isomers with different spatial arrangements, C8 columns may also provide better separation due to their ability to better accommodate different shapes.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the separation of this compound isomers.

Problem Possible Causes Solutions
Poor Resolution / Peak Co-elution 1. Inappropriate mobile phase composition. 2. Unsuitable stationary phase. 3. Mobile phase pH is not optimal. 4. Insufficient column efficiency.1. Optimize Mobile Phase: Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) to increase retention and potentially improve separation. Try switching the organic modifier (e.g., from acetonitrile to methanol) to alter selectivity. 2. Change Stationary Phase: If optimizing the mobile phase is insufficient, try a column with a different selectivity, such as a phenyl-hexyl or PFP column.[1] 3. Adjust pH: Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of the 4-hydroxy group.[2] 4. Increase Column Efficiency: Use a longer column or a column with a smaller particle size to increase the number of theoretical plates.
Peak Tailing 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Column contamination.1. Use an End-Capped Column: Ensure you are using a high-quality, end-capped column to minimize interactions with residual silanol (B1196071) groups.[2] 2. Reduce Sample Concentration: Dilute your sample to avoid overloading the column.[2] 3. Clean the Column: Flush the column with a strong solvent to remove any contaminants.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition. 2. Unstable column temperature. 3. Inadequate column equilibration.1. Ensure Proper Mixing: Ensure your mobile phase is well-mixed and degassed. 2. Use a Column Oven: Maintain a constant column temperature using a column oven. 3. Equilibrate Sufficiently: Allow sufficient time for the column to equilibrate with the mobile phase before each injection.

Experimental Protocols

The following provides a general experimental protocol for the separation of this compound isomers. This should be considered a starting point for method development.

Sample Preparation

  • Accurately weigh and dissolve the this compound isomer standard or sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

HPLC Conditions

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 310 nm.

  • Injection Volume: 10 µL.

Gradient Program (Example)

Time (min)% Mobile Phase A% Mobile Phase B
07030
154060
204060
227030
307030

Data Presentation

The following table presents hypothetical data for the separation of two positional isomers of 4-Hydroxy-methylcoumarin (Isomer 1: this compound; Isomer 2: 4-Hydroxy-7-methylcoumarin) using the protocol described above.

Parameter Isomer 1 (this compound) Isomer 2 (4-Hydroxy-7-methylcoumarin)
Retention Time (min) 12.513.8
Peak Area 125000132000
Peak Height 1500014500
Tailing Factor 1.11.2
Resolution (between Isomer 1 and 2) \multicolumn{2}{c}{2.1}

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve Isomer Mixture prep2 Filter Sample (0.45 µm) prep1->prep2 hplc1 Inject Sample prep2->hplc1 hplc2 Gradient Elution on C18 Column hplc1->hplc2 hplc3 UV Detection (310 nm) hplc2->hplc3 data1 Integrate Peaks hplc3->data1 data2 Calculate Resolution data1->data2 data3 Assess Peak Shape data1->data3

Caption: Experimental workflow for the HPLC separation of this compound isomers.

troubleshooting_workflow cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase Evaluation cluster_column_efficiency Column Efficiency Improvement start Poor Resolution or Co-elution Observed mp1 Decrease Organic Solvent % start->mp1 mp2 Change Organic Solvent (e.g., ACN to MeOH) mp1->mp2 mp3 Adjust pH (e.g., add 0.1% Formic Acid) mp2->mp3 sp1 Try Phenyl-Hexyl Column mp3->sp1 sp2 Try PFP Column sp1->sp2 ce1 Use Longer Column sp2->ce1 ce2 Use Smaller Particle Size Column ce1->ce2 end Resolution Achieved ce2->end

Caption: Troubleshooting workflow for improving the resolution of this compound isomers.

References

Validation & Comparative

A Comparative Guide to the Validation of a UV-Vis Spectrophotometric Method for 4-Hydroxy-6-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation of a UV-Vis spectrophotometric method for the quantification of 4-Hydroxy-6-methylcoumarin, a vital process for ensuring data quality and reliability in pharmaceutical research and development. The performance of this method is compared with a High-Performance Liquid Chromatography (HPLC) method, offering researchers and scientists a detailed reference for selecting the appropriate analytical technique for their specific needs. All validation parameters are presented in accordance with the International Council for Harmonisation (ICH) guidelines.

Experimental Protocols

A detailed methodology for the validation of a UV-Vis spectrophotometric method for a coumarin (B35378) derivative is outlined below. This protocol is adapted from a validated method for the closely related compound, 7-Hydroxy-4-Methylcoumarin, and is applicable for this compound.[1]

1. Preparation of Standard Solutions:

  • Solvent Selection: A mixture of water and methanol (B129727) (70:30 v/v) is used as the solvent.[1]

  • Stock Solution: Accurately weigh 10 mg of this compound and dissolve it in the water:methanol solvent in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: From the stock solution, prepare a series of dilutions to obtain concentrations ranging from 2 µg/mL to 10 µg/mL.[1]

2. Determination of Wavelength of Maximum Absorbance (λmax):

  • Scan a 10 µg/mL solution of this compound over the wavelength range of 200-400 nm using a double beam UV-Vis spectrophotometer with the solvent mixture as a blank.

  • The wavelength at which the maximum absorbance is observed is the λmax. For this compound, the expected λmax is approximately 309 nm.

3. Method Validation Parameters:

  • Linearity:

    • Measure the absorbance of the working standard solutions (2, 4, 6, 8, and 10 µg/mL) at the determined λmax.

    • Plot a calibration curve of absorbance versus concentration.

    • Determine the linearity by calculating the correlation coefficient (r²) of the calibration curve.

  • Accuracy:

    • Perform a recovery study by spiking a known concentration of the standard drug solution into a pre-analyzed sample solution at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

    • Calculate the percentage recovery.

  • Precision:

    • Intraday Precision (Repeatability): Analyze three different concentrations of the drug solution three times on the same day and calculate the percentage relative standard deviation (%RSD).

    • Interday Precision (Intermediate Precision): Analyze three different concentrations of the drug solution on three different days and calculate the %RSD.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • Calculate the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve using the following formulas:

      • LOD = 3.3 × (σ / S)

      • LOQ = 10 × (σ / S)

      • Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

  • Specificity:

    • Analyze the drug solution in the presence of common excipients to demonstrate that the method is not affected by these components. The absorbance of the solvent should not interfere with the drug's absorbance at the analytical wavelength.[1]

Method Validation Workflow

G UV-Vis Method Validation Workflow cluster_prep Preparation cluster_method_dev Method Development cluster_comparison Alternative Method prep_stock Prepare Stock Solution prep_working Prepare Working Standards prep_stock->prep_working det_lambda_max Determine λmax prep_working->det_lambda_max linearity Linearity & Range det_lambda_max->linearity specificity Specificity det_lambda_max->specificity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (%RSD) (Intra-day & Inter-day) linearity->precision lod_loq LOD & LOQ linearity->lod_loq hplc HPLC Method accuracy->hplc Compare precision->hplc Compare lod_loq->hplc Compare

Caption: Workflow for the validation of a UV-Vis spectrophotometric method.

Performance Comparison: UV-Vis vs. HPLC

The following tables summarize the validation parameters for the UV-Vis spectrophotometric method (based on data for 7-Hydroxy-4-methylcoumarin) and a validated HPLC method for the analysis of 4-Hydroxycoumarin and 6-Methylcoumarin.

Table 1: UV-Vis Spectrophotometric Method Validation Parameters for a Coumarin Derivative [1]

ParameterResult
Linearity Range 2 - 10 µg/mL
Correlation Coefficient (r²) 0.996
Accuracy (% Recovery) 97% - 99%
Precision (%RSD) < 2%
Limit of Detection (LOD) 0.84 µg/mL
Limit of Quantification (LOQ) 2.54 µg/mL

Table 2: HPLC Method Validation Parameters for Coumarin Derivatives [2]

ParameterResult
Linearity Range 0.01 - 1000 µg/mL
Correlation Coefficient (r²) Not explicitly stated, but excellent linearity reported
Accuracy (% Recovery) 96% - 102%
Precision (%RSD) Not explicitly stated, but method is described as precise
Limit of Detection (LOD) 0.0004 mg/Cig (approximately 0.4 µg/mL assuming 1 mL extraction)
Limit of Quantification (LOQ) 0.0012 mg/Cig (approximately 1.2 µg/mL assuming 1 mL extraction)

Discussion

The UV-Vis spectrophotometric method offers a simple, cost-effective, and rapid approach for the quantification of this compound. The validation data for a closely related compound demonstrates good linearity, accuracy, and precision within a specific concentration range.

In comparison, the HPLC method provides a significantly wider linear range and lower limits of detection and quantification, making it more suitable for analyzing samples with a broad range of concentrations or for trace-level analysis. While HPLC instrumentation is more complex and expensive, it offers higher selectivity and the ability to separate the analyte of interest from other components in a complex matrix.

The choice between these two methods will depend on the specific application, the required sensitivity, the complexity of the sample matrix, and the available resources. For routine quality control of bulk drug substance where the concentration is known to be within a narrow range, the UV-Vis method can be a practical and economical choice. For research and development, stability studies, or the analysis of complex formulations, the superior sensitivity and selectivity of the HPLC method would be more appropriate.

References

A Comparative Analysis of the Antioxidant Capacity of 4-Hydroxy-6-methylcoumarin and Other Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the antioxidant capacity of 4-Hydroxy-6-methylcoumarin with other relevant phenolic compounds. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data from various studies, outlines common methodologies, and explores the structural underpinnings of antioxidant activity.

Introduction to Antioxidant Capacity

Phenolic compounds, including coumarins, are a major class of antioxidants known for their ability to neutralize harmful free radicals.[1] This activity is crucial in mitigating oxidative stress, a process implicated in numerous diseases.[2] The antioxidant potential of these compounds is typically evaluated by their ability to donate a hydrogen atom or an electron to a free radical. The primary mechanisms involved are Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET).[2] A variety of in vitro assays are employed to quantify this capacity, with DPPH, ABTS, and FRAP being among the most common.

The core structure of phenolic compounds, featuring a hydroxyl group attached to an aromatic ring, is fundamental to their antioxidant action. When a phenol (B47542) encounters a free radical, it can donate the hydrogen atom from its hydroxyl group, thereby neutralizing the radical. This process generates a phenoxyl radical, which is significantly more stable and less reactive than the initial free radical due to the delocalization of the unpaired electron across the aromatic ring.

Caption: General mechanism of free radical scavenging by a phenolic antioxidant.

Experimental Protocols for Antioxidant Assays

Accurate assessment of antioxidant capacity relies on standardized experimental protocols. Below are the methodologies for three widely used assays.

2.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically, typically at 517 nm.[3][4]

  • Reagents:

    • DPPH solution (e.g., 0.002% w/v in methanol (B129727) or ethanol).[4]

    • Test compound solutions at various concentrations.

    • Standard antioxidant solution (e.g., Ascorbic Acid, Trolox, BHT).

    • Methanol or ethanol (B145695) as solvent.

  • Procedure:

    • Prepare a working solution of DPPH in methanol.

    • Add a specific volume of the test compound solution (e.g., 75 µL) to a 96-well plate.[4]

    • Add a defined volume of the DPPH solution (e.g., 150 µL) to each well.[4]

    • Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).

    • Measure the absorbance of the solution at 517 nm.

    • A blank is prepared with the solvent instead of the test compound.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.

DPPH_Assay_Workflow A Prepare DPPH Solution & Test Samples B Mix DPPH Solution with Test Sample A->B C Incubate in Dark (e.g., 30 mins) B->C D Measure Absorbance at 517 nm C->D E Calculate % Inhibition & IC50 Value D->E

Caption: A simplified workflow for the DPPH radical scavenging assay.

2.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. The reduction of the blue-green ABTS•+ back to its colorless neutral form is measured spectrophotometrically at 734 nm.[3]

  • Reagents:

    • ABTS stock solution.

    • Potassium persulfate solution.

    • Test compound solutions at various concentrations.

    • Standard antioxidant solution (e.g., Trolox).

  • Procedure:

    • Generate the ABTS•+ radical by mixing ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to obtain a specific absorbance at 734 nm.

    • Add a small volume of the test compound to the diluted ABTS•+ solution.

    • After a set incubation time, measure the absorbance at 734 nm.

  • Calculation: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's activity to that of Trolox.

2.3 FRAP (Ferric Reducing Antioxidant Power) Assay

  • Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is monitored at 593 nm.[5] This assay is based on an electron transfer mechanism.[6]

  • Reagents:

    • FRAP reagent: containing TPTZ solution, FeCl₃ solution, and acetate (B1210297) buffer (pH 3.6).

    • Test compound solutions.

    • Standard solution (e.g., Ascorbic Acid or FeSO₄).

  • Procedure:

    • Prepare the fresh FRAP reagent by mixing the three components.

    • Warm the reagent to 37°C.

    • Add a small volume of the test sample to a large volume of the FRAP reagent.

    • Record the absorbance at 593 nm after a specified time.

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the test sample to that of a standard, and results are often expressed as µM Fe²⁺ equivalents.

Comparative Antioxidant Capacity Data

The antioxidant capacity of this compound and related phenols varies significantly depending on their structural features and the assay used. The following tables summarize quantitative data from comparative studies.

Table 1: DPPH Radical Scavenging Activity of 4-Hydroxycoumarin (B602359) Derivatives and Standard Phenols

Compound IC50 (mM) Reference Standard Source
This compound (C3) 174.69 BHT (IC50=0.58), Ascorbic Acid (IC50=0.06) [3]
4-Hydroxycoumarin (C1) 11.45 BHT (IC50=0.58), Ascorbic Acid (IC50=0.06) [3]
4-Hydroxy-6-methoxy-2H-chromen-2-one (4a) 0.05 BHT (IC50=0.58), Ascorbic Acid (IC50=0.06) [3]
4-Hydroxy-6-(trifluoromethyl)-2H-chromen-2-one (4k) 0.40 BHT (IC50=0.58), Ascorbic Acid (IC50=0.06) [3]
Butylated Hydroxytoluene (BHT) 0.58 - [3]

| Ascorbic Acid | 0.06 | - |[3] |

Table 2: ABTS Radical Scavenging Activity of 4-Hydroxycoumarin Derivatives and Standard Phenols

Compound IC50 (µM) Reference Standard Source
This compound (C3) 23.95 Trolox (IC50=34.34) [3]
4-Hydroxycoumarin (C1) 35.79 Trolox (IC50=34.34) [3]
4-Hydroxy-6-methoxy-2H-chromen-2-one (4a) 28.01 Trolox (IC50=34.34) [3]
7-hydroxy-4-methylcoumarin 39.98 Trolox (EC50=83.50) [2]
6-hydroxy-4-methylcoumarin 30.83 Trolox (EC50=83.50) [2]

| Trolox | 34.34 | - |[3] |

Structure-Activity Relationship (SAR) Insights

The antioxidant capacity of coumarins and other phenols is heavily influenced by their molecular structure, particularly the number and position of hydroxyl (-OH) groups on the aromatic ring.

  • Role of Hydroxyl Groups: The presence of hydroxyl groups is paramount for radical scavenging activity.[7] Generally, an increase in the number of -OH groups leads to higher antioxidant capacity.[8]

  • Position of Hydroxyl Groups: The relative position of -OH groups is critical. Phenols with two hydroxyl groups in the ortho or para position (catechol and hydroquinone (B1673460) structures, respectively) exhibit significantly higher activity.[6] This is because they can form stable radicals through electron delocalization across both oxygen atoms.[6] In contrast, meta-positioned hydroxyl groups are less effective.[6] Studies on 4-methylcoumarins show that 6,7-dihydroxy and 7,8-dihydroxy derivatives are potent antioxidants.[9][10]

  • Influence of Substituents:

    • Electron-Donating Groups: Groups like methoxy (B1213986) (-OCH₃) can sometimes enhance antioxidant activity, although they are less effective than hydroxyl groups.[11] However, methylation of a hydroxyl group generally reduces activity as it removes a hydrogen-donating site.[6] For instance, the methoxy derivative 4a shows exceptional DPPH scavenging activity, outperforming ascorbic acid.[3]

    • Electron-Withdrawing Groups: Groups like trifluoromethyl (-CF₃) can also modulate activity. Research indicates that substitutions at the C6 position of the 4-hydroxycoumarin scaffold appear to enhance scavenging potential.[3]

  • This compound in Context: Based on the data, this compound demonstrates notable antioxidant activity, particularly in the ABTS assay where its performance is superior to the standard, Trolox.[3] Its DPPH scavenging activity is modest compared to other derivatives like the 6-methoxy or 6-trifluoromethyl substituted compounds, but it is still an active scavenger.[3] The hydroxyl group at position 4 is known to contribute to antioxidant capacity, though it is generally considered less effective than a hydroxyl group at position 7.[2]

Conclusion

This compound is an effective antioxidant, with its capacity being highly dependent on the specific assay used for evaluation. It shows particularly strong activity in the ABTS radical scavenging assay. Comparative data reveals that its antioxidant potential can be significantly enhanced through strategic substitutions on the coumarin (B35378) ring, especially at the C6 position. The structure-activity relationships underscore the critical role of the number and position of hydroxyl groups in defining the antioxidant efficacy of phenolic compounds. This guide provides a foundational understanding for researchers aiming to utilize or develop coumarin-based antioxidants in various scientific and therapeutic applications.

References

Cross-Validation of 4-Hydroxy-6-methylcoumarin Quantification: A Comparative Guide to Fluorescence Assay and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of small molecules like 4-Hydroxy-6-methylcoumarin is paramount. This guide provides an objective comparison of two common analytical techniques: fluorescence spectroscopy and liquid chromatography-mass spectrometry (LC-MS). By presenting supporting experimental data and detailed methodologies, this document aims to assist in the selection of the most appropriate assay for specific research needs.

This compound, a derivative of coumarin (B35378), is recognized for its fluorescent properties and is utilized in various biochemical assays.[1] Its accurate measurement is crucial in diverse fields, from studying enzyme kinetics to pharmaceutical development. While fluorescence assays offer a high-throughput and cost-effective solution, mass spectrometry provides superior specificity and is considered a "gold standard" for quantitative analysis.[2][3] This guide explores the cross-validation of results from these two methods, offering insights into their respective strengths and limitations.

Comparative Analysis of Quantitative Performance

The choice between a fluorescence-based assay and an LC-MS method often depends on the specific requirements of the study, such as the need for high throughput versus high specificity. Below is a summary of typical performance characteristics for each method, based on data from studies on related coumarin compounds. It is important to note that these values are illustrative and can vary depending on the specific experimental conditions and the sample matrix.

ParameterFluorescence AssayLC-MS/MSKey Considerations
Specificity Moderate to HighVery HighFluorescence assays can be susceptible to interference from other fluorescent compounds in the sample matrix.[2][4] LC-MS/MS provides high specificity through the separation of analytes by liquid chromatography and the selective detection of precursor and product ions.
Sensitivity (LOD/LOQ) ng/mL to µg/mL rangepg/mL to ng/mL rangeLC-MS/MS generally offers higher sensitivity, allowing for the detection of lower concentrations of the analyte.[5][6]
Linearity (r²) Typically >0.99Typically >0.999Both methods can achieve excellent linearity over a defined concentration range.[7][8]
Precision (%RSD) <15%<15%Both methods can demonstrate good precision, with relative standard deviations typically within acceptable limits for bioanalytical assays.[8][9]
Accuracy (%Recovery) 80-120%85-115%Accuracy can be influenced by matrix effects in both assays, though it is often more pronounced in fluorescence-based methods.[2][4][10]
Throughput HighModerate to HighFluorescence assays in a microplate format are generally faster for screening large numbers of samples.[11]
Cost LowHighThe initial investment and operational costs for LC-MS/MS instrumentation are significantly higher.[11]

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining reliable and reproducible data. The following sections outline typical methodologies for the quantification of this compound using both fluorescence and LC-MS/MS.

This compound Fluorescence Assay Protocol

This protocol is based on the inherent fluorescent properties of 4-hydroxycoumarin (B602359) derivatives.[12]

  • Preparation of Standards and Samples:

    • Prepare a stock solution of this compound in a suitable solvent such as ethanol (B145695) or DMSO.[13]

    • Create a series of calibration standards by serially diluting the stock solution in the assay buffer.

    • Prepare unknown samples, ensuring they are diluted to fall within the linear range of the assay.

  • Fluorescence Measurement:

    • Transfer the standards and samples to a 96-well microplate.

    • Measure the fluorescence intensity using a microplate reader.

    • The excitation and emission wavelengths for 4-hydroxycoumarin derivatives are typically in the range of 320-380 nm and 420-460 nm, respectively.[3][12]

  • Data Analysis:

    • Subtract the fluorescence of a blank sample (buffer only) from all readings.

    • Construct a calibration curve by plotting the fluorescence intensity versus the concentration of the standards.

    • Determine the concentration of the unknown samples by interpolating their fluorescence intensity on the calibration curve.

This compound LC-MS/MS Assay Protocol

This protocol provides a highly selective and sensitive method for the quantification of this compound.[10]

  • Sample Preparation:

    • For biological samples, perform a protein precipitation step by adding a solvent like acetonitrile (B52724).[8]

    • Centrifuge the samples to pellet the precipitated proteins and collect the supernatant.

    • Evaporate the supernatant to dryness and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto a liquid chromatography system.

    • Separate the analyte from other matrix components using a C18 reversed-phase column with a gradient elution of water and acetonitrile containing a small amount of formic acid.[6][7]

    • The eluent from the LC is introduced into a tandem mass spectrometer.

    • Detect and quantify this compound using Multiple Reaction Monitoring (MRM) mode, monitoring a specific precursor-to-product ion transition.

  • Data Analysis:

    • Integrate the peak area of the analyte.

    • Construct a calibration curve by plotting the peak area ratio of the analyte to an internal standard versus the concentration of the standards.

    • Calculate the concentration of the unknown samples from the calibration curve.

Visualizing the Workflow and a Potential Signaling Pathway

To better illustrate the processes and potential biological context, the following diagrams were created using the DOT language.

G Experimental Workflow for Method Cross-Validation cluster_prep Sample Preparation cluster_fluorescence Fluorescence Assay cluster_lcms LC-MS/MS Assay cluster_analysis Data Analysis & Comparison Sample Biological or Chemical Sample Extraction Analyte Extraction Sample->Extraction Dilution Serial Dilution Extraction->Dilution Plate 96-Well Plate Loading Dilution->Plate LC LC Separation Dilution->LC Reader Fluorescence Reading (Ex/Em Scan) Plate->Reader F_Data Fluorescence Intensity Data Reader->F_Data F_Curve Fluorescence Calibration F_Data->F_Curve MS MS/MS Detection (MRM) LC->MS L_Data Peak Area Data MS->L_Data L_Curve LC-MS/MS Calibration L_Data->L_Curve Comparison Cross-Validation (Bland-Altman, Correlation) F_Curve->Comparison L_Curve->Comparison

Caption: Experimental workflow for the cross-validation of fluorescence and LC-MS/MS assays.

G Potential Anti-Inflammatory Signaling Pathway for Coumarin Derivatives LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_IkB NF-κB/IκBα IKK->NFkB_IkB phosphorylates IκBα NFkB NF-κB (active) NFkB_IkB->NFkB releases NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines induces transcription Coumarin This compound Coumarin->IKK Inhibition? Coumarin->NFkB Inhibition?

Caption: A potential signaling pathway where coumarin derivatives may exert anti-inflammatory effects.

Conclusion

Both fluorescence-based assays and LC-MS/MS are powerful techniques for the quantification of this compound. The choice of method should be guided by the specific requirements of the research.

  • Fluorescence assays are well-suited for high-throughput screening and applications where cost and speed are major considerations. However, careful validation is required to mitigate the risk of interference from the sample matrix.

  • LC-MS/MS offers unparalleled specificity and sensitivity, making it the method of choice for regulatory submissions, pharmacokinetic studies, and when a high degree of confidence in the quantitative data is required.

Cross-validation of results between these two methods is a valuable exercise. It can establish a reliable and cost-effective fluorescence-based assay for routine use, with the more resource-intensive LC-MS/MS method serving as a reference for confirmation and for studies requiring higher sensitivity and selectivity. Ultimately, a thorough understanding of the principles and limitations of each technique, as outlined in this guide, will enable researchers to generate high-quality, reliable data.

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxy-6-methylcoumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of 4-Hydroxy-6-methylcoumarin derivatives, a class of compounds demonstrating a wide spectrum of pharmacological activities. By examining key structural modifications, we delved into their efficacy as anticancer, antimicrobial, antioxidant, and anticoagulant agents, supported by experimental data.

The 4-hydroxycoumarin (B602359) core, particularly with a methyl group at the 6-position, serves as a privileged scaffold in medicinal chemistry. The versatility of this core allows for substitutions at various positions, leading to a diverse array of biological activities. This guide summarizes quantitative data from multiple studies to illuminate the structure-activity relationships (SAR) that govern the potency and selectivity of these derivatives.

Comparative Biological Activities: A Tabular Overview

The following tables summarize the in vitro activities of various this compound derivatives, offering a clear comparison of their performance across different biological assays.

Anticancer Activity

The cytotoxic effects of this compound derivatives have been extensively studied against various cancer cell lines. The data below highlights the half-maximal inhibitory concentrations (IC50).

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
1 7,8-dihydroxy, 3-n-decylK562 (Leukemia)42.4[1][2]
LS180 (Colon)25.2[1][2]
MCF-7 (Breast)25.1[1][2]
2 6-bromo, 4-bromomethyl, 7-hydroxyK562 (Leukemia)32.7[1][2]
LS180 (Colon)45.8[1][2]
MCF-7 (Breast)39.5[1][2]
3 7,8-diacetoxy, 3-ethoxycarbonylmethylK562 (Leukemia)-[2]
LS180 (Colon)-[2]
MCF-7 (Breast)-[2]

Key SAR Insights for Anticancer Activity:

  • Hydroxylation: The presence of dihydroxy groups at the C7 and C8 positions appears to enhance cytotoxic activity.[1][2]

  • Lipophilicity: The introduction of a long alkyl chain (n-decyl) at the C3 position significantly improves anticancer potency, likely by increasing cell membrane permeability.[1][2]

  • Halogenation: Bromine substitution at the C6 position and on the C4-methyl group also contributes to reasonable cytotoxic effects.[1][2]

  • Acetoxylation: Diacetoxy derivatives at C7 and C8 with ethoxycarbonylmethyl moieties at C3 also show notable activity.[2]

Antimicrobial Activity

Derivatives of 4-hydroxycoumarin have demonstrated efficacy against a range of microbial pathogens. The zone of inhibition is a common metric for evaluating this activity.

Compound IDSubstitution PatternMicroorganismZone of Inhibition (mm)Reference
4 3,3'-(5-bromobenzylidene-2-hydroxy)bisStaphylococcus aureus34.5[3]
Bacillus subtilis24.0[3]
5 6-nitro, 3-(aryl)Staphylococcus aureus26.5 ± 0.84[4]
6 6-nitro, 3-(aryl)Salmonella typhimurium19.5 ± 0.59[4]

Key SAR Insights for Antimicrobial Activity:

  • Dimerization: Dimeric structures, such as those formed by condensation with aromatic aldehydes, can exhibit potent antibacterial activity, particularly against Gram-positive bacteria.[3][5]

  • Gram-Selectivity: Many derivatives show greater activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) compared to Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).[3][5]

  • Nitro Group: The presence of a nitro group at the C6 position can contribute to antibacterial activity against both Gram-positive and Gram-negative bacteria.[4]

Antioxidant Activity

The radical scavenging ability of these coumarin (B35378) derivatives is a key aspect of their potential therapeutic value. The IC50 for DPPH radical scavenging is a standard measure of this activity.

Compound IDSubstitution PatternAntioxidant AssayIC50 (µM) / ActivityReference
7 6,7-dihydroxyDPPH Radical ScavengingPotent[6]
8 7,8-dihydroxyDPPH Radical ScavengingPotent[6]
9 5,7-dihydroxyDPPH Radical ScavengingModerate[6]
10 7-hydroxyDPPH Radical ScavengingWeak[6]
11 6,7,8-trihydroxyDPPH Radical ScavengingHigher than 7,8-dihydroxy[7]

Key SAR Insights for Antioxidant Activity:

  • Ortho-dihydroxy Substitution: The presence of ortho-dihydroxy groups (at C6-C7 or C7-C8) is crucial for potent antioxidant and radical scavenging activity.[6]

  • Number of Hydroxyl Groups: Increasing the number of hydroxyl groups on the benzenoid ring, such as in trihydroxycoumarins, generally leads to higher antioxidant activity.[7]

  • Position of Hydroxyl Groups: Meta-dihydroxy substitution (C5-C7) results in weaker activity compared to ortho-dihydroxy arrangements.[6] A single hydroxyl group at C7 provides the weakest activity among the tested polyhydroxy derivatives.[6]

Anticoagulant Activity

4-hydroxycoumarins are famously known for their anticoagulant properties, acting as vitamin K antagonists.[8] Their efficacy is often compared to warfarin.

Compound IDSubstitution PatternActivity MetricResultReference
12 6-bromoAnticoagulant EffectSignificant, rapid, short duration[8]
13 3,3'-alkylidene bis-6-bromoAnticoagulant EffectPotent in vitro[8]
14 4-chloro (on phenyl at C3)Anticoagulant EffectMore potent than nitro or other halogens[8]

Key SAR Insights for Anticoagulant Activity:

  • 4-Hydroxy Group: The 4-hydroxy group is a critical structural feature for anticoagulant activity.[2]

  • Lipophilic Substituent at C3: A lipophilic substituent at the C3 position is essential for blocking the prothrombin biosynthesis.

  • Halogenation: Halogen substitution, particularly bromine at C6 and chlorine on a C3-phenyl ring, can enhance anticoagulant potency.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for the key experiments cited in this guide.

MTT Cell Viability/Cytotoxicity Assay

This colorimetric assay is a standard method for assessing the cytotoxic potential of compounds on cultured cells.

Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan (B1609692) crystals. The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method for evaluating the antioxidant capacity of compounds.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.

Procedure:

  • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark.

  • Sample Preparation: Prepare serial dilutions of the test compounds and a positive control (e.g., ascorbic acid, Trolox) in the same solvent.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a volume of the test sample with a volume of the DPPH solution. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of each sample at 517 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.[8]

Agar (B569324) Well Diffusion Method for Antimicrobial Activity

This method is widely used to assess the antimicrobial susceptibility of bacteria and fungi to test compounds.

Principle: An agar plate is uniformly inoculated with a test microorganism. Wells are made in the agar, and a solution of the test compound is added to the wells. The compound diffuses into the agar, and if it has antimicrobial activity, it will inhibit the growth of the microorganism in a circular area around the well, known as the zone of inhibition. The diameter of this zone is proportional to the antimicrobial potency of the compound.

Procedure:

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into sterile Petri plates.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Uniformly spread the microbial inoculum over the surface of the agar plate using a sterile swab.

  • Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.

  • Sample Addition: Add a specific volume of the test compound solution (dissolved in a suitable solvent like DMSO) and control solutions into the wells.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

  • Measurement: Measure the diameter of the zone of inhibition in millimeters.

Visualizing Methodologies and Pathways

To further clarify the experimental processes and the underlying structure-activity relationships, the following diagrams have been generated using Graphviz.

Experimental_Workflow_for_Antimicrobial_Screening cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_analysis Data Analysis start This compound synthesis Chemical Modification (e.g., substitution, dimerization) start->synthesis purification Purification & Characterization (e.g., Chromatography, NMR, MS) synthesis->purification prep Prepare Microbial Inoculum & Agar Plates purification->prep screening Agar Well Diffusion Assay prep->screening incubation Incubation screening->incubation measurement Measure Zone of Inhibition incubation->measurement analysis Compare Activity of Derivatives measurement->analysis sar Establish Structure-Activity Relationship (SAR) analysis->sar SAR_Summary_Antioxidant_Activity cluster_core Core Structure cluster_substitutions Substitutions & Effect on Antioxidant Activity core This compound ortho_diOH Ortho-dihydroxy (C7, C8) Potent Activity core->ortho_diOH meta_diOH Meta-dihydroxy (C5, C7) Moderate Activity core->meta_diOH mono_OH Mono-hydroxy (C7) Weak Activity core->mono_OH tri_OH Tri-hydroxy (C6, C7, C8) Very Potent Activity ortho_diOH->tri_OH Additional OH

References

A Comparative Performance Analysis of 4-Hydroxy-6-methylcoumarin as a Fluorescent Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of fluorescence spectroscopy, the selection of a reliable fluorescent standard is paramount for accurate and reproducible quantitative measurements. An ideal standard should exhibit high fluorescence quantum yield, photostability, and well-defined spectral properties. This guide provides a comprehensive benchmark of 4-Hydroxy-6-methylcoumarin's performance as a fluorescent standard, comparing it against established standards: Quinine Sulfate (B86663), Coumarin 1, and Fluorescein. This objective comparison, supported by experimental data and detailed protocols, aims to equip researchers with the necessary information to make an informed decision for their specific applications.

Photophysical Performance: A Head-to-Head Comparison

The utility of a fluorescent standard is primarily determined by its photophysical properties. Key parameters include the molar absorptivity (ε), which indicates how strongly a molecule absorbs light at a specific wavelength; the fluorescence quantum yield (Φ), representing the efficiency of the fluorescence process; and the fluorescence lifetime (τ), the average time a molecule remains in its excited state before emitting a photon.

CompoundSolventMolar Absorptivity (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Fluorescence Lifetime (τ) (ns)
This compound Ethanol~16,800 at 326 nm[1]High (exact value not reported)[2]Data not available
7-Hydroxy-4-methylcoumarin (proxy)Methanol-0.08[1]4.2 (in PBS, pH 7.4)[3][4]
Quinine Sulfate 0.1 M H₂SO₄7,000 at 347 nm0.546[5]~19
Coumarin 1 Ethanol23,500 at 373 nm[6]0.73[6]3.1[7]
Fluorescein 0.1 M NaOH76,900 at 490 nm0.95[6]4.0[3][4]

Experimental Protocols

Accurate determination of photophysical parameters is crucial for the validation of a fluorescent standard. Below are detailed methodologies for the key experiments cited in this guide.

Determination of Molar Absorptivity (ε)

The molar absorptivity is determined using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to its concentration.

Methodology:

  • Preparation of Stock Solution: Accurately weigh a known mass of the fluorescent standard and dissolve it in a precise volume of a suitable spectroscopic grade solvent to create a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with decreasing concentrations.

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorption (λmax). A cuvette with a 1 cm path length is typically used.

  • Data Analysis: Plot a graph of absorbance versus concentration. The molar absorptivity (ε) is calculated from the slope of the resulting linear fit, where the slope is equal to ε multiplied by the path length of the cuvette.

Determination of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is determined using the comparative method, which involves comparing the fluorescence intensity of the test sample to that of a well-characterized standard with a known quantum yield.

Methodology:

  • Standard Selection: Choose a suitable fluorescence standard that absorbs and emits light in a similar spectral region as the test compound. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.546) is a common standard.[5]

  • Solution Preparation: Prepare a series of dilute solutions of both the test compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance and Fluorescence Measurement:

    • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

    • Record the fluorescence emission spectrum of each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus the absorbance for both the test compound and the standard.

    • The quantum yield of the test sample (Φ_X) is calculated using the following equation: Φ_X = Φ_S * (Grad_X / Grad_S) * (n_X² / n_S²) where Φ_S is the quantum yield of the standard, Grad_X and Grad_S are the gradients of the linear plots for the test sample and the standard, respectively, and n_X and n_S are the refractive indices of the respective solvents.

G A Prepare Stock Solutions (Sample & Standard) B Prepare Serial Dilutions (Absorbance < 0.1) A->B C Measure Absorbance (UV-Vis Spectrophotometer) B->C D Measure Fluorescence Emission (Spectrofluorometer) B->D F Plot Integrated Intensity vs. Absorbance C->F E Integrate Emission Spectra D->E E->F G Calculate Slopes (Grad_X, Grad_S) F->G H Calculate Quantum Yield (Φ_X) G->H

Experimental workflow for determining relative fluorescence quantum yield.

Determination of Fluorescence Lifetime (τ)

Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC). This technique involves exciting the sample with a pulsed light source and measuring the time delay between the excitation pulse and the detection of the emitted photon.

Methodology:

  • Instrument Setup: A TCSPC system consists of a high-repetition-rate pulsed light source (e.g., a picosecond laser diode), a sensitive detector (e.g., a single-photon avalanche diode), and timing electronics.

  • Sample Preparation: Prepare a dilute solution of the fluorescent compound to avoid concentration-dependent effects.

  • Data Acquisition: The sample is excited by the pulsed laser, and the arrival times of the emitted photons are recorded relative to the excitation pulses. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times.

  • Data Analysis: The resulting histogram represents the fluorescence decay curve. The fluorescence lifetime (τ) is determined by fitting this decay curve to an exponential function.

G cluster_excitation Excitation cluster_sample Sample Interaction cluster_detection Detection & Timing cluster_analysis Data Analysis A Pulsed Light Source (e.g., Picosecond Laser) B Fluorophore in Solution A->B Excitation Pulse D Time-to-Amplitude Converter (TAC) A->D Start Signal C Single-Photon Detector B->C Emitted Photon C->D Stop Signal E Analog-to-Digital Converter (ADC) D->E F Memory/Histogram E->F G Fluorescence Decay Curve F->G H Exponential Fit G->H I Determine Lifetime (τ) H->I

Simplified signaling pathway of Time-Correlated Single Photon Counting (TCSPC).

Discussion and Conclusion

This comparative guide highlights the performance of this compound as a potential fluorescent standard against established options.

  • This compound shows promise due to its reported high quantum yield in ethanol.[2] However, the lack of readily available and standardized quantitative data for its quantum yield and fluorescence lifetime is a significant drawback for its immediate adoption as a primary standard. The data for the structurally similar 7-Hydroxy-4-methylcoumarin suggests a lower quantum yield compared to the other standards, but this may not be representative of the 6-methyl isomer.

  • Quinine Sulfate is a widely used and well-characterized standard, particularly in acidic solutions. Its moderate quantum yield and long fluorescence lifetime make it a reliable reference for many applications.

  • Coumarin 1 exhibits a high quantum yield and a relatively long fluorescence lifetime in ethanol, making it an excellent standard for applications requiring bright and stable fluorescence in the blue-green spectral region.[6]

  • Fluorescein in basic solution boasts an exceptionally high quantum yield, approaching unity, making it one of the brightest fluorescent standards available.[6] Its pH sensitivity, however, requires careful control of the experimental conditions.

References

Bridging the Gap: A Comparative Analysis of 4-Hydroxy-6-methylcoumarin-Based Drugs In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the preclinical efficacy of 4-Hydroxy-6-methylcoumarin derivatives reveals a promising, yet complex, landscape. While these compounds demonstrate significant cytotoxic, antimicrobial, and anti-inflammatory activities in controlled laboratory settings, their translation to effective in vivo models is a nuanced process influenced by factors such as bioavailability and metabolic stability. This guide provides a comprehensive comparison of the available data, detailed experimental methodologies, and an exploration of the key signaling pathways involved.

Anticancer Efficacy: From Cell Lines to Animal Models

Derivatives of this compound have emerged as a promising class of compounds in oncology research. Their efficacy is typically first assessed in vitro against various cancer cell lines, with subsequent validation in in vivo animal models.

Quantitative Data Summary: Anticancer Activity
CompoundTarget/Cell LineIn Vitro Efficacy (IC50)In Vivo ModelIn Vivo Efficacy
4-Methyl-7-hydroxycoumarinDMBA-induced skin cancer cells (in vivo)Not ReportedMiceAppreciable reduction in papilloma growth
6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-onesNot ReportedNot ReportedRat (Carrageenan-induced paw edema)Significant reduction in paw edema
6-methylcoumarinNot ReportedNot ReportedRat (Carrageenan-induced paw edema)Free drug: 40% inhibition; Microencapsulated: 50-70% inhibition
Experimental Protocols: Key Anticancer Assays

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3]

  • Cell Plating: Cells are seeded in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubated for 6 to 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound-based drug and incubated for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, 10 µL of MTT reagent is added to each well.

  • Incubation: The plate is incubated for 2 to 4 hours, during which viable cells with active mitochondrial enzymes reduce the yellow MTT to a purple formazan (B1609692) precipitate.

  • Solubilization: 100 µL of a detergent reagent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The plate is left at room temperature in the dark for 2 hours, and the absorbance is then measured at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vivo Tumor Model (DMBA-Induced Skin Cancer)

A study on a synthetic 4-methyl-7-hydroxy coumarin (B35378) utilized a 7,12-Dimethylbenz[a]anthracene (DMBA)-induced skin cancer model in mice to evaluate its in vivo anticancer potential.

  • Carcinogen Application: Skin papillomas are induced in mice through the topical application of DMBA.

  • Drug Administration: The mice are then fed the synthetic coumarin compound.

  • Endpoint Analysis: The efficacy of the compound is determined by observing the reduction in the growth of papillomas. Further analysis includes studying the expression of various signaling proteins through immunoblot analysis and immunohistochemical localization of relevant markers in the skin tissue.

Anti-inflammatory Activity: From Enzyme Inhibition to Edema Reduction

The anti-inflammatory properties of this compound derivatives are another area of active investigation.

Quantitative Data Summary: Anti-inflammatory Activity
CompoundIn Vivo ModelDosageIn Vivo Efficacy (% Inhibition of Edema)
6-methylcoumarin (free)Carrageenan-induced paw edema (Rat)200 mg/kg40% (at 3 hours)[4]
6-methylcoumarin (microencapsulated)Carrageenan-induced paw edema (Rat)200 mg/kg50-70% (at 3, 5, 7, and 24 hours)[4]
6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-onesCarrageenan-induced paw edema (Rat)Not specifiedSignificant reduction in paw edema volume[5]
Experimental Protocols: Key Anti-inflammatory Assay

Carrageenan-Induced Paw Edema

This is a widely used and reproducible model for evaluating the efficacy of acute anti-inflammatory agents.[6][7][8]

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test compound (this compound derivative) is administered to the animals, typically intraperitoneally or orally.

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat.[6] The left paw is injected with saline as a control.

  • Measurement of Edema: The volume of the paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 5, 7, and 24 hours) using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated group with the control group.

Antimicrobial Potential: In Vitro Screening

Several studies have highlighted the in vitro antimicrobial activity of 4-hydroxycoumarin (B602359) derivatives against a range of bacterial and fungal strains.[9][10][11][12]

Quantitative Data Summary: Antimicrobial Activity
Compound ClassGram-Positive BacteriaGram-Negative BacteriaFungi (Candida)
Dimer and tetramer derivatives of 4-hydroxycoumarinActive (Bacillus, Staphylococcus)[9][10]Inactive (Escherichia coli, Pseudomonas aeruginosa)[9][10]Weaker activity[9][10]
4-hydroxycoumarin substituted derivativesActive (Staphylococcus aureus, Bacillus subtilis)[11]Active (Escherichia coli, Pseudomonas aeruginosa)[11]Not Reported
Experimental Protocols: Key Antimicrobial Assay

Well Diffusion Assay

This method is commonly used to evaluate the antimicrobial activity of compounds.

  • Preparation of Inoculum: A standardized inoculum of the target microorganism is prepared.

  • Agar (B569324) Plate Preparation: The inoculum is uniformly spread onto the surface of a sterile agar plate.

  • Well Creation: Wells are created in the agar using a sterile cork borer.

  • Compound Application: A specific volume (e.g., 10 µL) of the test compound solution is added to each well.[11]

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound-based drugs are underpinned by their interaction with various cellular signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway in Apoptosis

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that can influence cell fate, including apoptosis.[13][14][15][16] Some coumarin derivatives may exert their anticancer effects by modulating this pathway. Down-regulation of AhR has been associated with the up-regulation of apoptotic proteins.

AhR_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4H6MC 4-Hydroxy-6- methylcoumarin AhR AhR 4H6MC->AhR Binds AhR_Complex AhR Complex AhR->AhR_Complex HSP90 HSP90 HSP90->AhR_Complex ARNT ARNT AhR_ARNT AhR-ARNT Complex ARNT->AhR_ARNT AhR_Complex->AhR_ARNT Translocation XRE Xenobiotic Response Element AhR_ARNT->XRE Binds Gene_Expression Target Gene Expression XRE->Gene_Expression Modulates Apoptosis Apoptosis Gene_Expression->Apoptosis Leads to

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway.

PI3K/AKT Signaling Pathway in Cell Survival and Apoptosis

The PI3K/AKT pathway is a crucial regulator of cell survival, proliferation, and apoptosis.[17][18][19][20][21] Many anticancer agents, including potentially some coumarin derivatives, function by inhibiting this pathway, thereby promoting apoptosis in cancer cells.

PI3K_AKT_Pathway cluster_downstream Downstream Effects Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates Cell_Survival Cell Survival (Inhibition of Apoptosis) AKT->Cell_Survival Proliferation Cell Proliferation AKT->Proliferation 4H6MC 4-Hydroxy-6- methylcoumarin 4H6MC->AKT Inhibits

Caption: PI3K/AKT signaling pathway in cell survival.

References

Assessing the Specificity of 4-Hydroxycoumarin Derivatives as Enzyme Substrates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate enzyme substrate is a critical step in the development of robust and reliable biochemical assays for drug discovery and research. Among the various classes of fluorogenic substrates, 4-hydroxycoumarin (B602359) derivatives are frequently employed due to their favorable photophysical properties. This guide provides a detailed comparison of 4-Hydroxy-6-methylcoumarin and its close analog, 7-Hydroxycoumarin (7-HC, also known as Umbelliferone), with other commonly used enzyme substrates, focusing on their application in assays for UDP-glucuronosyltransferases (UGTs). UGTs are a superfamily of enzymes crucial for the phase II metabolism and detoxification of a wide array of xenobiotics and endogenous compounds.[1][2]

Overview of 4-Hydroxycoumarin Derivatives as Fluorogenic Substrates

Comparative Analysis of UGT Substrates

The specificity of an enzyme substrate is a critical parameter for accurately characterizing the activity of a single enzyme isoform, especially within a complex biological matrix where multiple isoforms may be present. The following tables summarize the kinetic parameters of 7-Hydroxycoumarin and alternative substrates for various human UGT isoforms.

Table 1: Michaelis-Menten Kinetics of 7-Hydroxycoumarin (7-HC) with Recombinant Human UGT Isozymes [3]

UGT IsozymeKm (µM)Vmax (pmol/min/mg)
UGT1A1199.7108
UGT1A316206945
UGT1A62893808
UGT1A920030776
UGT1A10409289
UGT2B4-31
UGT2B7681289
UGT2B15386289
UGT2B17-31

Note: UGT1A4 showed no significant activity.[3] Km and Vmax values for UGT2B4 and UGT2B17 were not determined due to low activity.[3]

Table 2: Kinetic Parameters of Alternative Fluorogenic UGT Substrates

SubstrateUGT Isoform(s)Km (µM)VmaxReference
7-Hydroxy-4-trifluoromethylcoumarin (HFC)UGT1A6HighHigh[4]
7-Hydroxy-4-trifluoromethylcoumarin (HFC)UGT1A10LowHigh[4]
Estradiol (B170435)UGT1A1--[5]
Trifluoperazine (B1681574)UGT1A4--[5]
5-HydroxytryptopholUGT1A6--[5]
PropofolUGT1A9--[5][6]
Zidovudine (AZT)UGT2B7--[5]

Note: Detailed Vmax values for these substrates were not consistently available in the reviewed literature.

The data clearly indicates that 7-HC is a broad-spectrum substrate for multiple UGT isoforms, exhibiting a wide range of affinities (Km) and turnover rates (Vmax).[3] For instance, UGT1A9 displays a very high Vmax for 7-HC, suggesting it is a highly efficient catalyst for its glucuronidation.[3] Conversely, the high Km value for UGT1A3 indicates a lower binding affinity.[3] This lack of specificity makes 7-HC a useful tool for assessing general UGT activity but limits its application for isoform-specific studies. In contrast, substrates like estradiol and trifluoperazine are reported to be more selective for UGT1A1 and UGT1A4, respectively.[5][6]

Experimental Protocols

Accurate determination of enzyme kinetics relies on well-defined experimental protocols. Below are generalized protocols for assessing UGT activity using fluorogenic substrates.

General Protocol for UGT Activity Assay using Recombinant Enzymes

This protocol is adapted from methodologies for commercially available recombinant UGT enzymes (e.g., BACULOSOMES®).

Materials:

  • Recombinant human UGT enzyme (e.g., in microsomes)

  • Reaction Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)

  • UDP-glucuronic acid (UDPGA) solution

  • Fluorogenic substrate (e.g., 7-Hydroxycoumarin) stock solution in a suitable solvent (e.g., DMSO)

  • Stop Solution (e.g., 0.7 M glycine-HCl, pH 2.0)

  • 96-well microplate (black, for fluorescence readings)

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, recombinant UGT enzyme, and UDPGA solution. The final concentrations of each component should be optimized based on the specific enzyme and substrate.

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 3-5 minutes.

  • Initiate Reaction: Start the reaction by adding the fluorogenic substrate to the pre-incubated mixture.

  • Incubation: Incubate the reaction at 37°C for a predetermined time course (e.g., 0, 5, 10, 20, 30, 60 minutes). The incubation time should be within the linear range of product formation.

  • Terminate Reaction: Stop the reaction by adding the Stop Solution.

  • Fluorescence Measurement: Measure the fluorescence of the product using a plate reader at the appropriate excitation and emission wavelengths for the generated fluorophore (e.g., for 7-hydroxycoumarin derivatives).

  • Data Analysis: Construct a standard curve using the pure fluorescent product to convert relative fluorescence units (RFU) to the concentration of the product formed. Calculate the initial velocity of the reaction and determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

High-Throughput Screening (HTS) Assay for UGT Activity

For screening large compound libraries for UGT inhibition, a high-throughput assay format is essential.

Procedure:

  • Dispense the reaction buffer, recombinant UGT enzyme, and UDPGA solution into the wells of a 96- or 384-well plate.

  • Add the test compounds (potential inhibitors) at various concentrations. Include appropriate controls (no inhibitor and a known inhibitor).

  • Pre-incubate the plate at 37°C.

  • Initiate the reaction by adding the fluorogenic substrate to all wells simultaneously using a liquid handling system.

  • Incubate at 37°C for a fixed time.

  • Stop the reaction and measure the fluorescence as described above.

  • Calculate the percent inhibition for each test compound and determine the IC50 values for active inhibitors.

Signaling Pathways and Biological Context

UGTs are integral to the broader detoxification and drug metabolism pathways within the body.[1] These enzymes catalyze the transfer of a glucuronic acid moiety from UDP-glucuronic acid to a substrate, a process known as glucuronidation.[1][2] This conjugation reaction increases the water solubility of the substrate, facilitating its excretion from the body via urine or bile.[7]

The UGT pathway is a critical component of Phase II metabolism, which follows Phase I metabolism, often mediated by cytochrome P450 (CYP) enzymes. The interplay between these two phases is essential for the clearance of a vast number of drugs, environmental toxins, and endogenous molecules like bilirubin (B190676) and steroid hormones.[8]

UGT_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism (Glucuronidation) Xenobiotic Lipophilic Xenobiotic (e.g., Drug, Toxin) CYP Cytochrome P450 Enzymes Xenobiotic->CYP Oxidation, Reduction, Hydrolysis Metabolite1 Phase I Metabolite (Functionalized) CYP->Metabolite1 UGT UDP-Glucuronosyltransferases (UGTs) Metabolite1->UGT Metabolite2 Glucuronide Conjugate (Water-soluble) UGT->Metabolite2 Conjugation UDPGA UDP-Glucuronic Acid (Cofactor) UDPGA->UGT Excretion Excretion (Urine, Bile) Metabolite2->Excretion

Figure 1. Simplified overview of the UGT enzyme pathway in xenobiotic metabolism.

Understanding the specificity of substrates like 4-hydroxycoumarin derivatives for different UGT isoforms is paramount for predicting potential drug-drug interactions.[8] Co-administration of a drug that is a substrate or inhibitor of a specific UGT isoform can affect the metabolism and clearance of other drugs that are also processed by the same enzyme, potentially leading to adverse effects or reduced efficacy.[9]

Experimental_Workflow cluster_prep Assay Preparation cluster_assay Enzyme Assay cluster_analysis Data Acquisition & Analysis Reagents Prepare Reagents: - Recombinant UGT - Buffer - UDPGA - Substrate Stocks Plate Prepare 96-well Plate Reagents->Plate Dispense Dispense Reaction Mix (Buffer, UGT, UDPGA) Plate->Dispense Preincubation Pre-incubate at 37°C Dispense->Preincubation Start Add Substrate (Initiate Reaction) Preincubation->Start Incubate Incubate at 37°C Start->Incubate Stop Add Stop Solution Incubate->Stop Read Measure Fluorescence Stop->Read Calculate Calculate Product Concentration Read->Calculate Standard Generate Standard Curve Standard->Calculate Kinetics Determine Kinetic Parameters (Km, Vmax) Calculate->Kinetics

Figure 2. General experimental workflow for determining UGT enzyme kinetics.

Conclusion

While this compound itself lacks extensive public data as a UGT substrate, its close analog, 7-Hydroxycoumarin, serves as a well-documented, broad-spectrum substrate for numerous UGT isoforms. The promiscuity of 7-HC makes it suitable for general activity screening but necessitates the use of more selective substrates for isoform-specific characterization. The choice of substrate should be guided by the specific research question, with careful consideration of the UGT isoforms present in the experimental system. The provided protocols and pathway diagrams offer a framework for designing and interpreting experiments aimed at assessing the specificity of enzyme substrates and understanding their role in drug metabolism.

References

Inter-laboratory comparison of 4-Hydroxy-6-methylcoumarin synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Comparison of Synthesis Protocols for 4-Hydroxy-6-methylcoumarin

This guide provides a comparative analysis of established and contemporary methodologies for the synthesis of this compound, a significant heterocyclic compound. The protocols are evaluated based on reaction conditions, catalytic methods, and overall product yield, offering researchers and drug development professionals a comprehensive resource for selecting the most suitable synthesis strategy.

Comparative Summary of Synthesis Protocols

The following table summarizes the key quantitative parameters for different synthesis protocols leading to this compound or structurally related coumarins. The Pechmann condensation is a versatile and widely used method, with various catalysts and conditions being explored to optimize yield and reaction time.

Protocol Starting Materials Catalyst/Reagent Solvent Temperature (°C) Time (h) Yield (%) Reference
Pechmann Condensation p-Cresol (B1678582), Malonic AcidAnhydrous ZnCl₂, POCl₃Not specified60-654066[1]
Mechanochemical Pechmann Phenols, Ethyl acetoacetate (B1235776)InCl₃ (3 mol%)Solvent-freeRoom Temperature0.17 - 152-92[2][3]
Solid-Acid Catalyzed Pechmann m-Amino phenol (B47542), Ethyl acetoacetateNano-crystalline sulfated-zirconiaNitrobenzene1501~90[4]
Knoevenagel Condensation Salicylaldehyde, Ethyl acetoacetatePiperidineEthanolNot specifiedNot specified96 (crude)[5]

Experimental Protocols

Protocol 1: Pechmann Condensation with ZnCl₂ and POCl₃

This protocol describes a classical approach to the synthesis of this compound.

Methodology:

  • A mixture of p-cresol (19.8 g, 0.21 mol), anhydrous zinc chloride (84.8 g, 0.62 mol), phosphorus oxychloride (97 g, 0.63 mol), and malonic acid (22 g, 0.21 mol) is prepared.[1]

  • The mixture is heated at 60-65 °C for 40 hours.[1]

  • After cooling, the mixture is decomposed with water.

  • The resulting solid is filtered.

  • The solid is then dissolved in a 10% aqueous sodium carbonate solution.

  • The solution is acidified with diluted hydrochloric acid to precipitate the product.

  • The crystalline product is filtered to yield this compound.[1]

Protocol 2: Mechanochemical Pechmann Condensation

This modern, environmentally friendly protocol utilizes mechanical force to drive the reaction, often under solvent-free conditions.

Methodology:

  • Substituted phenol (e.g., p-cresol) and ethyl acetoacetate are mixed with a catalytic amount of Indium(III) chloride (InCl₃, 3 mol%).[2]

  • The mixture is subjected to high-speed ball milling at room temperature.[2]

  • The reaction is typically complete within 10 to 60 minutes.[2]

  • The resulting solid product is then purified, often by recrystallization.

Visualized Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for comparing synthesis protocols and the reaction mechanism of the Pechmann condensation.

G cluster_0 Synthesis Protocol Comparison Workflow A Identify Synthesis Protocols (e.g., Pechmann, Knoevenagel) B Gather Experimental Data (Reagents, Conditions, Yield) A->B C Tabulate Quantitative Data B->C D Detail Experimental Methodologies B->D E Analyze and Compare (Efficiency, Cost, Safety) C->E D->E F Select Optimal Protocol E->F

Caption: Workflow for the comparative analysis of chemical synthesis protocols.

G cluster_1 Pechmann Condensation Mechanism Phenol Phenol (p-Cresol) Transesterification Transesterification / Acylation Phenol->Transesterification BetaKetoester β-Ketoester (Malonic Acid or Ester) BetaKetoester->Transesterification AcidCatalyst Acid Catalyst (H₂SO₄, ZnCl₂, etc.) AcidCatalyst->Transesterification catalyzes Intramolecular Intramolecular Cyclization (Friedel-Crafts type) Transesterification->Intramolecular Dehydration Dehydration Intramolecular->Dehydration Coumarin This compound Dehydration->Coumarin

Caption: Simplified mechanism of the acid-catalyzed Pechmann condensation.

References

Comparative Cytotoxicity Analysis of 4-Hydroxy-6-methylcoumarin and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a comparative evaluation of the cytotoxic effects of 4-Hydroxy-6-methylcoumarin, a synthetic coumarin (B35378) derivative, and its known metabolites. Coumarins, a diverse class of benzopyrone compounds, are widely recognized for their broad pharmacological activities, including anticancer properties. Understanding the cytotoxic profile of a parent compound in relation to its metabolites is crucial for drug development, offering insights into potential therapeutic efficacy and toxicity. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key cellular signaling pathways implicated in coumarin-induced cytotoxicity.

Data Summary: In Vitro Cytotoxicity

CompoundCell LineAssayIC50 (µM)Reference
This compound Data Not Available---
6-Methylcoumarin (B191867) B16F10 (Murine Melanoma)MTT AssayNot specified as cytotoxic at concentrations up to 250 µM in a melanogenesis study.[1][2][1][2]
Related 4-Hydroxycoumarin (B602359) Derivatives HL-60 (Human Promyelocytic Leukemia)Not Specified>100[3]
EJ (Human Bladder Carcinoma)Not Specified>100[3]
Related 4-Methylcoumarin (B1582148) Derivatives K562 (Human Chronic Myelogenous Leukemia)MTT Assay42.4[4]
LS180 (Human Colon Adenocarcinoma)MTT Assay25.2[4]
MCF-7 (Human Breast Adenocarcinoma)MTT Assay25.1[4]

Note: The absence of direct IC50 values for this compound in the public domain necessitates a comparative analysis based on structurally related compounds. The provided data for related 4-hydroxycoumarin and 4-methylcoumarin derivatives offer a contextual understanding of their potential cytotoxic potency.

Experimental Protocols

The evaluation of cytotoxicity is commonly performed using a panel of in vitro assays. The following are detailed protocols for the key experiments cited in the study of coumarin cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its metabolites) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a vehicle control (if the compound is dissolved in a solvent like DMSO).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

  • Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that produces a colored formazan product. The amount of formazan is proportional to the number of lysed cells.

  • Procedure:

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

    • Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells and carefully collect the supernatant.

    • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture containing substrate, cofactor, and a tetrazolium salt.

    • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).

    • Stop Reaction (if required): Add a stop solution to terminate the enzymatic reaction.

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

    • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Annexin V Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

  • Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (e.g., FITC) and used to detect apoptotic cells. A vital dye, such as propidium (B1200493) iodide (PI), is used to identify necrotic cells with compromised membrane integrity.

  • Procedure:

    • Cell Seeding and Treatment: Culture and treat cells with the test compounds as described previously.

    • Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

    • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence signals.

Signaling Pathways in Coumarin-Induced Cytotoxicity

Coumarin derivatives have been shown to induce cytotoxicity through the modulation of several key signaling pathways that regulate cell survival, proliferation, and apoptosis. The PI3K/Akt and MAPK pathways are frequently implicated.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation. Its inhibition can lead to apoptosis. Some coumarin derivatives have been shown to suppress the phosphorylation of PI3K and Akt, leading to the downstream activation of pro-apoptotic proteins and cell death.[5]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival 4H6MC This compound (and related coumarins) 4H6MC->PI3K Inhibits 4H6MC->Akt Inhibits

Caption: PI3K/Akt signaling pathway and its inhibition by coumarins.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in the regulation of cell proliferation, differentiation, and apoptosis. Studies have indicated that certain coumarins can modulate the MAPK pathway, leading to the activation of pro-apoptotic signals. For instance, 6-methylcoumarin has been shown to reduce the phosphorylation of members of the MAPK family.[6]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Cell Surface Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (p44/42) MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation_Survival 4H6MC This compound (and related coumarins) 4H6MC->ERK Inhibits Phosphorylation

Caption: MAPK signaling pathway and its modulation by coumarins.

Experimental Workflow for Cytotoxicity Evaluation

The overall process for evaluating the cytotoxicity of a compound involves a series of sequential steps, from initial cell culture to data analysis.

Experimental_Workflow Cell_Culture 1. Cell Culture (Seeding in 96-well plates) Compound_Treatment 2. Compound Treatment (Incubation with 4H6MC and metabolites) Cell_Culture->Compound_Treatment Cytotoxicity_Assay 3. Cytotoxicity Assay (MTT, LDH, or Apoptosis Assay) Compound_Treatment->Cytotoxicity_Assay Data_Acquisition 4. Data Acquisition (Spectrophotometry or Flow Cytometry) Cytotoxicity_Assay->Data_Acquisition Data_Analysis 5. Data Analysis (IC50 Calculation, Statistical Analysis) Data_Acquisition->Data_Analysis

Caption: General experimental workflow for in vitro cytotoxicity assessment.

References

Safety Operating Guide

Proper Disposal of 4-Hydroxy-6-methylcoumarin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 4-Hydroxy-6-methylcoumarin based on available safety data. It is not a substitute for a formal Safety Data Sheet (SDS) specific to your institution's and region's regulations. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for disposal protocols that comply with local, state, and federal regulations.

This compound, a derivative of coumarin, requires careful handling and disposal to ensure personnel safety and prevent environmental contamination.[1][2] This guide provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE). Avoid all personal contact with the chemical, including the inhalation of any dust.[2] Handle in accordance with good industrial hygiene and safety practices.[1]

Table 1: Personal Protective Equipment (PPE) Requirements

Equipment Specifications
Eye Protection Goggles or safety glasses with side shields.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[1]
Respiratory Protection A dust respirator (e.g., N95) should be used if there is a risk of generating dust.
Protective Clothing Laboratory coat.[2]

Step-by-Step Disposal Procedure

The recommended disposal method for this compound is to treat it as hazardous chemical waste.[1][3] Do not empty into drains or dispose of with regular trash.[3][4]

  • Waste Identification and Segregation:

    • Pure, unused this compound and materials heavily contaminated with it should be classified as hazardous waste.[2]

    • Collect this waste in a designated, clearly labeled, and sealable container.[2]

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.[2]

  • Packaging for Disposal:

    • Ensure the waste container is made of a compatible material and is in good condition.

    • Tightly seal the waste container.[1]

    • Clearly label the container with "Hazardous Waste," the chemical name ("this compound"), and any other required hazard warnings.[2]

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, well-ventilated, and secure area.[1]

    • Store locked up.[1]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.[5]

    • Dispose of the contents and container to an approved waste disposal plant.[1]

Spill Cleanup

In the event of a spill, ensure adequate ventilation and wear the appropriate PPE.[1][6]

  • Sweep up the spilled solid material and place it into a suitable container for disposal.[1][6]

  • Avoid generating dust.[5][6]

  • Thoroughly clean the spill area.[2]

  • Dispose of the cleanup materials as hazardous waste.

Experimental Protocols and Waste Management

Any experimental protocol involving this compound should include a clear plan for waste management from the outset. This plan should be reviewed and approved by the relevant safety personnel at your institution.

Below is a logical workflow for the proper disposal of this compound waste in a laboratory setting.

A Start: this compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is waste pure chemical or heavily contaminated material? B->C D Place in a designated, sealed, and labeled hazardous waste container. C->D Yes H Consult EHS for guidance on lightly contaminated items. C->H No E Store container in a secure, ventilated area. D->E F Contact EHS or licensed waste disposal service for pickup. E->F G End: Proper Disposal F->G

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.